molecular formula C8H5O3- B1231588 2-Formylbenzoate

2-Formylbenzoate

Cat. No.: B1231588
M. Wt: 149.12 g/mol
InChI Key: DYNFCHNNOHNJFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formylbenzoate is a benzoate anion arising from the deprotonation of 2-formylbenzoic acid, making it a major species at physiological pH . It is recognized in scientific research as a strategic, multitopic synthon due to the orthogonal reactivity of its aldehyde and carboxylate functional groups, which are positioned in close proximity on the aromatic ring . This unique structure allows it to serve as a versatile precursor for constructing complex molecular architectures, significantly advancing methodologies in organic synthesis and drug discovery . A primary application of 2-formylbenzoate and its ester derivatives, such as methyl 2-formylbenzoate, is the efficient synthesis of various pharmacologically active heterocycles. It is a key starting material in one-pot syntheses of N-substituted isoindolin-1-ones via reductive amination and subsequent lactamization . Furthermore, it is a crucial precursor in the preparation of 3-cyanophthalides and serves as a reactant in multicomponent assemblies, providing access to complex frameworks like benzo-fused pyrrolo[2,1-b]thiazoles . The value of this compound extends into interdisciplinary fields. In coordination chemistry, it acts as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers with metals like zinc and cadmium, which have shown potential as fluorescent sensors . Beyond its use as a synthetic intermediate, a triphenyltin(IV) complex of 2-formylbenzoate has been investigated for its biological activity, demonstrating the ability to induce cell cycle arrest and apoptosis in hypoxic triple-negative breast cancer cells in vitro . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5O3-

Molecular Weight

149.12 g/mol

IUPAC Name

2-formylbenzoate

InChI

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11)/p-1

InChI Key

DYNFCHNNOHNJFG-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C=O)C(=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability and Tautomeric Equilibrium of 2-Formylbenzoate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 2-Formylbenzoate in Aqueous Solution Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

2-Formylbenzoic acid (2-CBA), also known as phthalaldehydic acid, presents a unique stability profile in aqueous media driven by ring-chain tautomerism . Unlike simple aromatic aldehydes, 2-CBA does not exist primarily as a free aldehyde. Instead, thermodynamic equilibrium heavily favors the cyclic lactol form, 3-hydroxyphthalide .

Analysis of aqueous thermodynamics at 25°C reveals that 93.7% of the species exists in the cyclic form, leaving only ~6.3% as the open-chain aldehyde. This equilibrium significantly impacts solubility, reactivity, and drug product stability. The cyclic isomer acts as a "masked" aldehyde, conferring resistance to oxidation while retaining reactivity toward nucleophiles under specific conditions. This guide details the thermodynamic parameters, kinetic barriers, and experimental protocols required to characterize this equilibrium in pharmaceutical applications.

Molecular Architecture & Tautomeric Equilibrium

The core instability—and paradoxically, the chemical utility—of 2-formylbenzoate arises from the intramolecular reversible reaction between the ortho-positioned formyl (-CHO) and carboxyl (-COOH) groups.

The Ring-Chain Mechanism

In water, the carbonyl oxygen of the aldehyde is attacked by the hydroxyl group of the carboxylic acid (or carboxylate, depending on pH), closing a five-membered lactone ring. This forms a hemiacylal (lactol) structure.

Key Structural Forms:

  • Open-Chain Form (A): 2-Formylbenzoic acid (Free aldehyde, Free carboxylic acid).

  • Cyclic Form (B): 3-Hydroxyphthalide (Lactol, Masked aldehyde).

Pathway Visualization

The following diagram illustrates the thermodynamic equilibrium and the ionization pathways.

Tautomerism OpenForm Open-Chain Form (2-Formylbenzoic Acid) Free -CHO / -COOH CyclicForm Cyclic Form (3-Hydroxyphthalide) Lactol Ring OpenForm->CyclicForm Ring Closure (k1) Major Species (93.7%) Anion 2-Formylbenzoate Anion (Open Carboxylate) OpenForm->Anion Ionization (Ka) pKa ~ 4.2 CyclicForm->OpenForm Ring Opening (k-1) Anion->OpenForm + H+

Figure 1: Ring-chain tautomerism of 2-formylbenzoic acid.[1][2][3] The equilibrium strongly favors the neutral cyclic lactol (green) over the open acid (blue) in standard aqueous conditions.

Thermodynamic Landscape

The stability of 2-formylbenzoate is governed by the Gibbs free energy difference (


) between the open and cyclic isomers.
Quantitative Parameters (25°C, Aqueous)
ParameterValueInterpretation
Equilibrium Distribution 93.7% Cyclic / 6.3% OpenThe lactol ring is thermodynamically preferred.
Equilibrium Constant (

)
~14.9 Calculated as

.
Gibbs Free Energy (

)
-1.60 kcal/mol (-6.7 kJ/mol)Spontaneous ring closure.
Enthalpy of Ionization (

)
5.9 kJ/mol Endothermic ionization process.
Macroscopic pKa ~4.6 (Composite)Higher than benzoic acid (4.2) due to the cyclic equilibrium shift.
Mechanistic Insight

The stability of the cyclic form is attributed to:

  • Entropic Advantage: Formation of a 5-membered ring is kinetically and thermodynamically favorable.

  • Resonance/Inductive Effects: The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the aldehyde carbon, promoting intramolecular nucleophilic attack by the carboxyl oxygen.

pH Dependence
  • Acidic pH (< 3): The neutral cyclic lactol dominates. Solubility is lower.

  • Basic pH (> 6): The base deprotonates the open-chain carboxylic acid (forming the carboxylate). Le Chatelier's principle drives the ring-opening of the lactol to replenish the open acid, which is then ionized. Thus, in basic solution, the equilibrium shifts entirely to the open-chain anionic form.

Experimental Characterization Protocols

To validate the stability of 2-formylbenzoate in a specific formulation, the following self-validating protocols are recommended.

Protocol A: NMR Determination of

Nuclear Magnetic Resonance (NMR) is the gold standard because the interconversion is slow on the NMR timescale, allowing distinct observation of both species.

Reagents:

  • D₂O (Deuterium Oxide)

  • Internal Standard (e.g., Maleic acid or TSP)

Workflow:

  • Preparation: Dissolve 10 mg of 2-formylbenzoic acid in 600 µL D₂O.

  • Acquisition: Acquire ¹H-NMR spectrum (minimum 16 scans, relaxation delay > 5s to ensure quantitative integration).

  • Analysis:

    • Cyclic Signal: Look for the methine proton of the lactol ring (singlet/doublet around 6.6 - 6.9 ppm ).

    • Open Signal: Look for the aldehyde proton (singlet around 10.0 - 10.5 ppm ).

  • Calculation:

    
    
    % Cyclic = 
    
    
    
Protocol B: UV-Vis pH Titration (pKa Determination)

Since the cyclic form has a different UV absorption profile (phthalide-like) compared to the open benzoate (conjugated aldehyde), UV-Vis titration can determine the composite pKa.

Workflow:

  • Stock Solution: Prepare 1 mM 2-formylbenzoic acid in water.

  • Buffer Series: Prepare 10 buffers ranging from pH 2.0 to 8.0 (0.5 pH increments).

  • Measurement: Record absorbance from 200–400 nm.

  • Isosbestic Point Validation: Overlay spectra. A clear isosbestic point indicates a clean two-state transition (Acidic Cyclic

    
     Basic Open Anion).
    
  • Data Fitting: Plot Absorbance at

    
     (approx 230-240 nm) vs. pH. Fit to the Henderson-Hasselbalch equation.
    

Implications for Drug Development

Formulation Stability
  • Excipient Compatibility: Avoid primary amines in formulation. Even though the aldehyde is "masked," the 6% open fraction reacts readily to form Schiff bases (imines), which can irreversibly dehydrate to form phthalimidines.

  • Solubility: The compound is significantly more soluble at pH > 5.5. Formulations at pH 4.0 may risk precipitation of the neutral lactol form over time.

Reactivity Profile

The cyclic form acts as a reservoir. As the open form is consumed (e.g., by oxidation to phthalic acid), the cyclic form opens to re-establish equilibrium. This "buffering" effect can make 2-formylbenzoate appear more stable against oxidation than typical benzaldehydes, but degradation will eventually proceed to completion if the oxidant is in excess.

Reactivity Cyclic Cyclic Lactol (Reservoir) Open Open Aldehyde (Reactive Species) Cyclic->Open Equilibrium Re-supply Phthalic Phthalic Acid (Oxidation Product) Open->Phthalic Oxidation (O2 / Peroxides) Imine Phthalimidine/Schiff Base (Amine Adduct) Open->Imine + R-NH2 (Irreversible)

Figure 2: Reactivity pathways. The cyclic form buffers the concentration of the reactive open aldehyde.

References

  • Equilibria and kinetics in the isomerisation of o-formylbenzoic acid.

    
     kJ/mol.
    URL:[Link][4]
    
  • Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media.

    
     kcal/mol) and proton transfer mechanisms.
    URL:[Link][4][5][6]
    
  • Ring-chain tautomerism in 2-acyl- and 2-aroyl-benzoic acids. Source: Journal of the Chemical Society. Key Data: Establishes the general thermodynamic preference for ring forms in ortho-substituted benzoic acids. URL:[Link][4][5][6][7]

  • 2-Carboxybenzaldehyde (Compound Summary). Source: PubChem / NIH. Key Data: Chemical identifiers, physical properties, and tautomer synonyms. URL:[Link]

Sources

2-Formylbenzoate role in bacterial degradation of aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Metabolic Engineers & Environmental Chemists

Executive Summary

2-Formylbenzoate (2-FBA), also known as 2-carboxybenzaldehyde, acts as a critical metabolic "switch" in the aerobic degradation of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene. It represents the terminal step of the "upper" degradation pathway (ring cleavage of naphthoic intermediates) and the initiation of the "lower" pathway (ortho-cleavage via phthalate).

For researchers in bioremediation and biocatalysis, 2-FBA is a high-value target for two reasons:

  • Metabolic Bottleneck: Its accumulation often signals pathway inhibition due to NADH/NAD+ imbalance.

  • Chemo-selectivity: The enzymatic oxidation of the aldehyde moiety to a carboxyl group (yielding phthalate) determines whether the carbon flux enters the efficient protocatechuate branch or stalls, leading to toxicity.

Part 1: The Metabolic Nexus

In the bacterial catabolism of phenanthrene (e.g., by Pseudomonas, Nocardioides, or Sphingomonas spp.), the aromatic ring system is dismantled sequentially. 2-FBA appears after the oxidative cleavage of 1-hydroxy-2-naphthoate (1H2NA).

The Pathway Logic
  • Upper Pathway: Phenanthrene is oxidized to 1H2NA.[1]

  • Ring Cleavage: 1H2NA undergoes meta-cleavage to form trans-2'-carboxybenzalpyruvate.

  • Aldol Cleavage: An aldolase removes the pyruvate side chain, yielding 2-Formylbenzoate .

  • The Pivot (2-FBA Role): 2-FBA is oxidized by 2-formylbenzoate dehydrogenase (2-FBA-DH) to form phthalate (phthalic acid).

  • Lower Pathway: Phthalate is further degraded to protocatechuate, entering the TCA cycle.

Visualization: The Phenanthrene-Phthalate Axis

The following diagram illustrates the flow of carbon and the specific enzymatic role of 2-FBA.

G cluster_legend Pathway Stages Phenanthrene Phenanthrene H2NA 1-Hydroxy-2-naphthoate (1H2NA) Phenanthrene->H2NA  PAH Dioxygenases   CBP trans-2'-Carboxybenzalpyruvate H2NA->CBP  1H2NA Dioxygenase   FBA 2-Formylbenzoate (2-FBA) CBP->FBA  Aldolase   Phthalate Phthalate FBA->Phthalate  2-FBA Dehydrogenase (NAD+ -> NADH)   Protocatechuate Protocatechuate Phthalate->Protocatechuate  Phthalate Dioxygenase   TCA TCA Cycle Protocatechuate->TCA  Ring Cleavage   Up Upper Pathway Crit Critical Intermediate Low Lower Pathway

Figure 1: The central role of 2-FBA in linking PAH degradation to the phthalate catabolic module.

Part 2: Enzymology & Mechanism

The conversion of 2-FBA to phthalate is catalyzed by 2-formylbenzoate dehydrogenase (EC 1.2.1.78) .[2] This is the rate-determining step in many engineered strains because aldehydes are reactive and toxic if allowed to accumulate.

Mechanism of Action

The enzyme belongs to the aldehyde dehydrogenase (ALDH) superfamily. The reaction is irreversible under physiological conditions.

  • Cofactor Binding: NAD+ binds to the Rossmann fold domain, inducing a conformational change.

  • Thiohemiacetal Formation: The active site cysteine attacks the carbonyl carbon of the 2-FBA aldehyde group.

  • Hydride Transfer: A hydride ion is transferred to NAD+, reducing it to NADH and forming a thioester intermediate.

  • Hydrolysis: Water attacks the thioester, releasing phthalate and regenerating the free enzyme.

Kinetic Parameters (Reference Data)

Note: Values are representative of purified enzymes from Nocardioides/Pseudomonas strains.

ParameterValue (Approx.)Significance
Km (2-FBA) 15 - 45 µMHigh affinity suggests the cell prioritizes removal of this toxic aldehyde.
Km (NAD+) 80 - 120 µMDependence on NAD+ flux; low cellular energy charge (high NADH) inhibits this step.
pH Optimum 7.5 - 8.5Slightly alkaline preference; relevant for bioreactor pH control.
Inhibitors p-ChloromercuribenzoateIndicates essential thiol group (Cysteine) in the active site.

Part 3: Experimental Framework

To validate the presence of 2-FBA or assay the dehydrogenase activity, specific protocols must be used to prevent spontaneous oxidation or volatility losses.

Protocol A: Metabolite Extraction & HPLC-MS Profiling

Objective: Isolate 2-FBA from culture supernatant without degrading it to phthalate.

Reagents:

  • Ethyl Acetate (LC-MS grade)

  • Formic Acid (0.1%)

  • Internal Standard: 2-Chlorobenzoate (chemically distinct, similar retention).

Workflow:

  • Quenching: Take 1 mL culture sample. Immediately add 10 µL 6M HCl to lower pH to ~2.0. Why: Acidification protonates the carboxyl group, driving the molecule into the organic phase.

  • Extraction: Add 1 mL Ethyl Acetate. Vortex vigorously for 60 seconds.

  • Separation: Centrifuge at 10,000 x g for 5 mins. Recover the top organic layer.

  • Drying: Evaporate solvent under nitrogen stream (avoid heat >30°C to prevent aldehyde oxidation).

  • Reconstitution: Dissolve residue in 100 µL Methanol:Water (50:50).

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min).
    
  • Detection: UV at 254 nm (aromatic ring) and MS (ESI Negative mode, look for [M-H]- ion at m/z 149 for 2-FBA).

Protocol B: Enzyme Activity Assay (Spectrophotometric)

Objective: Measure 2-FBA Dehydrogenase kinetics in cell-free extract.

Principle: Monitor the increase in absorbance at 340 nm due to NADH formation.



Step-by-Step:

  • Buffer Prep: 50 mM Potassium Phosphate (pH 7.5).

  • Blank: In a quartz cuvette, mix 900 µL Buffer + 50 µL NAD+ (20 mM stock).

  • Substrate: Add 25 µL 2-FBA (10 mM stock in ethanol).

  • Initiation: Add 25 µL Cell-Free Extract. Mix by inversion.

  • Measurement: Record

    
     for 3 minutes.
    
  • Calculation: Activity (U/mL) =

    
    .
    
Visualization: Experimental Workflow

Protocol Sample Culture Sample (1 mL) Acid Acidify (pH 2) + Internal Std Sample->Acid Quench Extract Ethyl Acetate Extraction Acid->Extract Partition Dry N2 Evaporation (<30°C) Extract->Dry Concentrate Analyze HPLC-MS (C18 Column) Dry->Analyze Inject

Figure 2: Workflow for the isolation and detection of labile aldehyde intermediates.

Part 4: Biotechnology Applications

Understanding the 2-FBA node enables precise metabolic engineering.

  • Bioremediation Optimization:

    • In PAH-contaminated soils, the accumulation of 2-FBA is toxic. Engineered strains with overexpressed 2-FBA dehydrogenase genes (e.g., from Nocardioides sp. KP7) show faster phenanthrene mineralization rates because they prevent the aldehyde "traffic jam."

  • Biocatalysis (Phthalate Production):

    • While usually a pollutant, phthalate is a precursor for plasticizers. Controlled degradation of phenanthrene (from coal tar waste) to phthalate can be achieved by knocking out the phthalate dioxygenase gene, causing the pathway to terminate at phthalate, with 2-FBA as the final precursor.

References

  • Iwabuchi, T., & Harayama, S. (1997). Biochemical and genetic characterization of 2-carboxybenzaldehyde dehydrogenase, an enzyme involved in phenanthrene degradation by Nocardioides sp.[2] strain KP7.[2] Journal of Bacteriology, 179(20), 6488–6494.[2]

  • Kiyohara, H., Nagao, K., & Yano, K. (1981). Isolation and some properties of NAD-linked 2-carboxybenzaldehyde dehydrogenase in Alcaligenes faecalis AFK2 grown on phenanthrene.[2] The Journal of General and Applied Microbiology, 27(6), 443–455.

  • Goyal, A. K., & Zylstra, G. J. (1996). Molecular cloning of the gene cluster involved in the degradation of phenanthrene by Sphingomonas paucimobilis EPA505. Journal of Industrial Microbiology, 17, 287–297.

  • Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.[3] Journal of Chromatography A, 883(1-2), 299-304.

Sources

2-Formylbenzoate and Lysine Biochemistry: Metabolic Intersections and Synthetic Applications

[1]

Executive Summary & Critical Distinction

2-Formylbenzoate (2-FB) , also known as 2-carboxybenzaldehyde, is a critical metabolic intermediate in the bacterial catabolism of aromatic compounds (specifically the phthalate and naphthalene degradation pathways), rather than a canonical intermediate in the de novo biosynthesis of Lysine (which proceeds via the DAP or AAA pathways).

However, 2-FB is of high interest to drug development and metabolic engineering professionals for three reasons that intersect with lysine biochemistry:

  • Enzymatic Homology: The dehydrogenases processing 2-FB share mechanistic motifs with the semialdehyde dehydrogenases of the Lysine

    
    -aminoadipate (AAA) pathway.
    
  • Bioconjugation & Chemotypes: 2-FB is a potent electrophile used to modify lysine residues in antibody-drug conjugates (ADCs) and to synthesize isoindolone scaffolds via reaction with L-Lysine.[1]

  • Metabolic Engineering: It serves as a gateway metabolite for funneling aromatic waste streams into the

    
    -ketoadipate pathway, an isomer-adjacent system to the lysine degradation pathway.[1]
    

This guide provides the technical protocols for characterizing 2-FB metabolism and utilizing its reactivity with lysine for synthetic applications.

Metabolic Context: The Divergence

To ensure experimental accuracy, one must distinguish between the Aromatic Catabolic role of 2-FB and the Aliphatic Biosynthetic role of Lysine intermediates.

The Canonical Pathways
  • Lysine Biosynthesis (AAA Pathway - Fungi):

    
    -Ketoadipate 
    
    
    
    
    -Aminoadipate
    
    
    
    
    -Aminoadipate-6-semialdehyde
    
    
    Saccharopine
    
    
    Lysine.[1]
    • Key Feature: Aliphatic chain, terminal aldehyde.[1]

  • 2-Formylbenzoate Pathway (Bacterial Catabolism): Phthalate

    
    2-Formylbenzoate 
    
    
    Protocatechuate
    
    
    
    
    -Ketoadipate.[1]
    • Key Feature: Aromatic ring, ortho-substituted aldehyde/carboxylate.[1][2][3][4]

The Structural Confusion

Confusion often arises between 2-Formylbenzoate and


-Aminoadipate-6-semialdehyde1
Feature2-Formylbenzoate (2-FB)

-Aminoadipate-6-semialdehyde
Structure Aromatic (Benzene ring)Aliphatic (Linear chain)
Carbon Count C8C6
Pathway Xenobiotic Degradation (Phthalate)Amino Acid Biosynthesis (Lysine)
Key Enzyme 2-Formylbenzoate Dehydrogenase (PhdK)Aminoadipate Semialdehyde Dehydrogenase (AAR)
Reactivity Forms stable phthalimidines with aminesForms Schiff bases (reversible)

Visualization: Metabolic Pathways & Intersections[1][5]

The following diagram illustrates the parallel pathways and the specific chemical intersection where 2-FB reacts with Lysine (Synthetic/Conjugation pathway).

MetabolicPathwayscluster_lysineLysine Biosynthesis (AAA Pathway)cluster_aromaticAromatic Catabolism (Phthalate Pathway)cluster_syntheticSynthetic Biology / BioconjugationAlpha-KetoadipateAlpha-KetoadipateAlpha-AminoadipateAlpha-AminoadipateAlpha-Ketoadipate->Alpha-AminoadipateAminotransferaseA-A-Semialdehydeα-AminoadipateSemialdehydeAlpha-Aminoadipate->A-A-SemialdehydeAAR ReductaseLysineLysineA-A-Semialdehyde->LysineSaccharopine DehydrogenaseIsoindoloneIsoindolone Scaffold(Drug Pharmacophore)Lysine->IsoindolonePhthalatePhthalate2-Formylbenzoate2-Formylbenzoate(2-FB)Phthalate->2-FormylbenzoatePhthalate 4,5-dioxygenaseProtocatechuateProtocatechuate2-Formylbenzoate->Protocatechuate2-FB Dehydrogenase (PhdK)Beta-KetoadipateBeta-KetoadipateProtocatechuate->Beta-KetoadipateRing Cleavage

Caption: Figure 1. Metabolic segregation of Lysine biosynthesis (Blue) and 2-Formylbenzoate catabolism (Red), converging only in synthetic conjugation reactions (Green).[1]

Experimental Protocols

Protocol A: Enzymatic Characterization of 2-Formylbenzoate Dehydrogenase (PhdK)

This protocol distinguishes 2-FB activity from lysine biosynthetic enzymes.[1] It relies on the NAD+-dependent oxidation of the aldehyde group.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.[1]

  • Substrate: 2-Formylbenzoate (synthesized via ozoneolysis of naphthalene or commercial source).[1]

  • Cofactor: 2.5 mM NAD+.[1]

  • Enzyme: Purified recombinant PhdK (or cell lysate).

Workflow:

  • Blank Preparation: In a quartz cuvette, mix 900 µL Buffer and 50 µL NAD+.

  • Baseline: Incubate at 30°C for 2 minutes.

  • Initiation: Add 50 µL of Enzyme solution. Record absorbance at 340 nm (

    
    ) for 1 minute to check for background NADH oxidase activity.
    
  • Reaction: Add 10 µL of 10 mM 2-Formylbenzoate.

  • Measurement: Monitor the increase in

    
     (formation of NADH) for 5–10 minutes.
    
  • Calculation: Use the extinction coefficient of NADH (

    
    ) to calculate specific activity.[1]
    

Validation Criteria:

  • The reaction must be strictly NAD+ dependent.

  • Control reactions using

    
    -aminoadipate as substrate should show zero activity , confirming the enzyme is not part of the lysine pathway.
    
Protocol B: Synthesis of Lysine-Isoindolone Conjugates (Ugi-Type Reaction)

For drug development professionals, 2-FB is a "warhead" for modifying lysine residues.[1] This protocol describes the synthesis of an isoindolone scaffold using L-Lysine and 2-FB.[1][5]

Principle: The ortho-formyl and carboxyl groups of 2-FB react with the

Workflow:

  • Reactants: Dissolve 1.0 mmol L-Lysine methyl ester and 1.0 mmol 2-Formylbenzoate in 5 mL Methanol (MeOH).

  • Catalyst: Add 5 mol% p-toluenesulfonic acid (optional, accelerates imine formation).

  • Conditions: Reflux at 65°C for 4 hours.

  • Monitoring: Monitor via TLC (SiO2, EtOAc/Hexane 1:1). Look for the disappearance of the aldehyde spot.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO3.

  • Purification: Recrystallize or use Flash Chromatography.

Data Output Table: Expected Shifts (NMR)

Moiety 1H NMR (ppm) Signal Type Interpretation
Aldehyde (CHO) ~10.2 Singlet Disappears in product (Cyclization complete).[1]
Methine (N-CH-Ar) 5.8 - 6.2 Singlet New chiral center formed at the isoindolone core.[1]

| Lysine


-CH21

Technical Analysis: Why 2-FB Matters in Lysine Research

Despite not being a biosynthetic precursor, 2-FB is critical for "Retro-Biosynthetic" Engineering .[1]

The Beta-Ketoadipate Convergence

Researchers engineering bacteria (e.g., Pseudomonas putida) to produce Adipic Acid (a nylon precursor) often manipulate the lysine pathway.

  • Pathway A: Lysine

    
    
    
    
    -Ketoadipate.[1][6]
  • Pathway B: Lignin/Aromatics

    
     2-FB 
    
    
    Protocatechuate
    
    
    
    
    -Ketoadipate
    .[1]

While distinct, both


1
2-FB as a Lysine Probe

In chemoproteomics, 2-FB derivatives are used to probe hyper-reactive lysine residues in enzyme active sites.[1] The proximity of the aldehyde and carboxylate allows 2-FB to "clamp" onto lysines more specifically than simple aldehydes, forming stable isoindolinones. This is utilized in:

  • Covalent Inhibition: Targeting enzymes with catalytic lysines (e.g., Aldolases).[1]

  • Bioconjugation: Site-selective modification of antibodies without disrupting disulfide bonds.[1]

References

  • Iwabuchi, T., & Harayama, S. (1997). "Biochemical and genetic characterization of 2-carboxybenzaldehyde dehydrogenase, an enzyme involved in phenanthrene degradation by Nocardioides sp.[1][7] strain KP7."[7] Journal of Bacteriology. Link

  • Xu, H., et al. (2006). "The fungal

    
    -aminoadipate pathway for lysine biosynthesis."[1] Cell Biochemistry and Biophysics. Link
    
  • Domling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides."[1] Angewandte Chemie International Edition. (Describes the chemistry of 2-formylbenzoate with amines/lysine). Link

  • Eaton, R. W. (2001). "Plasmid-Encoded Phthalate Catabolic Pathway in Arthrobacter keyseri 12B."[1] Journal of Bacteriology. Link[1]

  • Nishino, S. F., & Spain, J. C. (1993). "Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes."[1] Applied and Environmental Microbiology. (Context on aromatic ring cleavage convergence). Link[1]

pKa values and ionization of 2-Formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The Ionization Enigma of 2-Formylbenzoate: A Technical Guide to Ring-Chain Tautomerism and pKa Determination

Executive Summary

For researchers in medicinal chemistry and physical organic chemistry, 2-formylbenzoic acid (phthalaldehydic acid) presents a classic yet deceptive challenge. Unlike standard benzoic acid derivatives, its ionization behavior is governed by ring-chain tautomerism . The molecule exists primarily as a cyclic lactol (3-hydroxyphthalide) in the solid state and acidic solution, masking its true identity as an aldehyde-acid.

This guide dissects the thermodynamic equilibrium between the open-chain form (2-formylbenzoic acid) and the cyclic form (3-hydroxyphthalide), providing a validated protocol for determining its microscopic ionization constants (


) and tautomeric constants (

). Understanding this duality is critical for predicting solubility, membrane permeability, and reactivity in drug development workflows.

Part 1: The Structural Enigma (Ring-Chain Tautomerism)

The core complexity of 2-formylbenzoate lies in its ability to intramolecularly cyclize. The electrophilic aldehyde carbon is attacked by the nucleophilic oxygen of the proximal carboxyl group.

The Three Species in Equilibrium
  • Species I (Cyclic Lactol): 3-Hydroxyphthalide.[1] The dominant neutral species. Lipophilic and "pseudo-acidic."

  • Species II (Open Acid): 2-Formylbenzoic acid.[1][2][3] The minor neutral species. Highly reactive electrophile.

  • Species III (Open Anion): 2-Formylbenzoate. The dominant anionic species. Resonance stabilization of the carboxylate drives ring opening upon deprotonation.

Visualizing the Pathway

The following diagram illustrates the thermodynamic cycle connecting these species. Note that the "Apparent


" is a composite value derived from the equilibrium between the stable Lactol and the Open Anion.

Tautomerism Lactol Cyclic Lactol (3-Hydroxyphthalide) Dominant Neutral Form OpenAcid Open Acid (2-Formylbenzoic Acid) Minor Neutral Form Lactol->OpenAcid Ring Opening (KT) Anion Open Anion (2-Formylbenzoate) Dominant Ionized Form Lactol->Anion Apparent Ionization (Ka_app) OpenAcid->Anion Ionization (Ka_micro)

Figure 1: Thermodynamic cycle of 2-formylbenzoate. The observed ionization (dashed line) is a composite of ring-opening and deprotonation.

Part 2: Quantitative Ionization Parameters

The "textbook"


 often cited for this molecule (~4.6–4.8) is misleading if treated as a simple carboxylic acid ionization. It is an apparent 

(

).
The Mathematical Relationship

The observed acid dissociation constant


 is related to the true microscopic dissociation constant of the open form (

) and the tautomeric equilibrium constant (

) by the equation:


Since the cyclic form is far more stable (


), the denominator is large, making 

much smaller (and

larger) than the true acidity of the carboxyl group.
Data Summary Table
ParameterApproximate ValueDescription
Apparent

(

)
4.75 The experimentally observed value via potentiometric titration.
Microscopic

(

)
~3.20 The theoretical acidity of the open -COOH group (enhanced by the electron-withdrawing -CHO).
Tautomeric Constant (

)
~35 Ratio of Cyclic Lactol to Open Acid in water.
Dominant Neutral Form Cyclic >95% exists as 3-hydroxyphthalide in acidic/neutral solution.
Dominant Anionic Form Open The carboxylate anion does not cyclize.

Note: Values are derived from comparative analysis of Bowden et al. and standard Hammett equation corrections for ortho-substituents.

Part 3: Experimental Protocol for Determination

To accurately characterize this compound, one cannot rely solely on potentiometry. A Self-Validating Protocol combining NMR and Titration is required to distinguish between tautomerism and ionization.

Methodology: NMR-Controlled Titration

Objective: Determine the ratio of Open vs. Cyclic forms (


) and the true ionization point.

Reagents:

  • Analyte: 2-Formylbenzoic acid (High purity).

  • Solvent:

    
     (with phosphate buffer for pH control) or DMSO-
    
    
    
    (for non-aqueous characterization).
  • Standard: TMSP (internal reference).

Step-by-Step Protocol:

  • Baseline Characterization (Acidic pH < 2):

    • Dissolve 10 mg of analyte in

      
       adjusted to pH 1-2 (using DCl).
      
    • Acquire ^1H NMR.

    • Validation Check: Look for the Lactol Methine proton. It appears as a singlet or doublet around 6.5–7.0 ppm . The aldehyde proton (-CHO) at 10.0+ ppm should be minute or invisible.

    • Calculation: If both are visible, integrate to find

      
      .
      
  • Titration Curve (pH 3 to 8):

    • Prepare 5 samples buffered at pH 3.0, 4.0, 5.0, 6.0, and 7.0.

    • Acquire ^1H NMR for each.

    • Observation: As pH increases, the Lactol peak (6.5 ppm) will decrease, and the aromatic signals will shift. Crucially, the Open Anion signals will emerge.

    • Note: The aldehyde proton of the anion may not appear as a sharp peak if exchange with water is fast, but the aromatic region will show a distinct shift characteristic of the open carboxylate (upfield shift of ortho-protons).

  • Data Processing:

    • Plot the chemical shift (

      
      ) of a stable aromatic proton vs. pH.
      
    • Fit the curve to the Henderson-Hasselbalch equation to find

      
      .
      
Analytical Workflow Diagram

Workflow Start Start: Solid Sample Solubility Dissolve in D2O (pH < 2) Start->Solubility NMR_Check 1H NMR Analysis Solubility->NMR_Check Decision Is -CHO peak (10ppm) visible? NMR_Check->Decision Calc_KT Calculate KT directly Integration Lactol/Aldehyde Decision->Calc_KT Yes Assume_Lactol Assume KT > 50 (Lactol Dominant) Decision->Assume_Lactol No (Trace) Titration Perform Potentiometric Titration Calc_KT->Titration Assume_Lactol->Titration Correction Apply Bowden Correction pKa_true = pKa_app - log(1 + KT) Titration->Correction

Figure 2: Decision matrix for determining microscopic constants.

Part 4: Pharmaceutical Implications

Understanding the ionization state is vital for predicting the behavior of 2-formylbenzoate derivatives in biological systems.

Solubility & Bioavailability
  • Stomach (pH 1-2): The molecule exists as the Cyclic Lactol . This form is significantly more lipophilic (higher LogP) than the open acid would be. It behaves like a neutral lactone, facilitating passive diffusion across gastric membranes.

  • Blood/Cytosol (pH 7.4): The molecule ionizes to the Open Anion . This form is highly water-soluble and trapped within aqueous compartments unless actively transported.

Chemical Reactivity (Prodrug Design)
  • Schiff Base Formation: Only the Open Form contains the reactive aldehyde. Although the open form is minor (~2-5%), the equilibrium is rapid. Any reaction consuming the aldehyde (e.g., conjugation with an amine-containing drug) will drive the equilibrium to the right (Le Chatelier’s principle).

  • Stability: In aqueous formulations, the lactol form provides a "protection" against oxidation compared to a standard benzaldehyde, potentially enhancing shelf-life.

References

  • Bowden, K., & Taylor, G. R. (1971).[4] Ring–chain tautomerism.[5] Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic, 1390-1394. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8406, Phthalaldehydic acid. PubChem. Link

  • Mori, K., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism. Journal of Chemical Information and Modeling, 56(10), 2026-2034. Link

  • NIST. (n.d.). First Dissociation Constant of o-Phthalic Acid (Comparative Reference). NIST Technical Series. Link

Sources

Technical Guide: Structural and Functional Divergence of 2-Formylbenzoate vs. Phthalic Anhydride

[1]

Executive Summary

2-Formylbenzoate (2-Carboxybenzaldehyde) and Phthalic Anhydride are often conflated due to their structural proximity and shared metabolic lineage (both appear in xylene oxidation pathways).[1] However, for the medicinal chemist and process engineer, they represent distinct chemical entities with divergent reactivities.

  • Phthalic Anhydride (PA) is a rigid, electrophilic anhydride used primarily to generate phthalimides and polyesters. It is a "hard" electrophile prone to ring-opening by nucleophiles.[1]

  • 2-Formylbenzoate (2-CBA) is a "chameleon" molecule that exhibits ring-chain tautomerism .[1] It exists predominantly as a cyclic lactol (3-hydroxyphthalide) in the solid state, masking its aldehyde character. It is the privileged scaffold for synthesizing isoindolinones , a critical pharmacophore in modern oncology and anti-inflammatory therapeutics.

Structural Dynamics: The Lactol Equilibrium

The most critical distinction lies in the solution-state dynamics.[1] Phthalic anhydride is static; 2-formylbenzoate is dynamic.[1]

Phthalic Anhydride (The Static Electrophile)

PA exists as a planar, bicyclic anhydride. Its reactivity is driven by the strain of the five-membered ring and the electron-withdrawing nature of the two carbonyls. It does not isomerize in solution.

2-Formylbenzoate (The Dynamic Chameleon)

2-CBA is nominally an ortho-formyl benzoic acid.[1] However, the proximity of the carboxylic acid hydroxyl and the aldehyde carbonyl facilitates spontaneous cyclization.

  • Solid State/Non-polar Solvents: Exists >90% as 3-hydroxyphthalide (cyclic lactol).[1]

  • Basic Aqueous Media: Ring opens to the 2-formylbenzoate anion.[1]

This equilibrium dictates that 2-CBA often behaves like a lactone rather than an aldehyde during analysis and storage.[1]

Visualization: Structural Divergence

StructuralDynamicscluster_CBA2-Formylbenzoate EquilibriumPAPhthalic Anhydride(Static Anhydride)Open2-Formylbenzoic Acid(Open Aldehyde)Dominant in Basic pHPA->Open Hydrolysis (Irreversible)Lactol3-Hydroxyphthalide(Cyclic Lactol)Dominant in Solid/Organic Solv.Lactol->Open pH > 7 (Ring Opening)

Figure 1: The static nature of Phthalic Anhydride contrasted with the pH-dependent ring-chain tautomerism of 2-Formylbenzoate.

Reactivity Profiles & Synthetic Utility

In drug development, the choice between these reagents determines the heterocyclic core of the final API.

Phthalic Anhydride: The Phthalimide Gateway

PA is the standard reagent for the Gabriel Synthesis . Reaction with primary amines yields phthalimides (1,3-isoindolinediones).[1]

  • Mechanism: Nucleophilic attack

    
     Amic acid intermediate 
    
    
    Dehydration
    
    
    Imide.[1]
  • Drug Class: Immunomodulatory imide drugs (IMiDs) like Thalidomide and Pomalidomide .[1]

2-Formylbenzoate: The Isoindolinone Gateway

2-CBA is the precursor of choice for isoindolinones (lactams), which lack the second carbonyl of the phthalimide.

  • Mechanism: Reductive amination or cascade cyclization.[1] The aldehyde (masked as lactol) condenses with an amine to form an imine/enamine, which is then trapped by the carboxylate.

  • Drug Class: MDM2 inhibitors, PARP inhibitors, and Azelastine (antihistamine).

Visualization: Divergent Synthetic Pathways

ReactivityPAPhthalic AnhydridePhthalimidePhthalimide Scaffold(1,3-dione)e.g., ThalidomidePA->Phthalimide Condensation(-H2O)CBA2-Formylbenzoate(Lactol Form)IsoindolinoneIsoindolinone Scaffold(Lactam)e.g., AzelastineCBA->Isoindolinone Reductive Amination(+ Reducing Agent)AminePrimary Amine (R-NH2)Amine->PAAmine->CBA

Figure 2: Divergent synthesis: PA yields Phthalimides (1,3-diones), while 2-CBA yields Isoindolinones (lactams).

Analytical Discrimination (The "How-To")

Distinguishing these two compounds in a mixture (e.g., assessing 2-CBA impurity levels in PA) requires specific spectral markers.

Table 1: Key Analytical Differences
FeaturePhthalic Anhydride (PA)2-Formylbenzoate (2-CBA)
State White crystalline flakes/needlesWhite crystalline powder
IR Spectroscopy Doublet C=O (Anhydride)~1850 cm⁻¹ & ~1760 cm⁻¹Broad OH (Lactol/Acid) ~3300 cm⁻¹Single C=O[1][2][3] (Lactone) ~1750 cm⁻¹
¹H NMR (DMSO-d₆) Symmetric (AA'BB') Aromatic multiplet ~7.8–8.0 ppmAsymmetric Lactol Methine (CH-OH): ~6.6 ppm (d) Aldehyde (-CHO): ~10.2 ppm (minor, if present)
Solubility Hydrolyzes in water; Soluble in CHCl₃Soluble in water (pH > 7); Soluble in alcohols
TLC (SiO₂) High R_f (Non-polar)Lower R_f (Streaks due to acid/lactol)

Expert Tip: In ¹H NMR, do not look for the aldehyde proton (~10 ppm) to confirm 2-CBA presence in non-polar solvents (CDCl₃). Look for the lactol methine proton at ~6.0–7.0 ppm.[1] The aldehyde peak only appears significantly in basic D₂O or DMSO.[1]

Experimental Protocols

Protocol A: Selective Synthesis of Isoindolinone from 2-CBA

This protocol demonstrates the unique reactivity of 2-CBA compared to PA.[1] PA would yield a phthalimide under these conditions.

Objective: Synthesis of N-benzylisoindolinone. Reagents: 2-Formylbenzoic acid (1.0 eq), Benzylamine (1.1 eq), NaBH₄ (1.5 eq), Methanol.

  • Imine Formation: Dissolve 2-CBA (1.5 g, 10 mmol) in dry Methanol (20 mL). Add Benzylamine (1.2 mL, 11 mmol). Stir at Room Temperature (RT) for 2 hours.

    • Observation: The solution may turn slightly yellow as the Schiff base/lactam intermediate forms.[1]

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

    • Note: Gas evolution (H₂) will occur.[1] Ensure proper venting.[1]

  • Workup: Stir for 4 hours at RT. Quench with 1N HCl (carefully) to pH ~5. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol.[1]

  • Validation: ¹H NMR should show a singlet methylene (N-CH₂-Ph) and a doublet methylene (Ring-CH₂-N) characteristic of the reduced isoindolinone ring, distinct from the carbonyls of a phthalimide.[1]

Protocol B: Purification of Phthalic Anhydride (Removing 2-CBA Impurity)

2-CBA is a common impurity in PA production (via xylene oxidation).[1] Because 2-CBA has an acidic proton (in open form), it can be chemically separated.

  • Dissolution: Dissolve crude Phthalic Anhydride in hot chloroform or benzene (PA is soluble; 2-CBA is less soluble in non-polar solvents due to polarity).[1]

  • Filtration: If 2-CBA content is high, it may precipitate as the solution cools.[1] Filter off the solids.[1]

  • Sublimation: For high-purity applications (drug synthesis), sublimation is the gold standard.[1]

    • Heat PA to ~140°C under reduced pressure (vacuum). PA sublimes readily as beautiful needles.[1]

    • 2-CBA (MP ~97°C) is less stable and less volatile in the anhydride form, often decomposing or remaining in the pot residue.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8406, 2-Formylbenzoic acid. Retrieved from [Link]

  • Bowden, K., & Taylor, G. R. (1971). Ring-chain tautomerism of 2-carboxybenzaldehyde and related compounds. Journal of the Chemical Society B: Physical Organic, 1390-1395.
  • NIST Chemistry WebBook. (2024).[1] Phthalic Anhydride IR Spectrum. Retrieved from [Link]

  • Csajók, C., et al. (2018). Synthesis of Isoindolinones via Cascade Reactions of 2-Formylbenzoic Acid.[1][4] Molecules, 23(6), 1473. (Source for Protocol A).

Biological significance of 2-Formylbenzoate dehydrogenase enzymes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Formylbenzoate Dehydrogenase (2-FBDH) , a critical enzyme in the microbial catabolism of polycyclic aromatic hydrocarbons (PAHs). It is designed for researchers in biocatalysis, structural biology, and environmental biotechnology.

Mechanisms, Structural Biology, and Bioremediation Potential

Executive Summary

2-Formylbenzoate dehydrogenase (2-FBDH) (EC 1.2.1.78), also known as 2-carboxybenzaldehyde dehydrogenase, is an NAD⁺-dependent oxidoreductase.[1][2] It plays a pivotal role in the phthalate pathway of phenanthrene and naphthalene degradation. By catalyzing the oxidation of 2-formylbenzoate (2-carboxybenzaldehyde) to phthalate (1,2-benzenedicarboxylate), 2-FBDH facilitates the funneling of toxic PAHs into the central metabolism of bacteria such as Nocardioides, Pseudomonas, and Alcaligenes. Its high specificity and role in detoxification make it a target of interest for engineering efficient bioremediation systems.

Metabolic Context: The Phthalate Pathway

2-FBDH does not operate in isolation; it is a downstream enzyme in the catabolism of fused-ring aromatics. Its primary biological function is the conversion of the ring-cleavage product of 1-hydroxy-2-naphthoate into a stable dicarboxylic acid (phthalate) that can be further processed into protocatechuate.

Pathway Architecture

In phenanthrene degrading bacteria (e.g., Nocardioides sp.[3] KP7), the pathway proceeds as follows:

  • Phenanthrene is oxidized to 1-hydroxy-2-naphthoate (1H2NA).[4][5]

  • 1H2NA is cleaved by a dioxygenase to form trans-2'-carboxybenzalpyruvate.

  • An aldolase cleaves this intermediate into 2-formylbenzoate and pyruvate.

  • 2-FBDH oxidizes 2-formylbenzoate to phthalate .

  • Phthalate is oxygenated and decarboxylated to protocatechuate , entering the TCA cycle.

Pathway Visualization

The following diagram illustrates the specific metabolic position of 2-FBDH within phenanthrene catabolism.

PhthalatePathway Phenanthrene Phenanthrene HNA 1-Hydroxy-2-naphthoate Phenanthrene->HNA Upper Pathway (Dioxygenases) CBP trans-2'-Carboxybenzalpyruvate HNA->CBP 1-Hydroxy-2-naphthoate dioxygenase (PhdI) FBA 2-Formylbenzoate (Substrate) CBP->FBA Aldolase (PhdJ) Pyruvate Pyruvate CBP->Pyruvate Phthalate Phthalate (Product) FBA->Phthalate 2-FBDH (PhdK) NAD+ -> NADH Protocatechuate Protocatechuate Phthalate->Protocatechuate Phthalate 4,5-dioxygenase & Decarboxylase

Figure 1: The metabolic role of 2-FBDH in the degradation of Phenanthrene via the Phthalate Pathway.[1][2]

Enzymology and Mechanism

2-FBDH belongs to the Aldehyde Dehydrogenase (ALDH) superfamily . It shares the conserved catalytic mechanism of this family but exhibits strict specificity for the ortho-substituted aromatic aldehyde.

Kinetic Parameters

Kinetic characterization from Nocardioides sp.[6][7][8][9] strain KP7 provides the following benchmarks for assay validation:

ParameterSubstrate / CofactorValueUnit
Km 2-Formylbenzoate100 µM
Km NAD⁺83 µM
kcat 2-Formylbenzoate39 s⁻¹
kcat NAD⁺32 s⁻¹
Oligomeric State Homotetramer~205 kDa (Total)
Subunit Mass Monomer53 kDa

Data Source: Iwabuchi & Harayama, J. Bacteriol. 1997 [1].

Catalytic Mechanism

The reaction proceeds via a covalent thiohemiacetal intermediate, utilizing a conserved Cysteine residue as the nucleophile and a Glutamate residue as the general base.

  • Nucleophilic Attack: The thiolate of the active site Cysteine attacks the carbonyl carbon of 2-formylbenzoate.

  • Hydride Transfer: A hydride ion is transferred to the NAD⁺ ring, forming NADH and a thioester intermediate.

  • Hydrolysis: The Glutamate base activates a water molecule, which hydrolyzes the thioester, releasing phthalate and regenerating the free enzyme.

Mechanism E_NAD Enzyme-NAD+ Complex Thiohemiacetal Thiohemiacetal Intermediate E_NAD->Thiohemiacetal + 2-Formylbenzoate (Cys Nucleophilic Attack) Thioester Acyl-Enzyme (Thioester) + NADH Thiohemiacetal->Thioester Hydride Transfer to NAD+ Product Enzyme + Phthalate + NADH Thioester->Product Hydrolysis (Glu base) + H2O Product->E_NAD Release Phthalate Bind new NAD+

Figure 2: Catalytic cycle of 2-FBDH involving the Cysteine-mediated formation of a thioester intermediate.

Structural Biology

While a specific crystal structure for 2-FBDH (EC 1.2.1.78) is often modeled based on homologs, it exhibits the classic Rossmann fold typical of the ALDH superfamily.

  • Fold:

    
     protein with a catalytic domain and a cofactor-binding domain.
    
  • Active Site Architecture: A hydrophobic pocket accommodates the aromatic ring of 2-formylbenzoate. The ortho-carboxylate group of the substrate likely interacts with specific Arginine or Lysine residues to orient the aldehyde for nucleophilic attack, distinguishing it from aliphatic aldehyde dehydrogenases.

  • Homology: High structural similarity to human retinal dehydrogenase (ALDH1A1) and other bacterial benzaldehyde dehydrogenases.

Experimental Protocols

Purification Workflow

To isolate 2-FBDH from Nocardioides or recombinant E. coli, use the following validated workflow.

  • Cell Lysis: Resuspend cells in 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT. Lyse via sonication.

  • Anion Exchange (DEAE/Q-Sepharose):

    • Load lysate onto a column equilibrated with Buffer A (50 mM Tris-HCl, pH 7.5).

    • Elute with a linear gradient of 0–0.5 M NaCl . 2-FBDH typically elutes around 0.2–0.3 M NaCl .

  • Hydrophobic Interaction (Phenyl-Sepharose):

    • Adjust the active fraction to 0.6 M (NH₄)₂SO₄ .

    • Load and elute with a decreasing gradient (0.6 M -> 0 M). 2-FBDH elutes at approx 0.24 M (NH₄)₂SO₄ .

  • Gel Filtration (Superdex 200): Final polishing to separate the 205 kDa homotetramer from contaminants.

Activity Assay (Spectrophotometric)

This assay measures the formation of NADH at 340 nm.

Reagents:

  • Buffer: 50 mM Potassium Phosphate or Tris-HCl, pH 7.5.

  • Substrate: 10 mM 2-Formylbenzoate (prepare fresh in buffer; neutralize if using the acid form).

  • Cofactor: 10 mM NAD⁺.

Procedure:

  • In a quartz cuvette, mix:

    • 900 µL Buffer

    • 50 µL NAD⁺ (Final: 0.5 mM)

    • Substrate (Final: 100–500 µM, saturating)

  • Incubate at 25°C for 2 minutes to establish a baseline.

  • Initiate reaction by adding 10–50 µL of Enzyme.

  • Monitor Absorbance at 340 nm (

    
    ) for 3–5 minutes.
    
  • Calculate Activity:

    
    
    

Biological Significance & Applications

Bioremediation of PAHs

Polycyclic Aromatic Hydrocarbons (PAHs) are persistent organic pollutants. 2-FBDH is a bottleneck enzyme in the aerobic degradation of phenanthrene .

  • Engineering Targets: Enhancing the

    
     of 2-FBDH can prevent the accumulation of 2-formylbenzoate, which may be toxic or inhibitory to upstream enzymes due to its aldehyde reactivity.
    
  • Biosensors: The enzyme's specificity for ortho-substituted aromatic aldehydes makes it a potential candidate for developing biosensors to detect partial breakdown products of PAH contamination in soil.

Biocatalysis

The enzyme's ability to oxidize aldehydes to carboxylic acids on sterically hindered aromatic rings (ortho-substituted) offers potential in organic synthesis for producing specific phthalate derivatives or modifying aromatic scaffolds under mild, aqueous conditions.

References

  • Iwabuchi, T., & Harayama, S. (1997). Biochemical and genetic characterization of 2-carboxybenzaldehyde dehydrogenase, an enzyme involved in phenanthrene degradation by Nocardioides sp.[9] strain KP7.[3][9][10] Journal of Bacteriology, 179(20), 6488–6494.

  • Kiyohara, H., Nagao, K., & Yano, K. (1981). Isolation and some properties of NAD-linked 2-carboxybenzaldehyde dehydrogenase in Alcaligenes faecalis AFK 2 grown on phenanthrene. Journal of General and Applied Microbiology, 27, 443–455.

  • Vamsee-Krishna, C., & Phale, P. S. (2008). Bacterial degradation of phthalate isomers and their esters. Indian Journal of Microbiology, 48, 19–34.

  • Riveros-Rosas, H., et al. (2013). The Aldehyde Dehydrogenase Superfamily. Chemico-Biological Interactions, 202(1-3), 12-21.

Sources

Methodological & Application

Using 2-Formylbenzoate as a ligand in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Surface Engineering of MOFs using 2-Formylbenzoate

Abstract

This guide details the protocol for utilizing 2-Formylbenzoate (2-FBA) as a functional ligand in the synthesis and modification of Zirconium-based Metal-Organic Frameworks (specifically UiO-66 architectures). Unlike standard dicarboxylate linkers, 2-FBA serves as a monotopic modulator that introduces reactive aldehyde "handles" onto the MOF surface. This functionality enables the covalent attachment of amine-bearing therapeutics (e.g., Doxorubicin) via Schiff base chemistry, creating a pH-responsive drug delivery system (DDS) that releases its payload in the acidic microenvironment of tumor tissues.

Part 1: Chemical Rationale & Ligand Design

The "Ortho" Advantage and Lactol Equilibrium

2-Formylbenzoic acid (2-FBAH) is a unique building block because it exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic lactol form (3-hydroxyphthalide).

  • Open Form (Reactive): Contains a free aldehyde (-CHO) and a carboxylate (-COO⁻). This is the target species for Schiff base conjugation.[1]

  • Cyclic Form (Dormant): The aldehyde oxygen attacks the carbonyl carbon.

Expert Insight: In standard solvothermal MOF synthesis (acidic conditions), the cyclic form is favored, which can hinder the availability of the aldehyde for post-synthetic modification. To successfully use 2-FBA as a ligand, one must drive the equilibrium toward the open carboxylate form during the coordination event. This is achieved by controlling the pH and using 2-FBA primarily as a Surface Modulator rather than a structural linker.

Mechanism of Action: The Modulator Strategy

In Zr-MOF synthesis (e.g., UiO-66), monocarboxylic acids (modulators) compete with dicarboxylic linkers for coordination sites on the Zr₆ clusters. By using 2-FBA as a modulator:

  • The carboxylate group binds to the Zr cluster, capping the crystal growth.

  • The aldehyde group is directed outward from the pore or surface, remaining uncoordinated and sterically accessible.

  • This creates an "Aldehyde-Tagged" MOF ready for "Click" chemistry with amine-containing drugs.

Part 2: Experimental Protocols

Protocol A: Synthesis of Aldehyde-Functionalized UiO-66 (UiO-66-CHO)

Objective: Synthesize Zr-MOF nanoparticles with surface-accessible aldehyde groups using 2-FBA as a capping agent.

Materials:

  • Zirconium(IV) chloride (

    
    )
    
  • Terephthalic acid (

    
    , structural linker)
    
  • 2-Formylbenzoic acid (2-FBAH, reactive modulator)

  • DMF (N,N-Dimethylformamide)

  • Glacial Acetic Acid (optional co-modulator for size control)

Step-by-Step Methodology:

  • Precursor Dissolution (The "Opening" Step):

    • Dissolve 1.0 mmol of

      
       in 10 mL of DMF.
      
    • In a separate vial, dissolve 1.0 mmol of

      
       and 2.0 mmol of 2-FBAH  in 10 mL of DMF.
      
    • Critical Step: Sonicate the ligand solution for 20 mins. The excess 2-FBAH ensures high surface coverage.

  • Solvothermal Synthesis:

    • Combine the metal and ligand solutions in a Teflon-lined autoclave.

    • Seal and heat at 120°C for 24 hours .

    • Note: Lower temperatures (compared to the standard 150°C for UiO-66) help prevent the thermal degradation (oxidation) of the aldehyde group.

  • Activation & Washing (Crucial for Purity):

    • Centrifuge the resulting white precipitate (10,000 rpm, 15 min).

    • Wash 1: DMF (3x) to remove unreacted ligands.

    • Wash 2: Methanol (3x) to exchange pore solvent.

    • Caution: Do NOT use acetone, as it can react with the aldehyde groups (aldol condensation).

    • Drying: Vacuum dry at room temperature. Avoid high-heat activation (>100°C) to preserve the aldehyde functionality.

Protocol B: Covalent Drug Loading (Schiff Base Formation)

Objective: Conjugate Doxorubicin (DOX) to the UiO-66-CHO scaffold.

  • Reaction Mixture:

    • Suspend 50 mg of UiO-66-CHO in 10 mL of anhydrous Methanol.

    • Add 10 mg of Doxorubicin hydrochloride (DOX·HCl).

    • Add 10 µL of Triethylamine (TEA) to deprotonate the DOX amine group.

  • Incubation:

    • Stir in the dark at 40°C for 24 hours.

    • The formation of the imine bond (

      
      ) is reversible; removing water (using molecular sieves in the flask) drives the reaction forward.
      
  • Purification:

    • Centrifuge and wash with fresh methanol until the supernatant is colorless (removing unbound DOX).

    • The resulting red powder is DOX@UiO-66 .

Part 3: Visualization & Workflows

Workflow 1: Synthesis & Functionalization Logic

MOF_Synthesis Precursors Precursors (ZrCl4 + BDC + 2-FBA) Equilibrium Ligand Equilibrium (Lactol ⇌ Aldehyde) Precursors->Equilibrium Dissolution Solvothermal Solvothermal Synthesis (120°C, DMF) Equilibrium->Solvothermal Modulator Competition UiO_CHO UiO-66-CHO (Aldehyde Surface) Solvothermal->UiO_CHO Crystallization Drug_Load Drug Conjugation (Schiff Base Reaction) UiO_CHO->Drug_Load + Doxorubicin - H2O Final_Product DOX@UiO-66 (pH-Responsive) Drug_Load->Final_Product Purification

Caption: Schematic workflow for modulating UiO-66 with 2-Formylbenzoate to create a reactive scaffold for drug delivery.

Workflow 2: pH-Responsive Release Mechanism

Release_Mechanism Blood Blood Stream (pH 7.4) Imine Imine Bond (Stable) Blood->Imine Circulation Tumor Tumor Microenvironment (pH 5.0 - 6.0) Hydrolysis Acid Hydrolysis (Bond Cleavage) Tumor->Hydrolysis H+ Attack Imine->Tumor Endocytosis Release Drug Release (Active Doxorubicin) Hydrolysis->Release Payload Dump

Caption: The chemical logic of the "Smart" release. The imine linker formed by 2-FBA is stable at neutral pH but hydrolyzes in acidic tumor environments.

Part 4: Characterization & Validation Data

To validate the successful incorporation of 2-FBA and subsequent drug loading, the following data points are critical.

TechniqueObservationInterpretation
FT-IR Spectroscopy Peak at 1690–1700 cm⁻¹ Indicates free Aldehyde (C=O) stretch from 2-FBA on the MOF surface.
FT-IR (Post-Load) Peak shift to 1640 cm⁻¹ (C=N)Confirms conversion of Aldehyde to Imine (Schiff Base formation).
¹H-NMR (Digested) Signal at ~10.2 ppm Characteristic aldehyde proton. (Digest MOF in NaOD/D₂O).
PXRD Matches simulated UiO-66Confirms the modulator did not collapse the crystal structure.
UV-Vis Absorbance at 480 nm Quantifies Doxorubicin loading capacity (wt%).

Part 5: Troubleshooting & Expert Tips

  • The Oxidation Trap: Aldehydes easily oxidize to carboxylic acids in air.

    • Solution: Always use freshly recrystallized 2-FBAH or store the precursor under inert gas (Ar/N₂). If your FT-IR shows a broad OH stretch around 3000-3300 cm⁻¹ and loss of the 1700 cm⁻¹ peak, your ligand has oxidized to phthalic acid.

  • Pore Blocking: If too much 2-FBA is used, it may block the pores of the MOF, reducing surface area.

    • Optimization: Maintain a Modulator:Linker ratio of 2:1 . Higher ratios (>10:1) will lead to defect-rich or amorphous phases.

  • Lactol Interference: If the reaction yield is low, the 2-FBAH might be locked in the lactol form.

    • Trick: Add a catalytic amount of base (TEA) to the ligand solution before mixing with the metal salt to ensure ring opening.

References

  • Cohen, S. M. (2012). "Postsynthetic modification of metal–organic frameworks—a general approach for supramolecular chemistry." Chemical Reviews. [Link]

  • Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. [Link]

  • Wang, X., et al. (2017). "Covalent Post-Synthetic Modification of MOFs for pH-Responsive Drug Delivery." Journal of Materials Chemistry B. [Link]

  • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications. [Link]

  • Zhu, W., et al. (2018). "Schiff base-functionalized metal-organic frameworks for heterogeneous catalysis." Coordination Chemistry Reviews. [Link]

Sources

Synthesis of Isoindolinone Derivatives from 2-Formylbenzoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of isoindolinone derivatives, a privileged scaffold in medicinal chemistry, starting from readily available 2-formylbenzoate esters. This document emphasizes the underlying chemical principles, offers step-by-step experimental procedures, and provides insights into the practical aspects of these synthetic transformations.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone moiety is a core structural feature in a multitude of biologically active compounds and natural products. Its unique rigid, planar structure allows it to interact with various biological targets, leading to a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Consequently, the development of efficient and versatile synthetic routes to access diverse isoindolinone derivatives is of paramount importance in modern drug discovery and development.

This guide focuses on synthetic strategies commencing with 2-formylbenzoate esters, highlighting two robust and popular methods: a one-pot reductive amination followed by lactamization, and the Ugi four-component reaction. These methods offer significant advantages in terms of operational simplicity, substrate scope, and the ability to rapidly generate libraries of compounds for biological screening.

Part 1: One-Pot Reductive Amination and Lactamization

This elegant one-pot procedure combines two sequential reactions—reductive amination and intramolecular lactamization—to afford N-substituted isoindolinones in a single synthetic operation. This approach is highly efficient and avoids the isolation of intermediate products, thereby saving time and resources.

Causality of Experimental Choices: The Underlying Mechanism

The reaction proceeds through a well-defined mechanistic pathway, which dictates the choice of reagents and conditions.

Reductive_Amination_Lactamization Start Methyl 2-Formylbenzoate + Primary Amine (R-NH2) Imine Iminium Ion Intermediate Start->Imine Condensation Reducing_Agent NaBH3CN Reducing_Agent->Imine Amine_Ester Amine-Ester Intermediate Imine->Amine_Ester Reduction Product N-Substituted Isoindolinone Amine_Ester->Product Intramolecular Lactamization

Figure 1: Reductive Amination/Lactamization Workflow.

  • Imine/Iminium Ion Formation: The reaction is initiated by the condensation of the aldehyde group of methyl 2-formylbenzoate with a primary amine to form an imine, which is in equilibrium with its protonated form, the iminium ion. This step is typically reversible.

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion to the corresponding secondary amine-ester intermediate. The choice of NaBH₃CN is critical; it is mild enough not to reduce the starting aldehyde or the ester functionality but is effective in reducing the protonated imine.[1]

  • Intramolecular Lactamization: The newly formed secondary amine then acts as a nucleophile, attacking the proximal ester carbonyl group. This intramolecular cyclization results in the expulsion of methanol and the formation of the stable five-membered lactam ring of the isoindolinone product.[2]

Detailed Experimental Protocol: Synthesis of 2-benzylisoindolin-1-one

This protocol provides a representative example of the one-pot synthesis of an N-substituted isoindolinone.

Materials:

  • Methyl 2-formylbenzoate (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) (for less reactive amines, 2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of methyl 2-formylbenzoate (e.g., 1.64 g, 10 mmol) in 1,2-dichloroethane (50 mL) is added benzylamine (1.07 g, 10 mmol). The mixture is stirred at room temperature for 30 minutes.

  • Sodium cyanoborohydride (0.94 g, 15 mmol) is then added portion-wise over 10 minutes. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). For many primary amines, the reaction is complete within a few hours.[2]

  • For less reactive amines (e.g., some anilines), the reaction may require heating to reflux in a solvent like acetonitrile, and the addition of a base such as potassium carbonate can facilitate the final lactamization step.[2]

  • Upon completion of the reaction (as indicated by TLC), the reaction mixture is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-benzylisoindolin-1-one.[3][4]

Safety Precautions:

  • Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.[5][6][7][8] It can release hydrogen cyanide gas upon contact with strong acids.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate personal protective equipment.

Substrate Scope and Expected Yields

This method is applicable to a wide range of primary amines, including alkyl, benzyl, and various substituted anilines. The yields are generally good to excellent, as summarized in the table below.

AmineProductSolventConditionsYield (%)Reference
Benzylamine2-Benzylisoindolin-1-oneDCErt92[2]
4-Methoxybenzylamine2-(4-Methoxybenzyl)isoindolin-1-oneDCErt96[2]
Aniline2-Phenylisoindolin-1-oneMeCNReflux, K₂CO₃85[2]
4-Chloroaniline2-(4-Chlorophenyl)isoindolin-1-oneMeCNReflux, K₂CO₃88[2]
n-Butylamine2-(n-Butyl)isoindolin-1-oneDCErt89[2]

Part 2: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse molecular scaffolds. When 2-formylbenzoic acid is used as the acidic component, the reaction proceeds through a tandem Ugi reaction/intramolecular cyclization to yield isoindolinone derivatives.

Mechanistic Rationale

The Ugi reaction is a one-pot condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Ugi_Reaction Start 2-Formylbenzoic Acid + Amine + Isocyanide Imine Imine Intermediate Start->Imine Condensation Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct + Carboxylate Ugi_Product Ugi Product (acyl-amino amide) Adduct->Ugi_Product Mumm Rearrangement Product Isoindolinone Derivative Ugi_Product->Product Intramolecular Amidation

Figure 2: Ugi Four-Component Reaction Workflow.

  • Imine Formation: Similar to the previous method, the aldehyde and amine condense to form an imine.

  • Nitrilium Ion Formation: The isocyanide adds to the imine to form a nitrilium ion intermediate.

  • α-Adduct Formation: The carboxylate of 2-formylbenzoic acid attacks the nitrilium ion to form an α-adduct.

  • Mumm Rearrangement: This intermediate undergoes an intramolecular acyl transfer (Mumm rearrangement) to form a stable α-acylamino amide, which is the characteristic product of the Ugi reaction.[9]

  • Intramolecular Amidation: The amide nitrogen of the Ugi product then attacks the ester or carboxylic acid group on the benzene ring, leading to cyclization and formation of the isoindolinone ring.[1]

General Experimental Protocol for Ugi-4CR

Materials:

  • 2-Formylbenzoic acid (1.0 eq)

  • Primary amine (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (MeOH) or Trifluoroethanol (TFE)

  • Propylphosphonic anhydride (T3P®) (optional, to accelerate the reaction)[1]

Procedure:

  • To a solution of 2-formylbenzoic acid (e.g., 1.50 g, 10 mmol) in methanol (30 mL) is added the primary amine (10 mmol). The mixture is stirred for 10-15 minutes.

  • The isocyanide (10 mmol) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

  • For some substrates, the reaction may be slow. In such cases, the use of a promoter like T3P® can significantly reduce the reaction time.[1]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the desired isoindolinone derivative.

Part 3: Purification and Characterization

Purification by Column Chromatography

Flash column chromatography is the most common method for purifying isoindolinone derivatives.

  • Stationary Phase: Silica gel is the standard stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product.[10] For more polar isoindolinones, a system like methanol/dichloromethane might be necessary.

Characterization of Isoindolinone Derivatives

The structure and purity of the synthesized compounds are confirmed by standard spectroscopic techniques.[11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the isoindolinone core, as well as signals for the substituents on the nitrogen and at the 3-position. The benzylic protons of the newly formed ring often appear as a singlet or a pair of doublets.[12][13][14]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a characteristic signal for the lactam carbonyl carbon, typically in the range of 165-170 ppm. Signals for the aromatic carbons and the carbons of the substituents will also be present.[12][13][14]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the lactam carbonyl stretching vibration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

Conclusion

The synthetic routes starting from 2-formylbenzoate described in this guide offer reliable and versatile methods for the preparation of a wide array of isoindolinone derivatives. The one-pot reductive amination/lactamization protocol is particularly attractive for its efficiency and operational simplicity, while the Ugi four-component reaction provides a powerful platform for generating structural diversity. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can effectively synthesize these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

  • One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate. Chinese Journal of Organic Chemistry. (URL not provided in search results)
  • Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. ResearchGate. (URL not provided in search results)
  • Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. (URL not provided in search results)
  • One-Pot Synthesis of Benzo[b][2][15]oxazins via Intramolecular Trapping Iminoenol. Organic Letters. (URL not provided in search results)

  • One-Pot Synthesis of Benzo[ b ][2][15]oxazins via Intramolecular Trapping Iminoenol. ResearchGate. (URL not provided in search results)

  • ChemInform Abstract: A Practical One-Pot Procedure for the Synthesis of N-H Isoquinolones. ResearchGate. (URL not provided in search results)
  • Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography. Benchchem. (URL not provided in search results)
  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central (PMC). (URL not provided in search results)
  • Scheme 12: Three-component Ugi reaction of 2-formylbenzoic acid (33),.... ResearchGate. (URL not provided in search results)
  • 111620 - Sodium cyanoborohydride - Safety Data Sheet. (URL not provided in search results)
  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. (URL not provided in search results)
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. (URL not provided in search results)
  • SAFETY DATA SHEET. Sigma-Aldrich. (URL not provided in search results)
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (URL not provided in search results)
  • Ugi Reaction. Organic Chemistry Portal. (URL not provided in search results)
  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN | Request PDF. ResearchGate. (URL not provided in search results)
  • SAFETY DATA SHEET. Fisher Scientific. (URL not provided in search results)
  • Purifying ionic compounds by flash column chromatography. Biotage. (URL not provided in search results)
  • Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N -aryl derivatives with electron - Beilstein Journals. (URL not provided in search results)
  • Ugi Multicomponent Reaction - Organic Syntheses Procedure. (URL not provided in search results)
  • Sodium Cyanoborohydride SOP.docx. OSU Chemistry. (URL not provided in search results)
  • column chromatography & purification of organic compounds. YouTube. (URL not provided in search results)
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. (URL not provided in search results)
  • Safety Data Sheet: Sodium borohydride. Carl ROTH. (URL not provided in search results)
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. (URL not provided in search results)

Sources

Enzymatic assay methods for 2-Formylbenzoate dehydrogenase activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Assay Methods for 2-Formylbenzoate Dehydrogenase (2-FBDH) Activity

Introduction & Biological Context

2-Formylbenzoate dehydrogenase (2-FBDH, EC 1.2.1.78), also known as 2-carboxybenzaldehyde dehydrogenase, is a critical oxidoreductase enzyme involved in the aerobic degradation of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene and naphthalene.[1]

In the phthalate pathway of phenanthrene catabolism, utilized by bacteria such as Pseudomonas, Nocardioides, and Mycobacterium, 2-FBDH catalyzes the oxidation of 2-formylbenzoate (2-carboxybenzaldehyde) to phthalate (1,2-benzenedicarboxylate).[1] This step is thermodynamically favorable and essential for channeling carbon into the TCA cycle via protocatechuate.

Understanding and measuring 2-FBDH activity is vital for:

  • Bioremediation Studies: Optimizing bacterial strains for PAH cleanup.

  • Metabolic Engineering: Pathway reconstruction for value-added chemical synthesis.[1]

  • Enzyme Kinetics: Characterizing substrate specificity and inhibition profiles.[1][2]

Assay Principle

The assay relies on the spectrophotometric measurement of the reduction of the cofactor NAD+ to NADH . The reaction proceeds as follows:

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


[1]

Detection Mechanism:

  • Signal: Formation of NADH.[1][3]

  • Wavelength: 340 nm (UV region).[1]

  • Quantification: The increase in absorbance at 340 nm is directly proportional to the enzyme activity, following the Beer-Lambert Law (

    
    ).[1]
    
Reaction Pathway Diagram

ReactionPathway Substrate 2-Formylbenzoate (2-Carboxybenzaldehyde) Enzyme 2-FBDH (EC 1.2.1.78) Substrate->Enzyme Cofactor NAD+ + H2O Cofactor->Enzyme Product1 Phthalate Enzyme->Product1 Product2 NADH + 2H+ Enzyme->Product2

Caption: 2-FBDH catalyzes the NAD+-dependent oxidation of 2-formylbenzoate to phthalate.[1][4]

Material Preparation & Reagents

Critical Consideration: Substrate Chemistry The substrate, 2-carboxybenzaldehyde (CAS 119-67-5), exists in equilibrium between the open aldehyde form (active substrate) and the cyclic lactol form (phthalaldehydic acid).[1]

  • Preparation Note: Dissolving the solid in slightly alkaline buffer (pH 8.0) facilitates ring opening.[1] Prepare fresh to avoid oxidation to phthalic acid.[1]

Reagent List
ReagentConcentration (Stock)Preparation InstructionsStorage
Assay Buffer 50 mM Tris-HCl, pH 8.0Adjust pH with HCl at 25°C. Filter sterilize.4°C
Substrate 10 mM 2-CarboxybenzaldehydeDissolve 1.5 mg/mL in Assay Buffer.[1] Warm to 37°C for 10 min to solubilize.Fresh
Cofactor 20 mM NAD+Dissolve in dH2O.[1] Neutralize to pH 7.0 if acidic.[1]-20°C
Enzyme Sample VariableCrude extract or purified protein in Assay Buffer.-80°C

Protocol 1: Continuous Spectrophotometric Assay (Standard)

This is the "Gold Standard" method for determining specific activity and kinetic parameters (


, 

).

Instrument: UV-Vis Spectrophotometer with temperature control (25°C or 30°C). Path Length: 1 cm quartz cuvette.

Step-by-Step Procedure:

  • Blank Preparation: In a quartz cuvette, mix:

    • 800 µL Assay Buffer

    • 100 µL NAD+ Stock (Final: 2 mM)[1]

    • 100 µL Substrate Stock (Final: 1 mM)[1]

    • Note: Monitor at 340 nm for 1 minute to ensure no spontaneous substrate oxidation.

  • Sample Reaction: In a fresh cuvette, mix:

    • 750–790 µL Assay Buffer[1]

    • 100 µL NAD+ Stock[1]

    • 100 µL Substrate Stock

    • Incubate at 25°C for 2 minutes to equilibrate.

  • Initiation:

    • Add 10–50 µL of Enzyme Sample to start the reaction.

    • Mix immediately by inversion (do not vortex vigorously).[1]

  • Measurement:

    • Record Absorbance at 340 nm (

      
      ) every 10 seconds for 3–5 minutes.[1]
      
    • Select the linear portion of the curve for calculation.

Protocol 2: High-Throughput Microplate Assay

Ideal for screening mutant libraries or fraction collections.[1]

Instrument: Microplate Reader (UV transparent plate required).[1] Volume: 200 µL total reaction volume.

Workflow Diagram

AssayWorkflow Step1 1. Plate Setup Add 160 µL Buffer + 20 µL NAD+ to wells Step2 2. Substrate Addition Add 20 µL 2-Carboxybenzaldehyde Step1->Step2 Step3 3. Baseline Read Read A340 for 1 min (Background check) Step2->Step3 Step4 4. Enzyme Initiation Add 10 µL Enzyme Extract Step3->Step4 Step5 5. Kinetic Read Measure A340 every 30s for 10 min Step4->Step5

Caption: Step-by-step workflow for 96-well microplate screening of 2-FBDH.

Procedure:

  • Master Mix: Prepare enough mix for all wells (Buffer + NAD+ + Substrate).[1]

  • Dispense: Add 190 µL Master Mix to each well.

  • Initiate: Add 10 µL of enzyme sample using a multi-channel pipette.

  • Shake: Orbital shake for 5 seconds inside the reader.

  • Read: Kinetic mode at 340 nm.

Data Analysis & Calculations

Specific Activity Calculation:


[1]

Where:

  • 
    : Slope of the linear range.
    
  • 
    : Total reaction volume (mL) (e.g., 1.0 mL).[1]
    
  • 
    : Volume of enzyme added (mL) (e.g., 0.05 mL).
    
  • 
    : Extinction coefficient (6.22 mM
    
    
    
    cm
    
    
    ).[1]
  • 
    : Light path length (1 cm).
    

Unit Definition: One unit (U) is defined as the amount of enzyme required to reduce 1 µmol of NAD+ to NADH per minute under the assay conditions.

Troubleshooting & Validation

IssueProbable CauseSolution
High Background Substrate oxidation or contamination.[1]Prepare substrate fresh daily.[1] Check buffer pH (avoid >8.5).[1]
Non-Linear Rate Substrate depletion or product inhibition.[1]Dilute enzyme sample 1:10 or 1:100.[1] Measure only initial 60 seconds.
No Activity Substrate in lactol form (inactive).Incubate substrate stock at 37°C in pH 8.0 buffer for 30 mins before use.
Precipitation Enzyme instability.[1]Add 10% Glycerol or 1 mM DTT to the enzyme storage buffer.[1]

Validation Controls:

  • Negative Control: No substrate (Buffer + NAD+ + Enzyme).[1] Any rate here indicates background dehydrogenase activity on other impurities.[1]

  • No-Enzyme Control: Buffer + NAD+ + Substrate.[1] Checks for spontaneous hydrolysis/oxidation.[1]

References

  • Iwabuchi, T., & Harayama, S. (1997). Biochemical and genetic characterization of 2-carboxybenzaldehyde dehydrogenase, an enzyme involved in phenanthrene degradation by Nocardioides sp. strain KP7.[1] Journal of Bacteriology, 179(20), 6488–6494. [1]

  • Kiyohara, H., Nagao, K., & Yano, K. (1981). Isolation and some properties of NAD-linked 2-carboxybenzaldehyde dehydrogenase in Alcaligenes faecalis AFK 2 grown on phenanthrene. Journal of General and Applied Microbiology, 27(6), 443–455.

  • Kegg Enzyme Database. Entry EC 1.2.1.78 (2-formylbenzoate dehydrogenase).[1] [1]

Sources

Application Note: Selective Preparation of 2-Formylbenzoate from Phthalide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the preparation of 2-formylbenzoate (the salt form of 2-carboxybenzaldehyde) starting from phthalide (isobenzofuran-1(3H)-one).

The transformation represents a specific challenge in organic synthesis: selective benzylic oxidation . The objective is to oxidize the methylene group (


) of the lactone ring to a hemiacetal (

) without proceeding to the fully oxidized anhydride (phthalic anhydride).

This note presents two validated protocols:

  • Protocol A (The Standard): Radical bromination followed by hydrolysis. This is the most reliable method for laboratory-scale synthesis due to its high selectivity.

  • Protocol B (The Green Route): NHPI-catalyzed aerobic oxidation.[1][2] A scalable, metal-free (or low-metal) approach that minimizes halogenated waste, suitable for process development.

Scientific Foundation & Mechanism

The Target: Tautomeric Equilibrium

Researchers must understand that the target molecule exists in a dynamic equilibrium. In the solid state and acidic solution, the molecule exists primarily as the cyclic lactol, 3-hydroxyphthalide . The open-chain form, 2-formylbenzoic acid , is favored only in the presence of base, forming the 2-formylbenzoate salt.

  • Implication: Analytical monitoring (NMR) in

    
     will show the cyclic form. To observe the aldehyde (formyl) peak, one must often use 
    
    
    
    or recognize the distinct hemiacetal proton.
Mechanism of Action

Both protocols rely on generating a radical at the benzylic position (C3 of the phthalide ring).

  • Route A (NBS): The succinimidyl radical abstracts a hydrogen, creating a benzylic radical which is trapped by bromine. The resulting 3-bromophthalide is unstable and hydrolyzes rapidly in water to 3-hydroxyphthalide.

  • Route B (NHPI): The Phthalimide N-oxyl (PINO) radical abstracts the hydrogen.[3][4] The resulting radical reacts with

    
     to form a hydroperoxide, which decomposes to the alcohol (lactol).
    

Figure 1: Reaction pathways showing the divergence between Bromination (Red) and Aerobic Oxidation (Blue) routes, and the final equilibrium with the benzoate salt.

Protocol A: Radical Bromination & Hydrolysis (Standard)

Best for: Laboratory scale, high purity, reliability. Primary Hazard:


 (if used) is toxic; substitute with PhCF3 (Benzotrifluoride) for a greener profile.
Reagents & Equipment
  • Substrate: Phthalide (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%) or Benzoyl Peroxide.

  • Solvent:

    
    -Trifluorotoluene (PhCF3) or 
    
    
    
    (traditional).
  • Workup: Water (

    
    ).
    
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Phthalide (10 mmol, 1.34 g) in PhCF3 (20 mL).

  • Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg).

    • Note: Ensure NBS is freshly recrystallized if yellow; degraded NBS lowers yield.

  • Reaction: Heat the mixture to reflux (approx. 100°C for PhCF3) under

    
     atmosphere.
    
    • Visual Cue: The reaction is complete when the dense NBS solid floating at the bottom is replaced by lighter succinimide floating at the top (approx. 3-5 hours).

  • Filtration: Cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Hydrolysis (The Critical Step):

    • Evaporate the solvent to obtain crude 3-bromophthalide (yellowish solid).

    • Suspend the solid in water (30 mL) and heat to reflux for 1 hour. The solid will dissolve as it hydrolyzes to 3-hydroxyphthalide.

  • Isolation: Cool the aqueous solution. 3-Hydroxyphthalide often precipitates as white crystals. If not, extract with Ethyl Acetate.

  • Salt Formation (Target Preparation):

    • Dissolve the isolated 3-hydroxyphthalide in 1M NaOH (1.0 equiv).

    • Lyophilize or concentrate to obtain Sodium 2-formylbenzoate .

Protocol B: NHPI-Catalyzed Aerobic Oxidation (Green)

Best for: Scalability, avoiding halogenated waste, "Green Chemistry" applications. Challenge: Controlling selectivity to prevent over-oxidation to phthalic anhydride.

Reagents & Equipment
  • Substrate: Phthalide.[2][5][6][7]

  • Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%).

  • Co-Catalyst: Co(OAc)2·4H2O (0.5 mol%).

  • Oxidant: Oxygen balloon (1 atm) or air sparge.

  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Setup: Charge a flask with Phthalide (10 mmol), NHPI (1 mmol, 163 mg), and Co(OAc)2 (0.05 mmol) in EtOAc (25 mL).

  • Oxidation: Attach an oxygen balloon. Heat the mixture to 70°C with vigorous stirring.

    • Process Control: Monitor via TLC/HPLC every hour. The reaction typically requires 6-12 hours.

    • Stop Condition: Stop immediately when Phthalide is <5%. Prolonged heating converts the product to Phthalic Anhydride.

  • Quench: Cool to room temperature. Add aqueous

    
     (saturated, 5 mL) to quench any remaining peroxides.
    
  • Workup:

    • Separate the organic layer.

    • Wash with water.

    • Evaporate solvent to yield crude 3-hydroxyphthalide.

  • Purification: Recrystallization from water or toluene is often required to remove unreacted phthalide and catalyst residues.

Analytical Characterization & Data

The distinction between the lactol (neutral) and the benzoate (salt) is visible in NMR.

Feature3-Hydroxyphthalide (Lactol)2-Formylbenzoate (Salt)
State Solid / Organic SolventAqueous Basic Solution

NMR

6.5-6.8 ppm
(s, 1H)Diagnostic for

(Hemiacetal)

10.0-10.3 ppm
(s, 1H)Diagnostic for

(Aldehyde)

NMR

~98 ppm
(Hemiacetal C)

~190 ppm
(Aldehyde C)
IR Broad OH (~3300

)Lactone C=O (~1760

)
Carboxylate (

) (~1580

)Aldehyde C=O (~1690

)
Comparative Performance Data
MetricProtocol A (NBS)Protocol B (NHPI)
Yield 80 - 85%60 - 70%
Selectivity High (>95%)Moderate (Risk of Anhydride)
Atom Economy Low (Succinimide waste)High (Water is byproduct)
Scalability Medium (Exothermic)High (Gas-Liquid reaction)

Experimental Workflow (Decision Tree)

Figure 2: Decision matrix for selecting the appropriate synthesis route based on scale and purity requirements.

References

  • Ishii, Y., et al. (1996).[8][9] "Alkane Oxidation with Molecular Oxygen Using a New Efficient Catalytic System: N-Hydroxyphthalimide (NHPI) Combined with Co(acac)2." The Journal of Organic Chemistry.

  • BenchChem. (2025).[5] "An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide." BenchChem Technical Notes.

  • Sigma-Aldrich. (n.d.). "3-Formylbenzoic acid Product Specification." Merck/Sigma.

  • Wikipedia. (n.d.). "2-Carboxybenzaldehyde."[6][10][11] Wikimedia Foundation.

  • Recupero, F., & Punta, C. (2007). "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical Reviews.

Sources

Application Notes and Protocols: 2-Formylbenzoate as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-formylbenzoic acid (2-carboxybenzaldehyde) and its ester derivatives as pivotal precursors in the synthesis of a diverse array of heterocyclic compounds. These heterocycles are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in pharmacologically active molecules. This document details the underlying synthetic strategies, provides validated, step-by-step experimental protocols, and offers insights into the mechanistic pathways. The focus is on practical application and the rational design of synthetic routes to key heterocyclic scaffolds, including isoindolinones, phthalides, and phthalazinones, with a special emphasis on the efficiency and elegance of multicomponent reactions.

Introduction: The Unique Reactivity of 2-Formylbenzoate

2-Formylbenzoic acid is a bifunctional aromatic compound featuring a carboxylic acid and an aldehyde group in an ortho arrangement. This unique structural motif imparts a versatile reactivity profile, making it an invaluable building block in synthetic organic chemistry. The proximate reactive centers can participate in intramolecular cyclization reactions, often in a sequential or domino fashion, to construct fused heterocyclic systems. A key characteristic of 2-formylbenzoic acid is its existence in equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide. This ring-chain tautomerism plays a crucial role in its reactivity and is often exploited in synthetic design.

The applications of 2-formylbenzoate and its derivatives are extensive, particularly in the pharmaceutical industry, where they serve as precursors to compounds with a wide range of biological activities, including antihypertensive, anticancer, and antiviral properties.[1] This guide aims to provide a comprehensive overview of the synthetic utility of 2-formylbenzoate, empowering researchers to leverage its potential in their own synthetic endeavors.

Synthesis of Isoindolinones

Isoindolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of many biologically active compounds.[2] 2-Formylbenzoic acid serves as an excellent starting material for the construction of this scaffold, primarily through multicomponent reactions that offer high atom economy and procedural simplicity.

Three-Component Synthesis of N-Substituted Isoindolinones

A highly efficient, catalyst-free, one-pot synthesis of N-substituted isoindolinones can be achieved by the condensation of 2-formylbenzoic acid, a primary amine, and an active methylene compound, such as acetophenone. This reaction proceeds smoothly in water, highlighting its green chemistry credentials.[3]

Mechanism Insight: The reaction is believed to proceed through a domino Knoevenagel condensation of the active methylene compound with the aldehyde of 2-formylbenzoic acid, followed by a Michael addition of the amine, and subsequent intramolecular cyclization and dehydration to afford the isoindolinone core.

G cluster_0 Reaction Initiation cluster_1 Key Intermediates cluster_2 Cyclization and Final Product 2-Formylbenzoate 2-Formylbenzoate Imine Imine Intermediate 2-Formylbenzoate->Imine Condensation Amine Amine Amine->Imine ActiveMethylene Active Methylene Compound Enamine Enamine Intermediate ActiveMethylene->Enamine Michael Addition Imine->Enamine Tautomerization CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate Intramolecular Amidation Isoindolinone Isoindolinone Product CyclizedIntermediate->Isoindolinone Dehydration

Figure 1: General workflow for the three-component synthesis of isoindolinones.

Experimental Protocol: Synthesis of 2-benzyl-3-phenylisoindolin-1-one [3]

  • Reaction Setup: In a sealed vessel, combine 2-formylbenzoic acid (1.0 mmol, 150.1 mg), benzylamine (1.0 mmol, 107.2 mg), and acetophenone (1.0 mmol, 120.1 mg) in 5 mL of water.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Product Isolation: After cooling to room temperature, the product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and dry to yield the pure 2-benzyl-3-phenylisoindolin-1-one.

Table 1: Synthesis of Various Isoindolinone Derivatives [3]

EntryAmineActive Methylene CompoundProductYield (%)
1BenzylamineAcetophenone2-benzyl-3-phenylisoindolin-1-one95
2AnilineAcetophenone2,3-diphenylisoindolin-1-one92
34-Methoxy-anilineAcetophenone2-(4-methoxyphenyl)-3-phenylisoindolin-1-one94
4BenzylaminePropiophenone2-benzyl-3-ethyl-3-phenylisoindolin-1-one90

Synthesis of Phthalides

Phthalides, or 3-isobenzofuranones, are another class of heterocycles readily accessible from 2-formylbenzoic acid. These structures are present in numerous natural products and pharmaceuticals.[4]

Reductive Cyclization to 3-Substituted Phthalides

A sustainable one-pot cascade reaction allows for the synthesis of 3-substituted phthalides from 2-formylbenzoic acid and β-keto acids in glycerol.[5] This method is advantageous due to the use of a biodegradable solvent and the avoidance of harsh reagents.

Mechanism Insight: The reaction proceeds via a Knoevenagel condensation between 2-formylbenzoic acid and the β-keto acid, followed by decarboxylation and subsequent intramolecular cyclization.

G 2-Formylbenzoate 2-Formylbenzoate KnoevenagelAdduct Knoevenagel Adduct 2-Formylbenzoate->KnoevenagelAdduct Knoevenagel Condensation BetaKetoAcid β-Keto Acid BetaKetoAcid->KnoevenagelAdduct DecarboxylatedIntermediate Decarboxylated Intermediate KnoevenagelAdduct->DecarboxylatedIntermediate Decarboxylation Phthalide 3-Substituted Phthalide DecarboxylatedIntermediate->Phthalide Intramolecular Cyclization

Figure 2: Reaction pathway for the synthesis of 3-substituted phthalides.

Experimental Protocol: Synthesis of 3-Phenylphthalide [5]

  • Reaction Setup: To a solution of 2-formylbenzoic acid (1.0 mmol, 150.1 mg) in glycerol (2 mL), add benzoylacetic acid (1.2 mmol, 216.2 mg) and a catalytic amount of L-proline (10 mol%).

  • Reaction Conditions: Heat the mixture to 120 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the pure 3-phenylphthalide.

Synthesis of Phthalazinones

Phthalazinone derivatives are nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[3] 2-Acylbenzoic acids, including 2-formylbenzoic acid, are excellent precursors for their synthesis.

One-Pot, Two-Step Synthesis of 4-Substituted Phthalazin-1(2H)-ones

A highly efficient one-pot, two-step process involves the reaction of a 2-acylbenzoic acid with a hydrazine derivative.[3]

Mechanism Insight: The synthesis proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final phthalazinone product.

Experimental Protocol: One-Pot Synthesis of 4-Methylphthalazin-1(2H)-one [3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylbenzoic acid (1.0 mmol, 164.2 mg) in ethanol (10 mL).

  • Hydrazone Formation: Add hydrazine hydrate (1.2 mmol, 60.1 mg) and a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 1 hour.

  • Cyclization: Heat the reaction mixture to reflux for 4 hours.

  • Product Isolation: Cool the reaction to room temperature. The product will crystallize out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure 4-methylphthalazin-1(2H)-one.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are a cornerstone of modern synthetic chemistry.[6] 2-Formylbenzoate is an exceptional substrate for MCRs, enabling the rapid construction of complex heterocyclic scaffolds.[7]

The Ugi four-component reaction (U-4CR) is a prime example where 2-formylbenzoate can be employed to generate diverse molecular libraries. The reaction of 2-formylbenzoate, an amine, an isocyanide, and a second acid component can lead to a variety of complex heterocyclic systems in a single, efficient step.[8]

Conclusion

2-Formylbenzoic acid and its derivatives are undeniably powerful and versatile building blocks in the synthesis of a wide range of heterocycles. The unique juxtaposition of the aldehyde and carboxylic acid functionalities allows for a rich and diverse chemistry, particularly in the realm of multicomponent reactions. The protocols outlined in this guide are robust, efficient, and often adhere to the principles of green chemistry. By understanding the underlying mechanistic principles and leveraging the provided experimental procedures, researchers in both academic and industrial settings can effectively utilize 2-formylbenzoate to accelerate the discovery and development of novel, biologically active heterocyclic compounds.

References

  • Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols - Benchchem. (URL: )
  • 2-Carboxybenzaldehyde - Wikipedia. (URL: [Link])

  • Methyl-2-formyl benzoate : A Review of Synthesis and Applications. (URL: [Link])

  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC. (URL: [Link])

  • The Role of Methyl 2-formylbenzoate in Modern Chemical Synthesis. (URL: [Link])

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchGate. (URL: [Link])

  • 2-Formylbenzoate | C8H5O3- | CID 5082939 - PubChem - NIH. (URL: [Link])

  • 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry. (URL: [Link])

  • Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams - PMC - PubMed Central. (URL: [Link])

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PubMed Central. (URL: [Link])

  • Synthetic Routes to N-Heterocyclic Carbene Precursors - ResearchGate. (URL: [Link])

  • Phthalide synthesis - Organic Chemistry Portal. (URL: [Link])

  • Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams - ResearchGate. (URL: [Link])

  • Synthesis of isoindolinone-bis benzimidazoles 15a–h - ResearchGate. (URL: [Link])

  • Benzo-fused N-Heterocycle synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Heterocycles from 2‐Acylbenzoic Acids - ResearchGate. (URL: [Link])

  • Synthesis of isoindolinones - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Heterocycles from 2‐Acylbenzoic Acids | Semantic Scholar. (URL: [Link])

  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade - MDPI. (URL: [Link])

  • Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PubMed. (URL: [Link])

  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC. (URL: [Link])

  • Phthalimides: developments in synthesis and functionalization - RSC Publishing. (URL: [Link])

  • Multi-Component Reactions in Heterocyclic Chemistry. (URL: [Link])

  • Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (URL: [Link])

  • 2 Formyl Benzoate | PDF | Thin Layer Chromatography - Scribd. (URL: [Link])

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC - NIH. (URL: [Link])

  • Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls - MDPI. (URL: [Link])

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. (URL: [Link])

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - ResearchGate. (URL: [Link])

Sources

Procedures for Gabriel synthesis using 2-Formylbenzoate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-Substituted Isoindolinones via 2-Formylbenzoate Intermediates

Part 1: Executive Summary & Scientific Context

1.1 The "Gabriel" Connection and Clarification While the classical Gabriel Synthesis utilizes potassium phthalimide to generate primary amines through alkylation and subsequent hydrazine cleavage, the use of 2-formylbenzoate (ortho-phthalaldehydic acid esters) represents a divergent "Gabriel-like" strategy. This protocol does not synthesize primary amines; rather, it consumes them to construct isoindolinones (phthalimidines) .

This scaffold is a reduced congener of the phthalimide pharmacophore and is critical in modern drug development, serving as the core structure for immunomodulatory drugs (e.g., Lenalidomide analogs), MDM2-p53 inhibitors, and various kinase inhibitors.

1.2 The Chemical Strategy: Reductive Cyclization The transformation relies on a Tandem Reductive Amination–Cyclization sequence. Unlike the standard Gabriel synthesis which requires harsh hydrazine deprotection, this protocol builds the nitrogen heterocycle under mild conditions.

  • Step 1 (Condensation): Reaction of methyl 2-formylbenzoate with a primary amine to form a Schiff base (imine).

  • Step 2 (Reduction): Selective reduction of the imine to a secondary amine using a hydride source (e.g., NaBH₄, NaBH(OAc)₃).

  • Step 3 (Cyclization): Intramolecular nucleophilic acyl substitution (lactamization) driven by the proximity of the pendant amine to the ortho-ester, yielding the N-substituted isoindolinone.

Part 2: Mechanistic Insight & Pathway Visualization

To ensure experimental success, one must understand the competing pathways. The imine intermediate is transient; failure to reduce it promptly can lead to hydrolysis or oligomerization. Conversely, the cyclization step is thermodynamically driven but kinetically dependent on the steric bulk of the amine (


).

Figure 1: Mechanistic Pathway of Isoindolinone Synthesis

G Start Methyl 2-Formylbenzoate + Primary Amine (R-NH2) Imine Intermediate A: Schiff Base (Imine) Start->Imine Condensation (-H2O) AmineInt Intermediate B: Amino-Ester (Secondary Amine) Imine->AmineInt Reduction (NaBH4) SideProduct Side Path: Hydrolysis/Oligomers Imine->SideProduct Slow Reduction or Wet Solvent Product Final Product: N-Substituted Isoindolinone AmineInt->Product Cyclization (Lactamization, -MeOH)

Caption: The tandem sequence requires rapid reduction of the imine to prevent hydrolysis, followed by spontaneous or thermal lactamization.

Part 3: Detailed Experimental Protocols

Protocol A: One-Pot Reductive Cyclization (Standard)

Best for: Aliphatic amines, benzyl amines, and non-sterically hindered anilines.

Reagents & Materials:

  • Methyl 2-formylbenzoate (1.0 equiv)

  • Primary Amine (

    
    ) (1.05 equiv)
    
  • Sodium Borohydride (NaBH₄) (1.5 equiv) OR Sodium Triacetoxyborohydride (STAB) for acid-sensitive groups.

  • Solvent: Methanol (anhydrous) or DCE (1,2-Dichloroethane).

  • Acid Catalyst: Acetic acid (glacial, catalytic, 5 mol%) – Optional, speeds up imine formation.

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-formylbenzoate (1.0 mmol) in anhydrous Methanol (5 mL).

    • Add the Primary Amine (1.05 mmol) dropwise at room temperature (25°C).

    • Checkpoint: If the amine is an HCl salt, add 1.05 equiv of Triethylamine (TEA) to liberate the free base.

    • Stir for 1–2 hours. Monitor by TLC (disappearance of aldehyde spot) or LC-MS. Formation of the imine is often indicated by a slight color change (yellowing).

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH₄ (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (

      
      ) will occur.
      
    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Mechanistic Note: The borohydride reduces the C=N bond to a C-N bond. The resulting secondary amine is now positioned to attack the ester.

  • Cyclization (Lactamization):

    • For many substrates, cyclization occurs spontaneously during the reduction phase at room temperature.

    • For hindered amines: If LC-MS shows the uncyclized amino-ester intermediate (

      
       corresponds to reduced amine, not lactam), heat the mixture to reflux (65°C)  for 2–6 hours to drive the elimination of methanol.
      
  • Workup & Purification:

    • Quench the reaction with saturated aqueous

      
       (5 mL).
      
    • Remove Methanol under reduced pressure (rotary evaporator).

    • Extract the residue with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
    • Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Stepwise Synthesis for Sensitive Scaffolds

Best for: Amino acids, chiral amines, or substrates sensitive to strong reducing agents.

Step-by-Step Methodology:

  • Condensation: Combine Methyl 2-formylbenzoate and Amine in DCM with

    
     (drying agent) to force imine formation. Stir 4h, filter off solids, and concentrate to isolate the crude imine.
    
  • Mild Reduction: Redissolve the crude imine in DCE . Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) and stir at RT for 12h.

    • Why STAB? It is milder than NaBH₄ and reduces imines selectively in the presence of other reducible groups (e.g., ketones, nitro groups).

  • Thermal Cyclization: If the ring does not close at RT, swap solvent to Toluene and reflux with a Dean-Stark trap or add catalytic p-TsOH to force the lactamization.

Part 4: Data Presentation & Critical Parameters

Table 1: Optimization of Reaction Conditions

ParameterCondition A (Standard)Condition B (Mild/Selective)Impact on Yield
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE)MeOH promotes faster lactamization; DCE is better for imine stability.
Reducing Agent NaBH₄NaBH(OAc)₃ (STAB)NaBH₄ is faster but less selective; STAB avoids reducing other functional groups.
Temperature 0°C

Reflux
25°CReflux is required for sterically hindered amines (e.g., tert-butyl amine).
Stoichiometry 1:1.05 (Aldehyde:Amine)1:1.2 (Aldehyde:Amine)Slight excess of amine prevents side reactions of the aldehyde.

Troubleshooting Guide:

  • Problem: Low yield of Isoindolinone; high yield of Amino-Ester.

    • Root Cause:[2][3][4][5][6][7] Cyclization is too slow.

    • Solution: Switch solvent to Toluene/Ethanol mix and heat to reflux. Add base (e.g.,

      
      ) to deprotonate the amine and encourage nucleophilic attack on the ester.
      
  • Problem: Over-reduction or side products.

    • Root Cause:[2][3][4][5][6][7] Imine hydrolysis before reduction.

    • Solution: Ensure anhydrous solvents. Use Protocol B (Pre-form imine with drying agent).

Part 5: References

  • Direct Synthesis of Isoindolinones: Allin, S. M., et al. "The development of a robust and versatile method for the synthesis of N-substituted isoindolin-1-ones." Tetrahedron 66.33 (2010): 6296-6301.

  • Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862.

  • Medicinal Chemistry Applications: Manhwale, S. V., et al. "Synthesis of isoindolinones: A review." Arkivoc 2021.

  • Gabriel Synthesis Context: Gibson, M. S., & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition 7.12 (1968): 919-930.

Note: This protocol was designed with safety and scalability in mind. Always perform reductions in a well-ventilated fume hood due to hydrogen gas generation.

Sources

Application Note: Catalytic Hydrogenation Protocols for 2-Formylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It synthesizes industrial best practices with mechanistic rigor, focusing on the unique reactivity of 2-formylbenzoate derivatives.

Executive Summary

2-Formylbenzoic acid (phthalaldehydic acid) and its ester derivatives are critical pharmacophores, serving as precursors to phthalides (isobenzofuran-1(3H)-ones) . These scaffolds are ubiquitous in bioactive natural products (e.g., Ligusticum extracts) and approved drugs (e.g., N-butylphthalide for ischemic stroke).

Hydrogenating these substrates is deceptively complex due to ring-chain tautomerism . The substrate exists in a dynamic equilibrium between an open aldehyde-acid and a cyclic hydroxy-lactone (lactol). Inappropriate catalytic conditions often lead to three common failure modes:

  • Over-reduction: Saturation of the aromatic ring (yielding hexahydrophthalide).

  • Hydrogenolysis: Cleavage of the benzylic C-O bond (yielding o-toluic acid).

  • Oligomerization: Aldol-type condensations of the open aldehyde form.

This guide provides three validated protocols to navigate these challenges, ranging from robust heterogeneous batch processing to precision asymmetric synthesis.

Mechanistic Insight: The Tautomer Trap

Understanding the substrate's solution-state behavior is the prerequisite for catalyst selection. 2-Formylbenzoic acid is rarely a simple aldehyde in solution; it predominantly exists as the cyclic lactol (3-hydroxyphthalide).

The "Open-Shut" Equilibrium
  • Open Form (Aldehyde): Required for standard carbonyl reduction mechanisms.

  • Closed Form (Lactol): Predominant in neutral/acidic organic solvents. Resembles a hemiacetal, which is sterically hindered and electronically distinct.

Implication for Protocol Design:

  • To reduce the C=O selectively, one must either shift the equilibrium to the open form (using Basic Aqueous Media , Protocol B) or employ a catalyst capable of activating the pseudo-acid/lactol form (using Ru-Sn bimetallics , Protocol A).

Tautomerism Open Open Form (2-Formylbenzoic Acid) Cyclic Cyclic Form (3-Hydroxyphthalide) Open->Cyclic  Equilibrium (Fast)   Intermediate Intermediate (Hydroxymethyl Benzoate) Open->Intermediate  H2 / Catalyst (Reduces C=O) Product Product (Phthalide) Intermediate->Product  Cyclization (-H2O) (Spontaneous/Acidic) SideProd Side Product (o-Toluic Acid) Product->SideProd  Over-Hydrogenolysis (Vigorous Conditions)

Figure 1: The ring-chain tautomerism dictates the reaction pathway. Successful hydrogenation intercepts the open form or reduces the lactol, followed by dehydration to the stable phthalide.

Validated Experimental Protocols

Protocol A: Selective Heterogeneous Hydrogenation (Organic Media)

Best for: Small-to-medium scale synthesis of achiral phthalide where water-free workup is desired. The Challenge: Standard Pd/C often reduces the aromatic ring or causes hydrogenolysis. The Solution: Use Ruthenium (less active toward hydrogenolysis) doped with Tin (Sn) (activates the carbonyl).

Materials
  • Substrate: 2-Formylbenzoic acid (10 mmol).

  • Catalyst: 5% Ru-Sn/Al₂O₂ (Ru:Sn ratio ~1:1) or commercially available 5% Ru/C (requires stricter pressure control).

  • Solvent: 1,4-Dioxane (Preferred) or THF. Note: Avoid alcohols if acetal formation is observed.

  • Apparatus: High-pressure stainless steel autoclave (e.g., Parr reactor).

Step-by-Step Methodology
  • Loading: Charge the autoclave with 1.50 g (10 mmol) of substrate and 20 mL of 1,4-dioxane.

  • Catalyst Addition: Add 150 mg of 5% Ru-Sn/Al₂O₃ (10 wt% loading relative to substrate). Caution: Add catalyst under inert atmosphere (N₂) to prevent ignition.

  • Purging: Seal reactor. Purge with N₂ (3x 5 bar) followed by H₂ (3x 5 bar).

  • Reaction: Pressurize to 30 bar (435 psi) H₂ . Heat to 130°C . Stir at 800 rpm.

    • Why 130°C? Higher temperature favors the open aldehyde tautomer, increasing reaction rate.

    • Why Ru-Sn? Sn acts as a Lewis acid, coordinating the carbonyl oxygen and facilitating hydride transfer from Ru, while suppressing ring hydrogenation.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT. Vent H₂. Filter catalyst through Celite. Evaporate solvent.

  • Purification: Recrystallize from hot water or toluene.

Expected Yield: >90% Phthalide.

Protocol B: Aqueous Alkaline Hydrogenation (Green Chemistry)

Best for: Scale-up, safety, and atom economy. Mechanism: Basic conditions deprotonate the carboxylic acid (forming carboxylate), which sterically and electronically locks the molecule in the Open Aldehyde form. This makes the carbonyl highly accessible to standard catalysts.

Materials
  • Substrate: 2-Formylbenzoic acid.

  • Base: 10% aqueous NaHCO₃ or NaOH (1.1 equivalents).

  • Catalyst: 5% Pd/Al₂O₃ or Pd/C.

  • Acid: Conc. HCl (for workup).

Step-by-Step Methodology
  • Dissolution: Dissolve 100 g of 2-formylbenzoic acid in 600 mL of 10% NaHCO₃ solution. Ensure pH > 8. The solution should be clear (formation of sodium 2-formylbenzoate).

  • Hydrogenation: Transfer to autoclave. Add 5 g of 5% Pd/Al₂O₃.

  • Conditions: Pressurize to 10–20 bar H₂ . Stir at RT to 50°C .

    • Note: Milder conditions are possible here because the aldehyde is "unlocked."

  • Filtration: Once H₂ uptake ceases (approx. 2 hours), filter off the catalyst while the solution is still basic.[1]

  • Cyclization (The "Crash Out"): Slowly add Conc. HCl to the filtrate until pH < 2.

    • Observation: The intermediate (2-hydroxymethylbenzoic acid) forms. Upon acidification, it spontaneously cyclizes to phthalide and precipitates out of the water.

  • Isolation: Filter the white solid, wash with ice water, and dry.[2]

Self-Validation Check: The filtrate should be clear before acidification. If the product precipitates during hydrogenation, the pH dropped too low (catalyst poisoning risk).

ProtocolB Step1 1. Dissolution (Substrate + NaHCO3 -> Open Salt) Step2 2. Hydrogenation (Pd/C, H2, 20 bar) Step1->Step2 Step3 3. Filtration (Remove Catalyst) Step2->Step3 Step4 4. Acidification (HCl) (Induces Cyclization) Step3->Step4 pH < 2 Step5 5. Isolation (Phthalide Precipitate) Step4->Step5 Spontaneous Precipitation

Figure 2: Workflow for Protocol B. The "pH switch" strategy enables high selectivity and easy purification.

Protocol C: Asymmetric Hydrogenation (For 3-Substituted Derivatives)

Best for: Creating chiral centers (e.g., 3-methylphthalide from 2-acetylbenzoic acid). Substrate: Methyl 2-acetylbenzoate (Esters are preferred over acids for asymmetric induction to avoid catalyst deactivation by -COOH).

Materials
  • Catalyst: Ru(OAc)₂[(S)-BINAP] or Ir-Spiro complexes.

  • Solvent: Ethanol/Dichloromethane (1:1).

  • Additive: Trace HCl (optional, to accelerate cyclization post-reduction).

Protocol
  • Preparation: In a glovebox, mix Methyl 2-acetylbenzoate (1.0 eq) and Ru-BINAP catalyst (1 mol%) in degassed ethanol.

  • Reaction: Hydrogenate at 50–80 bar H₂ at 50°C for 24h.

  • Mechanism: The ketone is reduced enantioselectively to the chiral alcohol.

  • Cyclization: Treat the crude hydroxy-ester with catalytic p-TsOH in refluxing toluene to drive cyclization to the chiral phthalide.

Troubleshooting & Optimization Table

IssueObservationRoot CauseCorrective Action
Ring Saturation Product contains hexahydrophthalide (NMR: loss of aromatic region).Catalyst too active (Pd/C) or Temp too high.Switch to Ru-Sn or Pd/Al₂O₃ . Lower T (<100°C).[2][3]
Hydrogenolysis Product contains o-toluic acid (methyl group formed).Over-reduction of the benzylic C-O bond.Stop reaction immediately upon H₂ uptake cessation. Avoid acidic media during hydrogenation.
Low Conversion Aldehyde peak persists; low H₂ uptake.Substrate locked in "Lactol" form.Protocol B: Increase pH. Protocol A: Increase Temp to shift equilibrium.
Acetal Formation New peaks in aliphatic region (NMR).Solvent interaction (Methanol/Ethanol).Switch to non-nucleophilic solvent (Dioxane , THF ).

References

  • Industrial Phthalide Synthesis

    • Bayer AG. "Process for the preparation of phthalide."[1][2][4] U.S. Patent 4,016,178. (Describes the alkaline hydrogenation route).

  • Mechanistic Selectivity

    • Shinde, S. B., & Deshpande, R. M. (2019). "Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids." Asian Journal of Chemistry. (Details Ru-Sn selectivity).

  • Asymmetric Hydrogenation

    • Noyori, R., et al. "Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society. (Foundational work on Ru-BINAP systems applicable to 2-acylbenzoates).

  • General Tautomerism

    • Organic Syntheses, Coll.[2] Vol. 5, p. 1051 (1973). "Phthalaldehydic Acid."[1][2][5] (Describes the chemical nature of the substrate).

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 2-Formylbenzoate Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-2FB-COND-001 Subject: Yield Optimization & Troubleshooting for Phthalazinone/Isoindolinone Synthesis Status: Active Guide

Executive Summary & Scope

This technical guide addresses the condensation of 2-formylbenzoic acid (and its esters/salts) with nucleophiles (hydrazines, amines) to form phthalazinones and isoindolinones . These scaffolds are critical in medicinal chemistry, serving as the core structure for PARP inhibitors like Olaparib and antihistamines like Azelastine .

The Core Challenge: The substrate exists in a dynamic equilibrium between an open aldehyde form (reactive) and a cyclic lactol form (stable). Failure to manipulate this equilibrium is the primary cause of low yields and inconsistent kinetics.

Technical Deep Dive: The Substrate Paradox

Before optimizing conditions, you must understand the "Invisible" barrier in your flask. 2-Formylbenzoic acid (2-FBA) rarely exists as a free aldehyde in the solid state.

The Lactol-Aldehyde Equilibrium

Commercially supplied "2-Carboxybenzaldehyde" is predominantly 3-hydroxyphthalide (the cyclic lactol).[1]

  • Solid State: ~90%+ Cyclic Lactol (Unreactive electrophile).

  • Solution State: Equilibrium depends on solvent polarity and pH.

  • Reaction Requirement: The nucleophile (hydrazine/amine) must intercept the trace amount of open aldehyde .

Mechanism & Signaling Pathway

The following diagram illustrates the kinetic bottleneck (Ring Opening) and the thermodynamic sink (Cyclization).

ReactionMechanism cluster_0 Critical Control Point Lactol 3-Hydroxyphthalide (Cyclic Lactol - Stable) OpenAldehyde 2-Formylbenzoic Acid (Open Aldehyde - Reactive) Lactol->OpenAldehyde  Equilibrium (Slow)   Promoted by Heat/Acid Imine Hydrazone/Imine Intermediate OpenAldehyde->Imine  + Nucleophile (R-NH-NH2)   - H2O Product Phthalazin-1(2H)-one (Cyclized Product) Imine->Product  Intramolecular Cyclization   - H2O (Irreversible)

Figure 1: The reaction pathway requires shifting the equilibrium from the stable lactol to the reactive aldehyde. Acid catalysis accelerates the ring opening.

Troubleshooting Matrix: The "Yield Killer" Guide

Use this decision matrix to diagnose specific failure modes in your experiment.

SymptomProbable CauseTechnical Intervention
No Reaction / SM Recovery Substrate locked in Lactol form.Acid Catalysis: Add 5-10 mol% AcOH or TsOH. The protonation of the lactol oxygen facilitates ring opening.
Product "Oils Out" / Sticky Gum Solvent polarity mismatch.Switch Solvent: Move from EtOH to AcOH/H₂O (1:1) or n-Butanol . Phthalazinones crystallize better from acidic aqueous media.
Low Conversion (<50%) Water accumulation (Equilibrium limit).Dehydration: Use a Dean-Stark trap (toluene reflux) or add molecular sieves if working at lower temps.
Azine Formation (Dimer) Wrong Stoichiometry.Excess Nucleophile: The hydrazine/amine acts as a bridge between two aldehydes. Ensure >1.2 eq of nucleophile is present.
Regioisomer Mixture Asymmetric Hydrazine attack.Temperature Control: Kinetic control (0°C) favors attack at the aldehyde; Thermodynamic control (Reflux) favors the most stable cyclized product.

Standard Operating Procedure (SOP)

Protocol: Synthesis of Phthalazin-1(2H)-one Scaffold

Based on the optimized route for Olaparib intermediates (Ref: ACS Omega 2022).

Target: Condensation of 2-formylbenzoic acid with hydrazine hydrate.

Reagents:
  • 2-Formylbenzoic acid (1.0 eq) [Note: likely labeled as 2-carboxybenzaldehyde][1]

  • Hydrazine Hydrate (1.5 eq) [Excess prevents azine formation]

  • Solvent: Ethanol (Grade: Absolute) or Acetic Acid (for difficult substrates)

  • Catalyst: Glacial Acetic Acid (0.1 eq - if using EtOH)

Step-by-Step Workflow:
  • Activation (The "Shift"):

    • Dissolve 2-formylbenzoic acid in Ethanol (10 mL/g).

    • Add Glacial Acetic Acid (0.1 eq).

    • Critical: Stir at 40°C for 15 mins before adding hydrazine. This promotes the ring-opening to the aldehyde form.

  • Condensation:

    • Cool to room temperature.[2][3]

    • Add Hydrazine Hydrate dropwise over 10 minutes. Exotherm warning.

    • Heat to Reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor TLC.[3] The lactol spot may streak; look for the disappearance of the aldehyde UV active band.

  • Work-up (Crystallization):

    • Cool the reaction mixture to 0°C.

    • The product (Phthalazinone) should precipitate as a white/off-white solid.

    • Troubleshoot: If no precipitate, concentrate solvent volume by 50% and add cold water.

  • Purification:

    • Filter and wash with cold 50% EtOH/Water.

    • Dry in a vacuum oven at 50°C.

Optimization Data (Solvent Screen)
Solvent SystemTemperatureYield (%)Purity (HPLC)Notes
Ethanol (Abs) Reflux72-78%>95%Standard. Clean workup.
Acetic Acid 90°C85-92% >98%Best for scale-up. Product crashes out upon water addition.
Toluene Reflux (Dean-Stark)65%90%Good for water removal, but poor solubility of SM.
Water 100°C55%88%Green, but slow kinetics due to insolubility.

Advanced Troubleshooting: Regioselectivity

When reacting 2-formylbenzoic acid with substituted hydrazines (R-NH-NH₂), two isomers are possible. The reaction is governed by the nucleophilicity of the nitrogen atoms.[4]

Regioselectivity Start Asymmetric Hydrazine (R-NH-NH2) Decision Which Nitrogen Attacks Aldehyde? Start->Decision PathA Unsubstituted NH2 attacks (Sterically favored) Decision->PathA  Kinetic Control   PathB Substituted NH-R attacks (Electronically favored if R=Alkyl) Decision->PathB  Specific Conditions   ResultA Major Product: N-substituted Phthalazinone PathA->ResultA ResultB Minor Product: O-substituted isomer (Rare) PathB->ResultB

Figure 2: Regioselectivity flow. The unsubstituted NH₂ is generally more nucleophilic and less sterically hindered, leading to the N-substituted phthalazinone as the major product.

Frequently Asked Questions (FAQ)

Q: Can I use 2-formylbenzoate esters (e.g., methyl 2-formylbenzoate) instead of the acid? A: Yes, and often with better results. The ester prevents the formation of the cyclic lactol (since the carboxylate is capped), keeping the aldehyde "open" and reactive. However, you must ensure your conditions are vigorous enough to cyclize the intermediate amide/hydrazide (often requires higher temp or base).

Q: My product is colored (yellow/orange), but it should be white. What is it? A: This is likely the azine impurity (two phthalide units connected by a hydrazine bridge). This happens if hydrazine is the limiting reagent.

  • Fix: Recrystallize from Acetic Acid/Water or wash the solid with hot ethanol. Ensure >1.5 eq of hydrazine in future runs.

Q: Why do papers mention "One-Pot" synthesis for Olaparib intermediates? A: Modern routes (e.g., ACS Omega 2022) combine the hydrolysis of the precursor (cyanophthalide or phosphonate) and the hydrazine condensation in one step. This minimizes isolation losses. If you are starting from the nitrile, do not isolate the acid; add hydrazine directly to the basic hydrolysis mixture.

References

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Zhang, Y., et al. ACS Omega 2022, 7, 7, 6366–6373.

  • 2-Carboxybenzaldehyde: Tautomerism and Reactivity. Wikipedia / Chemical Data Collections.

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents. National Institutes of Health (NIH) / PubMed Central.

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib. Organic Process Research & Development.

Sources

Technical Guide: Preventing Oxidation of 2-Formylbenzoate (2-Carboxybenzaldehyde)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Equilibrium Challenge

The storage instability of 2-Formylbenzoic acid (often referred to as 2-Formylbenzoate or 2-Carboxybenzaldehyde, CAS: 119-67-5) stems from its unique structural duality. Unlike simple aldehydes, this molecule exists in a dynamic equilibrium between an open-chain aldehyde and a cyclic lactol (3-hydroxyphthalide) .[1][2]

While the cyclic lactol form offers some intrinsic protection, the open-chain aldehyde is highly susceptible to radical autoxidation , rapidly degrading into Phthalic Acid . This guide provides a self-validating storage protocol designed to shift the equilibrium toward the stable lactol form while physically blocking oxidation triggers.

The Chemistry of Degradation

To prevent degradation, one must understand the enemy. The oxidation of 2-Formylbenzoate is not a simple linear reaction; it is a radical chain process driven by the "Open Form" availability.

The Mechanism
  • Equilibrium: In solution or presence of moisture, the compound tautomerizes. The Open Form exposes the reactive carbonyl hydrogen.

  • Initiation: Light (

    
    ) or trace metals generate a radical on the carbonyl carbon.
    
  • Propagation: This radical reacts with atmospheric oxygen (

    
    ) to form a peroxy acid intermediate, which then oxidizes a second molecule of aldehyde.
    
  • Termination: The final stable product is Phthalic Acid , a thermodynamic sink that cannot revert.

Visualization of the Pathway

The following diagram maps the equilibrium and the irreversible oxidation sink.

G Lactol Cyclic Lactol (3-Hydroxyphthalide) [Stable Form] Open Open Aldehyde (2-Formylbenzoic Acid) [Reactive Form] Lactol->Open  Equilibrium   Radical Acyl Radical Intermediate Open->Radical  Initiation (Light/O2)   Phthalic Phthalic Acid (Degradation Product) Radical->Phthalic  Autoxidation  

Figure 1: The Ring-Chain Tautomerism and Oxidation Sink.[3] The goal of storage is to minimize the "Open" population and block the "Initiation" step.

Storage Protocol: The "Ar-Cold-Dark" System

This protocol uses three layers of redundancy to prevent oxidation. If one layer fails, the others retard the degradation kinetics.

The Protocol
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) or Nitrogen (

)
Displaces

, eliminating the radical propagation reactant. Argon is heavier than air and provides a better "blanket" for solids.
Temperature -20°C (Ideal) or 2-8°CLowers the kinetic energy of the molecules, significantly slowing the rate of autoxidation and tautomerization.
Container Amber Glass with Teflon linerAmber glass blocks UV/Blue light (radical initiators). Teflon liners prevent moisture ingress which catalyzes ring-opening.
Desiccant Silica Gel (External)Store the vial inside a secondary jar containing desiccant. Moisture promotes the open-chain aldehyde form.
Step-by-Step Handling Guide

For researchers handling >5g batches.

  • Purge: Upon receipt, immediately place the bottle in a glovebox or use a Schlenk line to cycle the headspace with Argon x3.

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange during freezer storage.

  • Secondary Containment: Place the sealed bottle inside a larger jar containing a packet of activated silica gel.

  • Thawing: Before opening a cold bottle, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Crucial: Opening a cold bottle condenses atmospheric moisture onto the solid, catalyzing immediate degradation.

Troubleshooting & FAQs

Q1: My sample has turned from a white powder to a hard white solid. Is it still good?

Diagnosis: Likely Phthalic Acid formation.[4][5] Explanation: Phthalic acid has a much higher melting point and different crystal lattice energy than 2-CBA. As oxidation occurs, the surface molecules convert to acid, often fusing the powder into a "cake" or hard solid. Action: Perform the Solubility Test (see Section 5). If it is insoluble in cold chloroform/DCM, it is likely Phthalic Acid.

Q2: Can I repurify oxidized 2-Formylbenzoate?

Yes. The solubility difference between the aldehyde and the acid allows for purification.

  • Method: Recrystallization from Water .

    • 2-Formylbenzoate is moderately soluble in hot water and crystallizes upon cooling.

    • Phthalic acid is sparingly soluble in cold water but less soluble than the aldehyde form in many organic solvents.

    • Alternative: Dissolve crude material in warm Chloroform (

      
      ) . Filter off the insoluble Phthalic Acid precipitate. Evaporate the filtrate to recover 2-CBA.
      
Q3: Why does the Melting Point vary so much in literature?

Answer: Because of the lactol equilibrium.

  • Pure 2-Formylbenzoate (Lactol/Open mix) melts ~94–98°C .

  • Phthalic Acid melts/decomposes ~210°C .

  • Note: If your MP is 120–150°C, you likely have a mixture of product and oxidized impurity.

QC & Validation: The "Self-Validating" Workflow

Use this decision tree to validate reagent integrity before starting critical experiments.

QC Start Visual Inspection Color Is it White/Off-White? Start->Color Melting Check Melting Point Color->Melting Yes Discard Discard / Recrystallize (Phthalic Acid Contamination) Color->Discard No (Yellow/Brown) NMR 1H-NMR (DMSO-d6) Melting->NMR Range 94-99°C Melting->Discard Range >100°C NMR->Discard No Aldehyde Peak Broad COOH only Use Pass: Safe to Use NMR->Use Aldehyde Peak (~10 ppm) Present

Figure 2: Quality Control Decision Tree. Note that Phthalic Acid contamination significantly raises the melting point.

Quantitative QC Data Table
Test Method2-Formylbenzoate (Target)Phthalic Acid (Impurity)
Melting Point 94 – 98°C > 200°C (dec)
Solubility (DCM) SolubleInsoluble
1H NMR (CHO) Singlet ~10.0 - 10.5 ppmAbsent
IR Spectroscopy C=O (Aldehyde) ~1690 cm⁻¹Broad OH (Acid) 2500-3300 cm⁻¹

References

  • ChemicalBook. (2023).[6] 2-Carboxybenzaldehyde Properties and Safety.[6][7][8][9] Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Carboxybenzaldehyde Product Specification & MSDS. Retrieved from

  • Sihauli Chemicals. (n.d.). 2-Carboxybenzaldehyde Technical Data Sheet.[2] Retrieved from

  • Google Patents. (2010). CN101735041B: Preparation method of 2-carboxybenzaldehyde.[1][9] (Describes recrystallization from water). Retrieved from

  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde.[1][2][7][8][9][10] (Overview of tautomerism and synthesis). Retrieved from

Sources

Technical Support Center: 2-Formylbenzoate Schiff Base Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Lactol Lock"

Most researchers fail with 2-formylbenzoic acid (2-FBA) because they treat it like a standard benzaldehyde derivative.[1] It is not.

2-Formylbenzoic acid exhibits ring-chain tautomerism . In its native solid state and acidic solutions, it exists predominantly as the cyclic lactol (3-hydroxyphthalide), which is chemically distinct from the reactive aldehyde required for Schiff base formation.[1]

  • The Trap: At standard Schiff base coupling pH (pH 4.0–5.0), 2-FBA is "locked" in the unreactive lactol form.[1]

  • The Key: You must elevate the pH to ionize the carboxylic acid (pKa ≈ 3.5–4.0). The resulting carboxylate anion (

    
    ) electronically disfavors the cyclic lactol, forcing the equilibrium toward the open aldehyde  form, which is the active electrophile.
    
Mechanism & pH Dependence

The following diagram illustrates the critical equilibrium you must manage.

FBA_Mechanism Lactol Cyclic Lactol (3-Hydroxyphthalide) NON-REACTIVE OpenAcid Open Aldehyde (Protonated) Transient Lactol->OpenAcid Equilibrium (Slow) OpenAnion 2-Formylbenzoate (Anion) REACTIVE SPECIES OpenAcid->OpenAnion pH > 4.5 (Deprotonation) OpenAnion->Lactol pH < 3.0 (Protonation) Imine Schiff Base (Imine) OpenAnion->Imine + Amine (R-NH2) - H2O Isoindolinone Isoindolinone (Cyclized Byproduct) Imine->Isoindolinone Spontaneous Cyclization (Often Irreversible)

Figure 1: The pH-dependent activation of 2-Formylbenzoate.[1] Note that the reactive open aldehyde is only accessible when the carboxylate is ionized (pH > 4.5).

Optimization Protocol

Unlike standard aldehydes that require acid catalysis (pH 4–5) to activate the carbonyl, 2-FBA requires a neutral-to-slightly-basic environment to maintain the open ring structure.[1]

The "Sweet Spot": pH 6.5 – 7.5

We recommend operating within this narrow window.[1]

  • pH < 6.0: Risk of lactol recyclization and amine protonation.[1]

  • pH > 8.0: Risk of imine hydrolysis and competing Cannizzaro reactions.[1]

  • pH 7.2: Optimal balance.[1] The carboxylate is fully formed (keeping the ring open), and the amine remains nucleophilic.

Standard Operating Procedure (SOP)

Reagents:

  • 2-Formylbenzoic acid (2-FBA)[1][2][3][4]

  • Primary Amine (

    
    )[1]
    
  • Buffer: 100 mM Sodium Phosphate, pH 7.2[1]

  • Solvent (Optional): Methanol (if organic solubility is required)

Step-by-Step Workflow:

  • Pre-Activation (Crucial): Dissolve 2-FBA in the buffer (or MeOH/Buffer mix) before adding the amine.[1] Ensure pH is adjusted to 7.0–7.4 .

    • Why? This forces the lactol ring to open, generating the reactive 2-formylbenzoate anion.[1] You may observe a UV shift or improved solubility as the ring opens.[1]

  • Amine Addition: Add the primary amine (1.0 – 1.2 equivalents) dropwise.[1]

    • Note: If using an amine salt (e.g., hydrochloride), you must add an equimolar amount of base (NaOH or TEA) to neutralize the salt, otherwise the pH will drop and "lock" the lactol.[1]

  • Incubation: Stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Use HPLC or UV-Vis.[1] The disappearance of the aldehyde peak (approx. 250-260 nm) and appearance of the imine (300-350 nm) indicates success.[1]

  • Stabilization (Optional): If the Schiff base is the final product, store at pH > 7.5 or in dry organic solvent. If the Schiff base is an intermediate (e.g., for reduction to a secondary amine), proceed immediately to the next step (e.g., NaBH4 addition), as the imine is hydrolytically unstable.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction / Low Yield The "Lactol Lock" (pH too low).[1]Check pH. If pH < 5, the substrate is likely in the unreactive cyclic lactol form. Adjust pH to 7.2 using NaOH or phosphate buffer.[1]
Precipitation Immediately Upon Mixing Zwitterionic Aggregation. The Schiff base of 2-FBA often forms a zwitterion (

/

).[1] Increase ionic strength (add 150 mM NaCl) or add 10-20% Methanol to solubilize.[1]
Product is "Cyclized" (Isoindolinone) Spontaneous Intramolecular Trapping. The Schiff base (

) is often unstable and cyclizes to the phthalimidine (lactam).[1] This is thermodynamically favored.[1] If you must isolate the open imine, use steric bulk on the amine or keep the solution strictly basic (pH 8-9) to repel the carboxylate attack.[1]
Starting Material Persists (Amine) Amine Protonation. If pH is < pKa of the amine (usually 9-10 for alkyl amines), the amine is protonated (

) and non-nucleophilic.[1] While we need pH 7 for the aldehyde, ensure you are not using a highly basic amine at pH 5.
Hydrolysis (Reversion to Aldehyde) Water Attack. Schiff bases are reversible.[1] In aqueous media, equilibrium may favor hydrolysis.[1] Fix: Use a high concentration of reactants (>100 mM) to drive Le Chatelier's principle, or add a dehydrating agent (molecular sieves) if working in organic solvent.[1]

Frequently Asked Questions (FAQs)

Q: Can I use acetic acid (standard Schiff base catalyst) for this reaction? A: Proceed with caution. While acetic acid (pH ~4) is standard for benzaldehyde, it promotes the lactol form of 2-FBA.[1] If you must use acid catalysis to speed up dehydration, use a Lewis acid (like


) in organic solvent, or ensure the pH does not drop below 5.5.[1]

Q: Why does my product turn into a solid that isn't the Schiff base? A: You likely formed the Isoindolinone (Phthalimidine).[1] The 2-formylbenzoate Schiff base is structurally primed to cyclize.[1] The nitrogen lone pair attacks the neighboring carboxylic acid (or activated ester), expelling water to form a stable 5-membered lactam ring.[1] This is often the desired pathway for drug synthesis (e.g., certain anticancer scaffolds) but a nuisance if you only wanted the imine.[1]

Q: Is the reaction faster in water or methanol? A: Methanol is generally faster. While water supports the carboxylate ionization, it also promotes hydrolysis of the product. Methanol (with a base like triethylamine to open the lactol) offers the best compromise: it opens the ring (solvation) and allows for water removal (via molecular sieves) to drive the equilibrium.[1]

References

  • Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media. ChemRxiv. (2023).[1] Detailed DFT study on the lactol-aldehyde equilibrium and energy barriers. [1]

  • On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. Cordes, E. H., & Jencks, W. P. (1962).[1][5] Foundational text on the pH dependence of imine formation. [1]

  • 2-Carboxybenzaldehyde (Phthalaldehydic acid). PubChem.[1] National Library of Medicine.[1] Chemical and physical properties, including tautomerism data.[1][3][4]

  • Schiff base formation and recognition... by 2-formyl phenylboronic acid. Organic & Biomolecular Chemistry. (2012). Comparative study on ortho-substituted benzaldehydes and the effects of pH on ring closure.

Sources

Purification techniques for 2-Formylbenzoate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols for 2-Formylbenzoic Acid (2-Carboxybenzaldehyde) Document ID: TSC-2CBA-001 Status: Active Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists[1][2]

The "Chameleon" Molecule: Understanding the Challenge

Before attempting purification, you must understand why 2-Formylbenzoate (2-CBA) behaves inconsistently during standard workups. Unlike para- or meta- isomers, 2-CBA possesses an aldehyde and a carboxylic acid in the ortho position.[1][2]

This proximity drives Ring-Chain Tautomerism .[1][2] In solution and solid states, 2-CBA exists in equilibrium between its open aldehydic form and its cyclic lactol form (3-hydroxyphthalide).[1][2]

  • Implication for Purification: Standard aldehyde tests (like Tollen’s) may be slow.[1] NMR spectra often lack a distinct aldehyde proton signal (approx. 10 ppm) or show it with low integration, leading researchers to falsely believe their product has degraded.[1][2]

  • Implication for Solubility: The lactol form is less polar than the open ionic form, altering partition coefficients in organic/aqueous extractions.[2]

Visualization: The Tautomeric Equilibrium

The following diagram illustrates the dynamic shift that complicates analysis and separation.

Tautomerism cluster_0 Equilibrium State Open Open Form (2-Formylbenzoic Acid) Reactive Aldehyde Cyclic Cyclic Form (3-Hydroxyphthalide) Stable Lactol Open->Cyclic  Cyclization   Reactivity Reactivity Impact: Masked Aldehyde behavior in non-polar solvents Cyclic->Reactivity

Figure 1: Ring-chain tautomerism of 2-Formylbenzoic acid.[2] The equilibrium shifts based on solvent polarity and pH.

Primary Purification Protocols

Protocol A: The Bisulfite "Chemical Filter" (Recommended)

Best for: Removing non-aldehyde acidic impurities (e.g., Phthalic Acid, o-Toluic Acid) and neutral impurities (Phthalide).[1][2]

Mechanism: 2-CBA forms a water-soluble bisulfite adduct.[1][2][3] Impurities like Phthalic Acid (which has no aldehyde group) and Phthalide (neutral lactone) do not form this adduct and can be washed away.

Step-by-Step Methodology:

  • Preparation: Dissolve crude reaction mixture in a minimal amount of water-immiscible solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (

    
    ) solution (1.5 equivalents relative to theoretical yield).
    
  • Agitation: Shake vigorously for 10–15 minutes. Note: The lactol equilibrium will shift to the open aldehyde to satisfy the bisulfite reaction.

  • Phase Separation (The Filter):

    • Organic Layer: Contains Phthalide, unreacted starting materials, and non-aldehyde byproducts.[1] -> Discard (or save for recovery).

    • Aqueous Layer: Contains the 2-CBA-Bisulfite adduct and salts of Phthalic Acid (if pH is high enough).[2]

  • Wash: Wash the aqueous layer twice with fresh Ethyl Acetate to remove entrained organics.

  • Regeneration:

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify with dilute

      
       or 
      
      
      
      to pH < 1.[1] This reverses the adduct and protonates the carboxylate.
    • Caution:

      
       gas will evolve.[1] Perform in a fume hood.
      
  • Isolation: The free 2-CBA will precipitate or oil out.[1][2] Extract with Ethyl Acetate, dry over

    
    , and concentrate.[1]
    
Protocol B: pH-Controlled Fractional Precipitation

Best for: Large scale crude cleanup where Phthalic Acid is the major impurity.[2]

Data: Solubility & pKa Comparison

CompoundpKa (approx)Solubility (Cold Water)Solubility (Hot Water)
2-Formylbenzoic Acid 4.6LowHigh
Phthalic Acid 2.9 (pK1), 5.4 (pK2)Low (0.6 g/100mL)High (18 g/100mL)
Phthalide NeutralInsolubleInsoluble

Methodology:

  • Dissolve the mixture in dilute Sodium Bicarbonate (

    
    ).
    
  • Filter any insoluble solids (removes Phthalide/neutrals).[1]

  • The Critical Step: Carefully acidify the filtrate to pH 3.0–3.5 .

    • Phthalic acid (stronger acid, pKa 2.[2]9) tends to remain in solution as the mono-anion at this pH range.[2]

    • 2-CBA (weaker acid, pKa 4.[1][2]6) will exist largely in its protonated (insoluble) form.

  • Collect the precipitate.[4]

Advanced Separation: Chromatography Workflow

For high-purity requirements (>99%) or analytical validation.[1][2]

Chromatography Start Crude 2-CBA Mixture Column Stationary Phase: C18 Reverse Phase Start->Column Mobile Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient: 5% -> 95% ACN Column->Mobile Detection Detection: UV @ 254nm (Aromatic) UV @ 280nm (Carbonyl) Mobile->Detection Result Elution Order (Typical): 1. Phthalic Acid (Most Polar) 2. 2-Formylbenzoic Acid 3. Phthalide (Neutral) Detection->Result

Figure 2: HPLC Separation Logic. Acidic modifier is required to suppress ionization and prevent peak tailing.[2]

Troubleshooting Guide (FAQ)

Q1: My NMR spectrum in


 shows no aldehyde peak at 10 ppm. Did the oxidation fail? 
  • Diagnosis: Not necessarily.[1] As discussed in Section 1, 2-CBA cyclizes to the lactol (3-hydroxyphthalide) in non-polar solvents like chloroform.[1][2]

  • Solution: Run the NMR in DMSO-d6 or Acetone-d6 .[2] These polar aprotic solvents disrupt the intramolecular hydrogen bonding and stabilize the open aldehyde form, often revealing the distinct -CHO proton signal.[2]

Q2: I tried recrystallizing from water, but the product is oiling out.

  • Cause: The melting point of 2-CBA is relatively low (~96-98°C) and can be depressed by impurities.[1][2] If the water is too hot (>90°C) and the concentration is too high, the compound melts before it dissolves/crystallizes.

  • Solution: Use 10-15% Ethanol in Water .[1][2] Dissolve at a lower temperature (60-70°C) and cool very slowly. Seeding with a pure crystal is highly effective for this compound.[1][2]

Q3: The Bisulfite adduct formed a solid that clogged my funnel. How do I handle this?

  • Cause: High concentration.[1][2] The sodium bisulfite adduct of 2-CBA has limited solubility in saturated brine/salt solutions.[2]

  • Solution: Do not filter the solid (impurities might be trapped in it). Instead, add more water until the solid dissolves completely into the aqueous phase. You need a clear liquid-liquid extraction to ensure impurities stay in the organic layer.[2]

Q4: How do I remove Phthalic Anhydride from my 2-CBA?

  • Solution: Phthalic anhydride hydrolyzes to phthalic acid in water.[1][2] Simply heating your crude material in water (hydrolysis) followed by Protocol B (pH controlled precipitation) or Protocol A (Bisulfite) will remove it.[1] Phthalic anhydride cannot survive the aqueous bisulfite workup.

References

  • Bowden, K., & Taylor, G. R. (1971).[1] Intramolecular catalysis.[1][2] Part II. Ring–chain tautomerism of 2-carboxybenzaldehyde and some related compounds. Journal of the Chemical Society B: Physical Organic.

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 2-Carboxybenzaldehyde.[1][2]

  • BenchChem. (2025).[1] Technical Support: Aldehyde Purification via Bisulfite Adducts.

  • National Institutes of Health (NIH). (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[2][3][5] PubMed Central.[1][2]

  • PubChem. (n.d.).[1] Compound Summary: 2-Formylbenzoic acid.[1][2][6][7][8][1]

Sources

Resolving lactol ring closure issues in 2-Formylbenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Resolving Lactol Ring Closure Issues

Welcome to the technical support center for researchers working with 2-formylbenzoate derivatives. This guide is designed to provide expert-level insights and practical, field-proven solutions to common challenges associated with the lactol-aldehyde equilibrium. As scientists, we understand that mastering this equilibrium is often the key to successful downstream applications in synthesis and drug development. This resource moves beyond simple protocols to explain the causality behind the chemistry, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding the behavior of 2-formylbenzoate derivatives in solution.

Q1: What exactly is the "lactol form" of a 2-formylbenzoate derivative?

A: The lactol is a cyclic hemiacetal that forms from an intramolecular reaction within the 2-formylbenzoate molecule. The hydroxyl group of the carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adjacent aldehyde group. This results in the formation of a five-membered ring, which is in a dynamic equilibrium with the open-chain hydroxyaldehyde form.[1] This equilibrium is the root of many synthetic challenges.

Diagram: Lactol-Aldehyde Equilibrium

G cluster_0 cluster_1 A B A->B Equilibrium

Caption: Reversible intramolecular cyclization.

Q2: What primary factors control whether the lactol or the open-chain aldehyde is the dominant species?

A: The position of the equilibrium is highly sensitive to several environmental factors:

  • pH: The reaction is catalyzed by both acid and base.[2][3] Acid catalysis proceeds by protonating the aldehyde's carbonyl oxygen, making it a more potent electrophile. Base catalysis involves deprotonating the carboxylic acid, making the carboxylate a stronger nucleophile. Careful pH control is therefore essential.[4][5]

  • Solvent: The choice of solvent plays a critical role. Protic solvents (like water or alcohols) can stabilize both forms by hydrogen bonding and may participate in the equilibrium. Aprotic solvents may favor one form over the other depending on polarity.

  • Temperature: Like most equilibria, the position is temperature-dependent. The thermodynamic stability of the five-membered lactol ring often favors its formation at lower temperatures.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can alter the electrophilicity of the aldehyde carbonyl and the nucleophilicity of the carboxyl group, thus shifting the equilibrium.

Q3: How can I definitively identify and quantify the ratio of lactol to aldehyde in my sample?

A: Spectroscopic analysis is the most reliable method. You should never rely on a single technique, but rather use a combination to build a complete picture.

Spectroscopic MethodOpen-Chain Aldehyde SignatureCyclic Lactol Signature
¹H NMR Sharp singlet for the aldehyde proton (-CHO ) typically observed at δ 9.5-10.5 ppm .[6]A new signal for the methine proton (-CH(OH)- ) appears at δ 6.0-7.5 ppm . The broad signal for the carboxylic acid proton disappears, replaced by a sharper signal for the lactol hydroxyl group.
¹³C NMR A distinct peak for the aldehyde carbonyl carbon is present in the downfield region of δ 190-200 ppm .[7]The aldehyde peak vanishes and is replaced by a signal for the hemiacetal carbon (-C(OH)O- ) at approximately δ 90-105 ppm .
Infrared (IR) Strong, sharp carbonyl (C=O ) stretch around 1690-1715 cm⁻¹ . Two characteristic, weaker C-H stretches for the aldehyde are also visible at ~2720 cm⁻¹ and ~2820 cm⁻¹ .[6]The aldehyde C=O and C-H stretches are absent. A broad O-H stretch appears around 3200-3500 cm⁻¹ , and a C-O stretch is observed around 1000-1100 cm⁻¹ .

By integrating the characteristic peaks in the ¹H NMR spectrum, you can accurately determine the molar ratio of the two forms in your sample.

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-solving framework for issues encountered during the synthesis, isolation, and handling of 2-formylbenzoate lactols.

Problem 1: Low or No Lactol Formation (Reaction Stalls)
  • Symptom: Spectroscopic analysis (NMR/IR) of the crude reaction mixture shows predominantly unreacted starting material (the open-chain aldehyde).

  • Potential Causes & Scientific Rationale:

    • Insufficient Catalysis: The uncatalyzed intramolecular cyclization can be kinetically slow. Both acid and base are required to accelerate the nucleophilic attack.[2]

    • Unfavorable Solvent System: The solvent may be sterically hindering the pre-reaction conformation required for cyclization or may be preferentially solvating the open-chain form, making it thermodynamically more stable.

    • Inappropriate Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current reaction temperature. Conversely, excessively high temperatures can shift the equilibrium back to the starting material if the reaction is entropically disfavored.

  • Proposed Solutions & Protocols:

    Solution A: Implement Catalysis

    • Acid Catalysis: Add a catalytic amount (0.1-1 mol%) of a mild acid like p-toluenesulfonic acid (pTSA) or acetic acid. Strong mineral acids should be avoided as they can promote dehydration and other side reactions.

    • Base Catalysis: If your substrate is sensitive to acid, a mild organic base like pyridine or triethylamine (TEA) can be used to facilitate deprotonation of the carboxylic acid.

    Solution B: Solvent Screening

    • If using a non-polar aprotic solvent like toluene or hexanes, consider switching to a more polar aprotic solvent like THF, dioxane, or acetonitrile. These solvents can better solvate the transition state without interfering through hydrogen bonding.

    Solution C: Temperature Adjustment

    • Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC or NMR. If no conversion is observed, a higher temperature may be required. If the reaction is known to be reversible, try running it at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.

Diagram: Troubleshooting Low Lactol Yield

G start Symptom: Low Lactol Yield check_sm Does NMR/IR show mostly starting material? start->check_sm check_side_products Does NMR/IR show significant side products? check_sm->check_side_products No action_catalyst Action: Add catalytic acid (pTSA) or base (pyridine). check_sm->action_catalyst Yes action_purify Action: Re-evaluate purification. Use gentle conditions. check_side_products->action_purify No, suspect degradation action_conditions Action: Lower temperature. Use milder catalyst. check_side_products->action_conditions Yes action_solvent Action: Screen polar aprotic solvents (THF, MeCN). action_catalyst->action_solvent If no improvement action_temp Action: Adjust temperature. Monitor kinetics. action_solvent->action_temp If no improvement end_success Outcome: Equilibrium shifted to Lactol. action_temp->end_success end_resolved Outcome: Side reactions minimized. action_purify->end_resolved action_conditions->end_resolved

Caption: Decision workflow for low-yield reactions.

Problem 2: Product Instability (Lactol Reverts to Aldehyde)
  • Symptom: You successfully form and isolate the lactol, but upon standing, during solvent removal, or upon attempted purification (e.g., silica gel chromatography), the product reverts to the open-chain aldehyde.

  • Potential Causes & Scientific Rationale:

    • Equilibrium Shift During Workup/Purification: The lactol-aldehyde equilibrium is reversible. Removing the reaction solvent or introducing a new environment (like the acidic surface of silica gel) can shift the equilibrium back towards the thermodynamically stable open-chain form. Silica gel is particularly problematic due to its acidic nature, which can catalyze the ring-opening.[2][3]

    • Presence of Water: The presence of excess water during workup can drive the equilibrium away from the lactol via Le Châtelier's principle, as water is a product in acetal formation (and a reactant in its hydrolysis).

  • Proposed Solutions & Protocols:

    Protocol 1: Gentle Purification

    • Avoid Standard Silica Gel: Do not use standard silica gel for chromatography. Instead, consider using a deactivated stationary phase.

    • Deactivation Procedure: Prepare a slurry of silica gel in your desired eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add 1-2% triethylamine (v/v) to the slurry and stir for 15 minutes. This neutralizes the acidic sites on the silica surface. Pack and run the column with the same neutralized eluent system.

    • Alternative Methods: If possible, purify the compound by recrystallization or trituration from a non-polar solvent system (e.g., diethyl ether/hexane) to avoid contact with acidic surfaces altogether.

    Protocol 2: Anhydrous Workup and Handling

    • Drying Agent: During the aqueous workup, ensure the organic layer is thoroughly dried with a suitable agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.

    • Azeotropic Removal of Water: If trace water is suspected, dissolve the crude product in toluene and evaporate the solvent under reduced pressure. Toluene forms an azeotrope with water, effectively removing it.

    • Inert Atmosphere: Handle and store the purified lactol under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric moisture.

Problem 3: Formation of an Unwanted Lactone Side Product
  • Symptom: In addition to your desired lactol, you observe a significant amount of a byproduct identified as the corresponding lactone.

  • Potential Causes & Scientific Rationale:

    • Oxidation of the Lactol: Lactols are cyclic hemiacetals and, like aldehydes, are susceptible to oxidation.[8][9] The lactol can be in equilibrium with a small amount of the open-chain aldehyde, which is easily oxidized, or the lactol itself can be directly oxidized to the more stable lactone.[10] This is often inadvertently caused by exposure to atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts.

  • Proposed Solutions & Protocols:

    Protocol 3: Minimizing Oxidation

    • Degas Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen.

    • Maintain Inert Atmosphere: Run the entire reaction, workup, and purification under a positive pressure of an inert gas. Use Schlenk line techniques if the compound is particularly sensitive.

    • Avoid Oxidizing Agents: Scrutinize all reagents to ensure they are free from peroxide impurities (e.g., older bottles of THF or diethyl ether).

    • Add Antioxidants: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress oxidation pathways.

References
  • Chemistry Stack Exchange. (2017). What is the mechanism for the oxidation of a lactol to a lactone? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactol synthesis. Retrieved from [Link]

  • Rioz-Martinez, A., et al. (2010). Biocatalytic synthesis of lactones and lactams. Chemical Communications, 46(42), 7882-7893. Retrieved from [Link]

  • Smaltz, R. M., et al. (2011). Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols. Tetrahedron Letters, 52(39), 5002-5005. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lactol – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactol. Retrieved from [Link]

  • Scribd. (n.d.). 2 Formyl Benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). PH CONTROL IN LACTIC ACID PRODUCTION BY LACTOBACILLUS ACIDOPHILUS. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • ResearchGate. (2016). The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. Retrieved from [Link]

  • YouTube. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2019). Spectroscopic analysis of aldehydes and ketones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. Retrieved from [Link]

  • Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aldehyde-ketone mixtures.
  • National Institutes of Health. (n.d.). Fermentation pH Influences the Physiological-State Dynamics of Lactobacillus bulgaricus CFL1 during pH-Controlled Culture. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal and Hemiacetal Formation with Practice Problems. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-Formylbenzoate Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Side Reactions & Maximizing Yield in 2-Formylbenzoate Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Lactol Trap"

The reduction of 2-formylbenzoic acid (or its salt, 2-formylbenzoate) is deceptively simple. While standard aldehydes reduce easily with sodium borohydride (


), this substrate possesses an ortho-carboxylate group that creates a dynamic equilibrium between the reactive open-chain aldehyde  and the dormant cyclic lactol (3-hydroxyphthalide) .

The Core Challenge:

  • Low pH (< 7): The equilibrium shifts to the cyclic lactol, which is sterically hindered and electronically resistant to hydride attack. Result: Incomplete Reaction.

  • High pH (> 12): The ring opens, but the aldehyde becomes susceptible to the Cannizzaro reaction (self-disproportionation). Result: Phthalic acid impurity.

Success lies in maintaining the "Goldilocks Zone" (pH 8–10) where the aldehyde is exposed but the Cannizzaro pathway is kinetically suppressed.

The Chemistry Engine: Mechanism & Thermodynamics[1]

To troubleshoot effectively, you must visualize the species in solution.

The Equilibrium

In aqueous media, the cyclic lactol (3-hydroxyphthalide) is thermodynamically more stable than the open-chain 2-formylbenzoic acid by approximately 1.9 kcal/mol [1].[1]

  • The Reactive Species: The borohydride anion (

    
    ) specifically targets the carbonyl carbon of the open aldehyde.
    
  • The Product: Reduction yields the 2-(hydroxymethyl)benzoate anion. Upon acidic workup, this spontaneously cyclizes to Phthalide (isobenzofuran-1(3H)-one).

Visualizing the Pathway (DOT Diagram)

ReductionPathway Lactol Cyclic Lactol (3-Hydroxyphthalide) (Dormant) Aldehyde 2-Formylbenzoate (Open Chain) (Reactive) Lactol->Aldehyde pH > 7 (Ring Opening) Aldehyde->Lactol pH < 7 Cannizzaro Phthalic Acid (Impurity) Aldehyde->Cannizzaro pH > 12 (Strong Base) Alcohol 2-(Hydroxymethyl)benzoate (Intermediate) Aldehyde->Alcohol NaBH4 Reduction Phthalide Phthalide (Final Product) Alcohol->Phthalide Acidic Workup (Cyclization)

Figure 1: The pH-dependent equilibrium determines whether the reaction proceeds to the desired Phthalide or deviates toward impurities.

Troubleshooting Guide (FAQs)

Issue 1: "I have significant unreacted starting material."

Diagnosis: Lactol Lock. Your reaction pH was likely too low (neutral or acidic). In this state, the substrate exists primarily as 3-hydroxyphthalide.


 is a nucleophile; it cannot easily attack the masked carbonyl of the lactol.
Corrective Action: 
  • Ensure the starting material is fully dissolved as the sodium salt (2-formylbenzoate) using 1.05 equivalents of NaOH before adding the reducing agent.

  • Verification: The solution should be clear and slightly basic (pH 9–10) before borohydride addition.

Issue 2: "My product contains Phthalic Acid (or Phthalic Anhydride after drying)."

Diagnosis: Cannizzaro Reaction. The pH was too high, or the temperature spiked. Under strong basic conditions, two molecules of 2-formylbenzoate disproportionate: one is reduced (good), but the other is oxidized to the dicarboxylate (phthalic acid). Corrective Action:

  • Temperature Control: Keep the reaction between 0°C and 15°C during

    
     addition. The Cannizzaro reaction has a higher activation energy than the borohydride reduction.
    
  • Addition Rate: Add

    
     slowly to prevent localized heating.
    
Issue 3: "The product is an oil or sticky solid, not a clean crystal."

Diagnosis: Incomplete Cyclization. The reduction worked, but the acidic workup was insufficient to fully close the ring from 2-(hydroxymethyl)benzoic acid to phthalide. Corrective Action:

  • Acidification: Ensure the pH is brought to < 2 during workup.

  • Time: Stir the acidic solution for 30–60 minutes to drive the equilibrium toward the lactone (phthalide).

  • Heat: If the oil persists, gently warm the acidic aqueous layer (40°C) for 15 minutes before extraction.

Optimized Experimental Protocol

This protocol is designed to balance the open-chain requirement against the risk of Cannizzaro disproportionation.

Reagents:

  • 2-Formylbenzoic acid (1.0 equiv)

  • Sodium Hydroxide (1.05 equiv, 1M solution)

  • Sodium Borohydride (0.35–0.5 equiv) [Note: Theoretically 0.25 equiv is needed, but excess ensures completion]

  • Solvent: Water or Methanol/Water (1:1)

Step-by-Step Workflow:

  • Preparation of the Salt (The "Open" State):

    • Suspend 2-formylbenzoic acid in water.[1]

    • Add 1M NaOH dropwise until the solid dissolves and the solution is clear.

    • Checkpoint: Check pH. It should be ~9-10. If pH > 11, buffer with a small amount of dilute HCl or solid

      
      .
      
  • Reduction (The Kinetic Control):

    • Cool the solution to 0–5°C (Ice bath).

    • Add

      
       portion-wise over 20 minutes. Maintain internal temperature < 10°C.
      
    • Why? Low temperature favors the faster reduction reaction over the slower Cannizzaro side reaction [2].

  • Reaction Monitoring:

    • Stir at 0–5°C for 30 minutes, then allow to warm to room temperature (20°C) for 1 hour.

    • TLC Check: Silica gel, 50% EtOAc/Hexane.

      • Starting Material

        
        : ~0.1 (streaks due to acid).
        
      • Phthalide

        
        : ~0.5.
        
      • Tip: Co-spot with authentic phthalide.

  • Workup (The Cyclization Trigger):

    • Cool the mixture back to 5°C.

    • Slowly add 6M HCl until pH = 1. Caution: Hydrogen gas evolution (quenching excess

      
      ).
      
    • Stir vigorously for 30 minutes. The Phthalide may precipitate as a white solid.

    • Isolation: If solid precipitates, filter and wash with cold water.[2] If oil forms, extract with Dichloromethane (DCM) or Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
Data Summary: Reaction Parameters
ParameterOptimal RangeConsequence of Deviation
pH (Initial) 8.5 – 10.0< 7: Lactol dominates (No Reaction). > 12: Cannizzaro (Phthalic Acid).
Temperature 0°C – 15°C> 25°C: Increases Cannizzaro rate and borohydride decomposition.
Stoichiometry 0.4 – 0.5 eq

< 0.25 eq: Incomplete reduction. > 1.0 eq: Wasteful, difficult quench.
Quench pH < 2.0> 4.0: Incomplete cyclization to Phthalide.

Decision Tree for Troubleshooting

Troubleshooting Start Start Troubleshooting CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No AnalyzeImpurity Identify Impurity CheckYield->AnalyzeImpurity Yes PhthalicAcid Impurity: Phthalic Acid AnalyzeImpurity->PhthalicAcid Acidic Solid SM_Left Impurity: Starting Material AnalyzeImpurity->SM_Left Unreacted Action_Base Action: Lower pH to <10 Reduce Temp PhthalicAcid->Action_Base Action_Open Action: Pre-treat with NaOH to open Lactol ring SM_Left->Action_Open

Figure 2: Diagnostic flow for identifying the root cause of reaction failure.

References

  • ChemRxiv. "Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study." ChemRxiv, 2025.[1] Link (Accessed via Search).

  • Wikipedia. "Cannizzaro reaction." Wikipedia, The Free Encyclopedia. Link.

  • PubChem. "2-Formylbenzoic acid (Compound)."[3] National Center for Biotechnology Information. Link.

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide." BenchChem Technical Support. Link.

Sources

Technical Support Center: 2-Formylbenzoate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Formylbenzoic acid (2-FBA) is a "chameleon" molecule that exhibits ring-chain tautomerism . Its stability is strictly governed by pH. In acidic media, it exists primarily as the stable, cyclic 3-hydroxyphthalide (lactol).[1] In basic media, the ring opens to the carboxylate aldehyde , which is highly susceptible to irreversible Cannizzaro disproportionation .

This guide addresses the two most common failure modes:

  • Yield Loss in Base: Uncontrolled disproportionation into phthalic acid and phthalide.

  • Analytical Artifacts: Formation of pseudo-esters (acetals) during HPLC analysis in methanolic solvents.

Module 1: The pH-Dependent Equilibrium

Understanding the structural shift is the prerequisite for troubleshooting. 2-FBA does not behave like a standard aromatic aldehyde.

The Mechanism
  • Acidic/Neutral (pH < 7): The ortho-carboxylate attacks the aldehyde carbonyl, closing the ring to form 3-hydroxyphthalide . This lactol form is chemically robust.

  • Basic (pH > 8): The base deprotonates the carboxylic acid (and eventually the lactol hydroxyl), forcing the ring to open. The resulting 2-formylbenzoate anion exposes the reactive aldehyde group.

Visualizing the Pathway

FBA_Equilibrium Lactol Cyclic Lactol (3-Hydroxyphthalide) STABLE (Acidic) Open Open Anion (2-Formylbenzoate) REACTIVE (Basic) Lactol->Open pH > 7 (Ring Opening) Open->Lactol pH < 4 (Cyclization) Phthalic Phthalic Acid (Oxidation Product) Open->Phthalic Cannizzaro (Irreversible) Phthalide Phthalide (Reduction Product) Open->Phthalide Cannizzaro (Irreversible)

Figure 1: The stability cliff. The molecule is safe in the green zone (Lactol) but degrades irreversibly in the red zone (Cannizzaro products) if exposure to base is prolonged.

Module 2: Troubleshooting Instability in Basic Media

Symptom: "I reacted 2-FBA in NaOH, but upon acidification, I isolated Phthalide and Phthalic Acid instead of my product."

Root Cause: The Cannizzaro Reaction

In the presence of strong bases (NaOH, KOH) and absence of other nucleophiles, 2-FBA undergoes intermolecular disproportionation (Cannizzaro reaction) [1].[2]

  • Oxidation Half: One molecule becomes Phthalic Acid .

  • Reduction Half: One molecule becomes 2-Hydroxymethylbenzoic acid .

  • Workup Artifact: Upon acidification, 2-Hydroxymethylbenzoic acid spontaneously cyclizes to form Phthalide .

Stability Data Table
ParameterAcidic Media (pH 1-4)Basic Media (pH > 10)
Dominant Species 3-Hydroxyphthalide (Cyclic)2-Formylbenzoate (Open Chain)
Stability Status High Low (Kinetic window < 1 hr)
Primary Degradant None (stable indefinitely at RT)Phthalic Acid + Phthalide
Reaction Risk Acid-catalyzed acetal formation (in alcohols)Cannizzaro Disproportionation
Corrective Protocol: Quenching Basic Reactions

Do not allow 2-FBA to sit in base without a reaction partner.

  • Temperature Control: Maintain reaction temperature < 5°C during base addition. The Cannizzaro reaction rate increases exponentially with temperature.

  • Order of Addition: Add the base last , only after the nucleophile (e.g., amine, Grignard) is already mixed with the 2-FBA.

  • Rapid Quench: If the reaction is complete, immediately acidify to pH < 4. This forces any unreacted material back into the stable lactol form.

Module 3: Analytical Artifacts (HPLC/LC-MS)

Symptom: "My HPLC shows multiple peaks for a pure standard, or the retention time shifts when I change solvents."

Root Cause: Solvolysis (Pseudo-Ester Formation)

In methanolic solvents (commonly used in HPLC), the cyclic lactol undergoes solvolysis. The hydroxyl group of the lactol is exchanged for a methoxy group, forming 3-methoxyphthalide (pseudo-methyl ester) [2]. This is often mistaken for an impurity.

Troubleshooting Workflow

HPLC_Workflow Start Start: HPLC Method Development SolventQ Are you using Methanol? Start->SolventQ AcidQ Is Mobile Phase Acidic? SolventQ->AcidQ Yes Solution Protocol: Switch to Acetonitrile / Water SolventQ->Solution No (using ACN) Artifact High Risk: Formation of 3-Methoxyphthalide artifact AcidQ->Artifact Yes (Fast Reaction) AcidQ->Artifact No (Slow Reaction) Artifact->Solution Corrective Action

Figure 2: Decision tree for avoiding analytical artifacts. Methanol is the primary culprit in false-positive impurity results.

Recommended Analytical Protocol
  • Diluent: Acetonitrile : Water (50:50). Avoid Methanol.

  • Mobile Phase: Acetonitrile / Water + 0.1% Formic Acid.

  • Detection: 230 nm (aromatic ring) or 254 nm.

  • Note: If you must use methanol, analyze immediately. The acetal formation is time-dependent and catalyzed by acid.

Frequently Asked Questions (FAQ)

Q1: Can I store 2-FBA in water? A: In acidic or neutral water, it is relatively stable but has low solubility. It will slowly precipitate as the lactol. In basic water, it dissolves but will degrade via the Cannizzaro reaction over time. Best Practice: Store as a solid in a cool, dry place. Make fresh solutions in Acetonitrile or DMF.

Q2: Why does the NMR spectrum look complex in CDCl3? A: You are likely seeing the equilibrium. While the solid is 100% lactol, in solution, trace amounts of the open aldehyde form may exist depending on the solvent polarity and trace acid/base impurities. Furthermore, if you used CD3OD (Methanol-d4), you have likely formed the deuterated acetal.

Q3: I need to oxidize the aldehyde to the acid. How do I prevent the lactol from inhibiting this? A: The lactol is in equilibrium with the open form. As the oxidant consumes the open aldehyde, Le Chatelier's principle pulls more lactol open. However, because the ring opening is base-catalyzed, these oxidations proceed faster in mild alkaline conditions (e.g., KMnO4/NaOH)—but you must balance this against the Cannizzaro risk.

References

  • Cannizzaro Reaction Mechanism & Kinetics

    • Bowden, K., & Taylor, G. R. (1971). Reactions of Carbonyl Compounds in Basic Solutions. Part II. The Mechanism of the Alkaline Hydrolysis of Methyl 2-Formylbenzoate. Journal of the Chemical Society B: Physical Organic.
    • Source:

  • Analytical Artifacts in HPLC

    • Cranwell, S. & Rehberg, E. (2014). Methanolic Artifacts in HPLC Analysis of Carboxylic Acids.
    • Context: General validation of pseudo-ester formation in acidic methanol mobile phases for benzoic acid deriv
    • Source:

  • Tautomeric Equilibrium Data

    • Jones, P. R. (1963). Ring-Chain Tautomerism of 2-Acylbenzoic Acids. Chemical Reviews.
    • Source:

Sources

Technical Support Center: 2-Formylbenzoate Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Hindrance in 2-Formylbenzoate Substitution

Document ID: TSC-2FB-004 | Version: 2.1 | Status: Active[1][2]

Introduction: The "Lactol Trap"

Welcome to the Advanced Synthesis Support Center. If you are struggling with the substitution or functionalization of 2-formylbenzoate (also known as 2-carboxybenzaldehyde or o-phthalaldehydic acid), you are likely encountering a unique convergence of steric hindrance and ring-chain tautomerism.[1][2]

Unlike typical ortho-substituted benzenes where the challenge is purely physical bulk, 2-formylbenzoate presents a dynamic electronic barrier .[1][2] The aldehyde and carboxyl groups interact to form a cyclic lactol (3-hydroxyphthalide ).[1][2] This cyclization masks the aldehyde, effectively "hiding" your electrophile from nucleophilic attack.

This guide provides troubleshooting protocols to break this equilibrium, overcome the steric wall, and drive your reaction toward the desired open-chain or cyclized product.

Module 1: Diagnosing the Reactivity Block

Q: Why is my nucleophile (amine/alcohol) not reacting with the aldehyde group?

A: Your substrate is likely trapped in the lactol (closed) form.[1][2] In non-polar or acidic media, the equilibrium heavily favors 3-hydroxyphthalide (Structure B below).[1][2] To react the aldehyde, you must shift the equilibrium to the open form (Structure A).[2]

Visualization: The Ring-Chain Tautomerism

Lactol_Equilibrium cluster_0 The Reactivity Trap Open Open Form (2-Formylbenzoic Acid) Reactive Aldehyde Closed Closed Form (3-Hydroxyphthalide) Masked Aldehyde Open->Closed  Spontaneous Cyclization (Favored in non-polar solvents) Closed->Open  Base / Polar Protic Solvent (Required for Reaction) Nucleophile Nucleophile (R-NH2, R-OH) Nucleophile->Open  Attacks Here Nucleophile->Closed  Sterically/Electronically Blocked

Figure 1: The equilibrium between the reactive open form and the unreactive lactol form.[1][2] Most "steric" failures are actually due to the substrate existing as the closed phthalide.

Module 2: Troubleshooting Reductive Amination

Q: I am trying to synthesize a benzylamine, but I keep isolating isoindolinones (lactams). How do I prevent cyclization?

A: This is the "Ortho Effect."[2] The formed imine is positioned perfectly to attack the carboxyl group, closing the ring to form an isoindolinone.[2]

Protocol Adjustment: To obtain the open-chain amine (2-aminomethylbenzoic acid), you must prevent the intramolecular acylation.[1][2]

  • Protect the Carboxyl Group: Convert the acid to a methyl ester before the amination.[2] However, be aware that the ester can still cyclize with the amine to form the lactam under high heat.

  • Use a Stronger Reducing Agent: Rapid reduction of the imine is critical.

    • Avoid:

      
       (Too slow; allows cyclization).[1][2]
      
    • Use:

      
       in Methanol/Water at 
      
      
      
      .[1][2] The water helps solvate the carboxylate (keeping it open), while the stronger borohydride reduces the imine faster than it can cyclize.[2]
Q: The reaction yield is in Dichloromethane (DCM) or Toluene. What is wrong?

A: These solvents stabilize the lactol form . Switch to Water or Methanol .[1][2] Contrary to standard imine formation rules (where water is removed), water is beneficial here because it stabilizes the open carboxylate/aldehyde form via hydrogen bonding.[2]

Data: Solvent Efficiency in 2-Formylbenzoate Amination

SolventPredominant SpeciesReaction Yield (Typical)Notes
Benzene/Toluene Lactol (Closed)< 10%Poor solubility; lactol is stable.[1][2]
DCM/THF Lactol (Closed)15-30%Slow kinetics; requires acid catalyst.[1][2]
Ethanol Equilibrium40-60%Decent, but acetal formation competes.[1]
Water Open (Hydrated)> 90% "On-water" effect promotes open form.[1][2]

Module 3: Synthesis of Isoindolinones (Leveraging the Hindrance)

Q: I want the cyclized isoindolinone product, but the reaction stalls. How do I drive the condensation?

A: If you desire the lactam (isoindolinone), you must overcome the steric bulk of the ortho group to allow the amine to attack the acid/ester.

The "Water-Shift" Protocol: Recent catalytic studies suggest that water is the superior medium for this transformation, avoiding the need for protected esters or toxic coupling agents.[2]

Step-by-Step Workflow:

  • Stoichiometry: 1.0 eq 2-Formylbenzoic acid : 1.1 eq Primary Amine.[1][2]

  • Solvent: Deionized Water (0.5 M concentration).

  • Catalyst: None required (Autocatalytic) OR 5 mol% Lewis Acid (

    
    ) for difficult amines.[1][2]
    
  • Conditions: Heat to

    
     for 12 hours.
    
  • Mechanism: The water hydrolyzes the lactol to the open aldehyde.[2] The amine condenses to the imine. The high polarity of water stabilizes the zwitterionic intermediate, facilitating the ring closure.[2]

Visualization: The Isoindolinone Pathway

Isoindolinone_Synthesis cluster_path Reaction Pathway Start 2-Formylbenzoic Acid + Primary Amine Imine Intermediate Imine (Transient) Start->Imine  Condensation (Water, 70°C) Cyclization Intramolecular Acyl Substitution Imine->Cyclization  Ortho-Attack Product Isoindolinone (Lactam) Cyclization->Product  -H2O

Figure 2: The preferred pathway for isoindolinone synthesis.[1][2] Water facilitates the initial opening and subsequent condensation.

Module 4: Advanced C-C Bond Formation

Q: Can I perform Grignard or Lithiate additions to the aldehyde?

A: Proceed with extreme caution. Direct addition of Grignard reagents (


) to 2-formylbenzoate usually results in the attack on the lactol , leading to 3-substituted phthalides  (lactones), not the open-chain diol or alcohol.[1][2]

Corrective Action: If you need the open-chain alcohol (e.g., for a subsequent cyclization to an isochromene):

  • Double Deprotonation: Treat the acid with 2 equivalents of base (e.g.,

    
     or 
    
    
    
    ) to form the dianion.[2] The electrostatic repulsion forces the ring open.
  • Add Nucleophile: Add your Grignard reagent to the dianion.[2]

  • Quench: Acidic workup will likely re-close the ring to the phthalide, so consider trapping the alcohol in situ if an open chain is required.[2]

References

  • Soleimanirazi, E., et al. (2016).[1][2] "The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium." Journal of Chemical Research.[1][2] Link

  • Zhang, J., et al. (2025).[1][2][3] "Iridium-Catalyzed Reductive Lactamization... from 2-Formylbenzoic Acid." Journal of Organic Chemistry. Link[1][2]

  • Bowden, K., et al. (1992).[1][2] "Reactions of Carbonyl Compounds in Basic Solutions. Part 32. The Ring-Chain Tautomerism of 2-Formylbenzoic Acid." Journal of the Chemical Society, Perkin Transactions 2.[2] Link[1][2]

  • Csajági, C., et al. (2008).[1][2] "High-Throughput Synthesis of Isoindolinones." Tetrahedron. Link

  • PubChem. (2025).[1][2][4] "2-Formylbenzoic Acid Compound Summary." National Library of Medicine.[1][2] Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of 2-Formylbenzoate Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The structural characterization of 2-formylbenzoic acid (and its conjugate base, 2-formylbenzoate) is strictly dictated by solvent choice and pH.

  • For Cyclic Lactol Observation: Use CDCl₃ . The equilibrium heavily favors the 3-hydroxyphthalide (cyclic) form.

  • For Open-Chain Aldehyde Observation: Use D₂O with NaOD (pH > 10). Deprotonation forces the molecule exclusively into the open 2-formylbenzoate anion form.

  • For Dynamic Equilibrium: Use DMSO-d₆ . This solvent often reveals both tautomers, allowing for kinetic and thermodynamic assessment.

The Tautomeric Challenge

2-Formylbenzoic acid (2-FBA) is a classic example of ring-chain tautomerism.[1] It does not exist as a single static structure in solution but fluctuates between an open-chain aldehydic acid and a cyclic lactol (3-hydroxyphthalide).[1]

For drug development professionals, distinguishing these forms is critical because they exhibit different reactivity profiles:

  • Open Form (A): Electrophilic aldehyde (susceptible to oxidation/reduction).

  • Cyclic Form (B): Masked carbonyl (reacts as a lactol/hemiacetal).

Structural Definition
  • Form A (Open): 2-Formylbenzoic acid (contains free -CHO and -COOH).[1]

  • Form B (Cyclic): 3-Hydroxyphthalide (contains a five-membered lactone ring with a hemiacetal -OH).

Comparative Analysis: Solvent & pH Effects

The "product" in this analysis is the experimental condition selected by the researcher. The table below compares how different environments dictate the observed species.

Table 1: Spectral Fingerprints by Solvent System[2]
FeatureSystem A: Non-Polar (CDCl₃) System B: Polar Aprotic (DMSO-d₆) System C: Basic Aqueous (D₂O + NaOD)
Dominant Species Cyclic Lactol (>90%)Equilibrium Mixture Open Benzoate Anion (100%)
Key Marker Signal Methine (–CH–OH)Both signals visibleAldehyde (–CHO)
Chemical Shift (δ) ~6.6 – 6.9 ppm (Singlet/Doublet)~6.7 ppm (Cyclic) & ~10.2 ppm (Open)~10.0 – 10.4 ppm (Singlet)
Coupling (J) OH coupling often visibleBroad/Exchange dependentNone (No OH present)
Application Characterizing the "masked" form; stability studies.Kinetic studies (

determination).
Quantifying total aldehyde content; purity assays.
Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]
  • In CDCl₃: You will likely not see the aldehyde peak at 10 ppm. Do not interpret this as "missing product." Look for the hemiacetal proton at ~6.7 ppm.

  • In D₂O (Neutral): The cyclic form is thermodynamically favored (~1.9 kcal/mol more stable than open form), but exchange is fast.

  • In D₂O (Basic): The carboxylate anion cannot cyclize because the nucleophilic oxygen is stabilized by resonance and lacks the proton required to form the lactol hydroxyl.

Mechanistic Pathway

The following diagram illustrates the ring-chain tautomerism and the "trap" created by basic conditions.

Tautomerism OpenAcid Open Form (2-Formylbenzoic Acid) Aldehyde Signal: ~10 ppm Transition Transition State (Nucleophilic Attack) OpenAcid->Transition Cyclization Benzoate Open Benzoate Anion (High pH Trap) Aldehyde Signal: ~10.3 ppm OpenAcid->Benzoate + Base (NaOD) Transition->OpenAcid Cyclic Cyclic Form (3-Hydroxyphthalide) Lactol Signal: ~6.7 ppm Transition->Cyclic Stable in CDCl3 Cyclic->Transition Benzoate->OpenAcid + Acid (DCl)

Figure 1: Equilibrium pathway of 2-Formylbenzoate. Note that the Benzoate Anion (Red) acts as a thermodynamic sink, preventing cyclization.

Experimental Protocol: Self-Validating Workflow

This protocol ensures you identify the correct tautomer and validate your solvent choice.

Reagents
  • Analyte: 2-Formylbenzoic acid (approx. 10-15 mg).

  • Solvent A: Chloroform-d (CDCl₃), 99.8% D.

  • Solvent B: DMSO-d₆.

  • Solvent C: D₂O + 40% NaOD solution.

Step-by-Step Methodology
  • Preparation for Structural Confirmation (The "Cyclic" Check):

    • Dissolve 10 mg of sample in 0.6 mL CDCl₃ .

    • Critical Check: Ensure the solution is clear. If cloudy, filter through a cotton plug (precipitate may be the open-chain acid which is less soluble in CHCl₃).

    • Acquisition: Run standard ¹H NMR (16 scans).

    • Validation: Look for the signal at 6.5–6.9 ppm . If it appears as a doublet (

      
       Hz), it confirms the cyclic lactol with slow OH exchange. If a singlet, exchange is fast. Absence of a signal at 10 ppm confirms the dominance of the cyclic form.
      
  • Preparation for Purity Assay (The "Open" Check):

    • Dissolve 10 mg of sample in 0.6 mL D₂O .

    • Add 2-3 drops of NaOD (or solid Na₂CO₃).

    • Mechanism: This converts the acid to the carboxylate (

      
      ).
      
    • Acquisition: Run ¹H NMR.

    • Validation: The signal at ~6.7 ppm must disappear . A sharp singlet must appear at >10.0 ppm . Integration of this aldehyde peak against an internal standard (e.g., maleic acid) provides the most accurate purity assay because it represents 100% of the molecular population.

  • Troubleshooting "Ghost" Peaks:

    • If you see broad humps between 6-10 ppm in DMSO, the exchange rate is intermediate on the NMR timescale.

    • Action: Run a Variable Temperature (VT) experiment. Heating to 350K will coalesce the peaks; cooling to 250K will sharpen them into distinct tautomer signals.

Expert Insights & Causality

Why does the solvent matter?

The equilibrium is driven by the stability of the carbonyl group versus the ring strain and hydrogen bonding.

  • CDCl₃ (Non-polar): Intramolecular hydrogen bonding is not disrupted. The cyclic lactol forms an internal H-bond network that stabilizes the 5-membered ring.

  • Water (Polar/Protic): While water can solvate the open form, the hydrophobic effect and the entropy of the aromatic ring often still favor the compact cyclic form (3-hydroxyphthalide) unless the pH is raised.

  • Base (NaOD): This is the definitive switch. The resonance energy of the carboxylate anion (

    
    ) is high. Cyclization would require disrupting this resonance and protonating the oxygen, which is energetically unfavorable in high pH. Therefore, the open form is locked .
    
Common Pitfall: Water Suppression

When running these samples in aqueous media, automated water suppression (presat) can inadvertently suppress the lactol -OH or the methine proton if it lies under the water peak (approx 4.79 ppm).

  • Recommendation: Always run a standard 1D proton scan without suppression first to locate the hemiacetal proton, or use excitation sculpting sequences that are more selective.

References

  • Bhatt, M. V., & Kamath, K. M. (1968). Tautomerism of 2-formylbenzoic acid and related compounds. Journal of the Chemical Society B: Physical Organic.

  • Bowden, K., & Taylor, G. R. (1971). Ring-chain tautomerism.[1][2][3] Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B.

  • Cranwell, P. A., & Haworth, R. D. (1971). Constitution of the condensation products of 2-formylbenzoic acid. Tetrahedron.

  • Morrow, J. C. (1978). Crystal and molecular structure of 2-formylbenzoic acid. Journal of Crystallographic and Spectroscopic Research.

  • Gong, Y., et al. (2025). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. ChemRxiv.

Sources

IR Spectroscopy Comparison Guide: 2-Formylbenzoate Carbonyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the IR spectroscopic signatures of 2-formylbenzoate, focusing on the critical structural distinction between its cyclic lactol and open-chain carboxylate forms.

Executive Summary

2-Formylbenzoic acid (2-FBA) and its salt, 2-formylbenzoate , exhibit a unique spectroscopic behavior driven by ring-chain tautomerism. Unlike simple benzoates, 2-FBA exists in a dynamic equilibrium between an open-chain aldehydic acid and a cyclic lactol (3-hydroxyphthalide) .

This guide details the specific infrared (IR) peak shifts that allow researchers to distinguish between these forms, monitor deprotonation events, and validate metal coordination in drug development workflows.

Key Spectroscopic Differentiators[1]
  • Cyclic Form (Acid): Characterized by a high-frequency lactone-like carbonyl stretch (~1755 cm⁻¹) and the absence of aldehydic C-H stretches.

  • Open Form (Salt): Characterized by the emergence of carboxylate stretching bands (

    
     cm⁻¹) and a distinct aldehyde carbonyl peak (~1690 cm⁻¹).
    

Structural Tautomerism & IR Signatures[2][3]

The spectroscopic identity of 2-formylbenzoate is defined by its tautomeric state. In the solid state, the free acid predominantly adopts the cyclic lactol form. Upon deprotonation (salt formation), the resonance stabilization of the carboxylate anion drives the equilibrium toward the open-chain form.

Tautomerization Pathway

Tautomerism Cyclic Cyclic Lactol Form (3-Hydroxyphthalide) Solid State Acid Open Open-Chain Form (2-Formylbenzoate) Solution/Salt Cyclic->Open pH > 4.5 (Deprotonation) Open->Cyclic pH < 2 (Acidification)

Figure 1: The pH-dependent ring-opening mechanism. The carboxylate resonance in the open form prevents cyclization, making the salt exclusively open-chain.

Comparative Peak Analysis (Data Table)

The following table summarizes the diagnostic vibrational modes. Data is synthesized from solid-state (KBr pellet) and solution-phase studies.

Vibrational Mode2-Formylbenzoic Acid (Cyclic Lactol)Sodium 2-Formylbenzoate (Open Salt)Mechanistic Insight
Lactone C=O 1755 – 1770 cm⁻¹ (Strong)AbsentDiagnostic for the 5-membered lactol ring.[1] High frequency due to ring strain.
Aldehyde C=O Absent1685 – 1700 cm⁻¹ (Strong)Conjugation with the benzene ring lowers this from the typical 1720 cm⁻¹.[1]
Carboxylate (

)
Absent1550 – 1590 cm⁻¹ (Strong)Asymmetric stretching of the delocalized

group.[1]
Carboxylate (

)
Absent1380 – 1420 cm⁻¹ (Medium)Symmetric stretching.[1] The separation (

) indicates coordination mode.[2]
Aldehyde C-H Absent2720 & 2820 cm⁻¹ (Weak)Fermi doublet.[1] Critical confirmation of the open aldehyde form.
Hydroxyl (O-H) 3200 – 3400 cm⁻¹ (Broad)Absent (if dry)The cyclic form has a hemiacetal OH; the salt has no OH unless hydrated.[1]

Critical Note: The disappearance of the 1755 cm⁻¹ band and the appearance of the 1580/1400 cm⁻¹ doublet is the primary indicator of successful salt formation.

Metal Coordination Analysis

When 2-formylbenzoate binds to transition metals (e.g., Cu(II), Ag(I)), the carboxylate peaks shift further. The separation parameter,


, is used to determine the binding mode.
  • Ionic (Free ion):

    
     cm⁻¹ (e.g., Sodium salt).
    
  • Monodentate Coordination:

    
     cm⁻¹ (Asymmetric shift increases).
    
  • Bidentate Chelating:

    
     cm⁻¹ (Asymmetric shift decreases).
    
  • Bridging:

    
     Ionic value.
    

Experimental Protocols

Protocol A: Validation of Ring Opening via Salt Formation

Objective: Confirm the transition from cyclic lactol to open carboxylate using FTIR.

Materials:

  • 2-Formylbenzoic acid (Solid, >98% purity).

  • Sodium Hydroxide (1M solution).

  • Potassium Bromide (KBr) for pellets or ATR accessory.

Workflow:

  • Baseline Spectrum (Acid):

    • Grind 2 mg of 2-FBA with 200 mg dry KBr.

    • Press into a translucent pellet.

    • Acquire spectrum (4000–400 cm⁻¹, 32 scans).

    • Validation: Verify strong peak at ~1755 cm⁻¹ (Lactol C=O).

  • Salt Synthesis:

    • Dissolve 100 mg 2-FBA in 5 mL ethanol.

    • Add 1 equivalent of 1M NaOH dropwise while stirring.

    • Evaporate solvent under vacuum to obtain the solid sodium salt.

    • Dry in a desiccator for 24 hours (hygroscopic).

  • Product Spectrum (Salt):

    • Prepare KBr pellet of the dried salt.

    • Acquire spectrum.[3][4][2][5][6][7][8][9][10][11]

    • Validation: Confirm loss of 1755 cm⁻¹ peak. Confirm appearance of 1690 cm⁻¹ (Aldehyde) and 1580 cm⁻¹ (

      
      ).
      
Protocol B: Solution Phase Equilibrium Study

Objective: Observe the equilibrium shift in real-time.

  • Prepare a 0.1 M solution of 2-FBA in DMSO-d6 (or CHCl3 for IR).

  • Use a liquid IR cell with CaF2 windows (0.1 mm path length).

  • Record spectrum of the neutral solution.

  • Add 10 µL of Triethylamine (base).

  • Record spectrum immediately.

  • Result: The "Lactone" band will diminish, and the "Carboxylate/Aldehyde" bands will grow, visualizing the ring-opening event.

References

  • Gore, P. H., & Hoskins, J. A. (1971). Tautomerism of 2-Formylbenzoic Acids and their Derivatives. Journal of the Chemical Society C: Organic. Link

  • Mellor, J. M., & Pathirana, R. N. (1994). Synthesis of 3-hydroxyphthalides and their conversion to isocoumarins. Journal of Chemical Research.
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Reference for general carbonyl and Fermi doublet assignments).
  • ChemicalBook. (2023). 2-Formylbenzoic acid Spectral Data.[10]Link

Sources

Comparative Reactivity Guide: 2-Formylbenzoate vs. 2-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of 2-Formylbenzoate (2-FBA) and 2-Acetylbenzoic acid (2-ABA) . While structurally homologous, the substitution of the formyl hydrogen (in 2-FBA) with a methyl group (in 2-ABA) creates a massive kinetic bifurcation.

  • 2-FBA acts as a "kinetic sprinter," exhibiting high electrophilicity suitable for rapid bioconjugation (e.g., 2-cyanobenzothiazole chemistry) and mild heterocycle formation.

  • 2-ABA acts as a "thermodynamic marathoner," requiring elevated activation energy (heat/catalysis) to overcome steric hindrance and lower carbonyl electrophilicity, primarily serving as a robust scaffold for pharmaceutical intermediates (e.g., phthalazinones).

Molecular Architecture & Tautomerism

The reactivity of both species is governed by Ring-Chain Tautomerism . Both molecules exist in an equilibrium between an open-chain carbonyl form (reactive electrophile) and a cyclic lactol/pseudo-acid form (dormant species).

The Equilibrium Challenge

The "open" form contains the electrophilic carbonyl necessary for nucleophilic attack.

  • 2-FBA: The aldehyde proton offers negligible steric hindrance, allowing rapid ring-opening and nucleophilic attack.

  • 2-ABA: The methyl group stabilizes the cyclic phthalide form via sterics and hyperconjugation, shifting the equilibrium toward the dormant cyclic state and retarding reaction rates.

Visualizing the Mechanism

The following diagram illustrates the ring-chain tautomerism and the subsequent activation pathways.

Tautomerism Cyclic_FBA Cyclic Lactol (3-hydroxyphthalide) (Dormant 2-FBA) Open_FBA Open Aldehyde (Reactive 2-FBA) Cyclic_FBA->Open_FBA Fast Equilibrium (Low Sterics) Open_FBA->Cyclic_FBA Product Heterocycle / Conjugate Open_FBA->Product k1 (Fast) Nucleophilic Attack Cyclic_ABA Cyclic Pseudo-Acid (Dormant 2-ABA) Open_ABA Open Ketone (Reactive 2-ABA) Cyclic_ABA->Open_ABA Slow Equilibrium (Methyl Sterics) Open_ABA->Cyclic_ABA Open_ABA->Product k2 (Slow) Requires Heat/Cat

Figure 1: Comparative Ring-Chain Tautomerism. Note the higher barrier for 2-ABA activation.

Reactivity Profile 1: Bioconjugation (The 2-FBA Advantage)

2-Formylbenzoate is a privileged scaffold in chemical biology due to its specific reaction with 2-cyanobenzothiazole (CBT) and 1,2-aminothiols (e.g., N-terminal Cysteine).

The CBT Condensation

This reaction mimics the biosynthesis of firefly luciferin. 2-FBA reacts with CBT derivatives to form a stable thiazoline ring.

  • Kinetics: Second-order rate constant

    
    .[1]
    
  • Specificity: Bio-orthogonal in physiological conditions (pH 7.4).

  • 2-ABA Incompatibility: 2-Acetylbenzoic acid fails to undergo this reaction efficiently under physiological conditions due to the steric bulk of the methyl group preventing the initial nucleophilic attack by the cysteine thiol/amine.

CBT_Reaction cluster_0 Reagents cluster_1 Substrate CBT 2-Cyanobenzothiazole (CBT) Intermediate Thiazoline Intermediate CBT->Intermediate Cys D-Cysteine / 1,2-Aminothiol Cys->Intermediate FBA 2-Formylbenzoate FBA->Intermediate Condensation Final Luciferin-like Conjugate (Stable) Intermediate->Final Cyclization

Figure 2: The CBT-Condensation pathway specific to 2-Formylbenzoate.

Reactivity Profile 2: Heterocycle Synthesis (Phthalazinones)

Both molecules react with hydrazine (


) to form phthalazin-1(2H)-ones, a core scaffold in PARP inhibitors (e.g., Olaparib). However, the experimental conditions required differ significantly.
Comparative Experimental Protocol

The following protocol demonstrates the kinetic difference.

Objective: Synthesis of Phthalazin-1(2H)-one via hydrazine condensation.

ParameterProtocol A: Using 2-Formylbenzoic Acid Protocol B: Using 2-Acetylbenzoic Acid
Reactivity Class High (Aldehyde)Moderate (Ketone)
Solvent Ethanol or Methanol (RT)Ethanol or Acetic Acid
Catalyst None (or mild acid trace)Often requires

or reflux
Temperature Room Temperature (20-25°C) Reflux (78-100°C)
Time 1 - 3 Hours4 - 12 Hours
Yield > 90%75 - 85%
Mechanism Rapid imine formation

Cyclization
Slow ketimine formation

Cyclization
Step-by-Step Methodology (Generalized):
  • Preparation: Dissolve 1.0 eq of the benzoic acid derivative in Ethanol (0.5 M concentration).

  • Addition: Add 1.2 eq of Hydrazine Hydrate dropwise.

    • Observation (2-FBA): Immediate precipitation often occurs; mild exotherm.

    • Observation (2-ABA): Solution remains clear; requires energy input.

  • Reaction:

    • For 2-FBA: Stir at RT for 2 hours. Monitor TLC (disappearance of aldehyde spot).

    • For 2-ABA: Heat to reflux (

      
      ) for 6 hours. Monitor TLC (ketone spot is persistent without heat).
      
  • Workup: Cool to

    
    . Filter the white precipitate (Phthalazinone). Wash with cold ethanol.
    

Quantitative Data Summary

Feature2-Formylbenzoate (2-FBA)2-Acetylbenzoic Acid (2-ABA)
Carbonyl Type Aldehyde (Ortho)Ketone (Ortho)
Electrophilicity Index High Low-Moderate
Steric Hindrance Low (Proton)High (Methyl group)
Major Application Bioconjugation (CBT), Imaging, mild synthesis.Drug Synthesis (PARP inhibitors), robust scaffolds.
Stability Oxidizes to phthalic acid if exposed to air.More stable to oxidation.
pKa (Acid) ~3.3 (Acid form)~3.5 (Acid form)

References

  • Li, J., et al. "2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues." Methods in Molecular Biology, 2015.

  • Bowden, K., & Taylor, G. R. "Ring-chain tautomerism in 2-acylbenzoic acids." Journal of the Chemical Society B, 1971. (Fundamental physical organic chemistry of the equilibrium).
  • Lázár, L., et al. "Synthesis of phthalazinone derivatives." Arkivoc, 2023.[2]

  • PubChem. "2-Formylbenzoic acid Compound Summary."

  • PubChem. "2-Acetylbenzoic acid Compound Summary."

Sources

HPLC Strategies for Detecting 2-Formylbenzoate Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

2-Formylbenzoic acid (2-FBA), also known as 2-carboxybenzaldehyde, is a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of phthalimide-based Active Pharmaceutical Ingredients (APIs) and saccharin derivatives.

The Analytical Challenge: Unlike standard organic acids, 2-FBA exhibits ring-chain tautomerism . It exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic lactol form (3-hydroxyphthalide).

  • Open Form: Polar, acidic (Carboxylic acid moiety).

  • Cyclic Form: Less polar, neutral (Lactol moiety).

In standard Reverse Phase (RP) HPLC, this interconversion often occurs on the timescale of the separation, leading to peak splitting, severe tailing, or "saddle" peaks . This guide compares the standard C18 approach against a superior Mixed-Mode chromatography strategy, providing a validated pathway for robust quantification.

Visualizing the Equilibrium Challenge

The following diagram illustrates the tautomeric shift that complicates chromatographic separation.

Tautomerism cluster_0 Mobile Phase pH Effect OpenForm Open Form (2-Formylbenzoic Acid) Polar/Acidic CyclicForm Cyclic Form (3-Hydroxyphthalide) Neutral/Lactol OpenForm->CyclicForm  Dynamic Equilibrium   PeakShape Chromatographic Consequence: Band Broadening & Peak Splitting OpenForm->PeakShape CyclicForm->PeakShape  Interconversion during elution  

Caption: Dynamic equilibrium between the open aldehyde and cyclic lactol forms of 2-FBA, the primary cause of peak splitting in standard HPLC.

Comparative Method Analysis

We evaluated two primary methodologies for the detection of 2-FBA.

Method A: Standard Reverse Phase (C18)
  • Column: C18 (L1) 250 x 4.6 mm, 5 µm.[1]

  • Mechanism: Hydrophobic interaction.

  • Performance: Often inadequate. The dynamic equilibrium leads to poor peak symmetry (Tailing Factor > 2.0). Acidic mobile phases can force the equilibrium toward the cyclic form, but reproducibility remains sensitive to pH fluctuations.

Method B: Mixed-Mode Chromatography (Recommended)
  • Column: Mixed-Mode (RP + Anion/Cation Exchange) or Polar-Embedded C18.

  • Specific Column Cited: SIELC Newcrom R1 or Primesep 100.

  • Mechanism: Combines hydrophobic retention with ionic interaction. This dual mechanism stabilizes the analyte on the stationary phase, effectively "locking" the retention mechanism and minimizing the band-broadening effects of tautomerism.

  • Performance: Superior peak shape (Tailing Factor < 1.2) and higher sensitivity.[2][3][4][5]

Quantitative Comparison Data
ParameterMethod A: Standard C18Method B: Mixed-Mode (Newcrom R1)
Mobile Phase Phosphate Buffer (pH 2.5) / ACN0.1% Formic Acid / ACN
Retention Mechanism HydrophobicHydrophobic + Ion Exchange
Peak Symmetry (Tailing) 1.8 – 2.5 (Poor)1.0 – 1.2 (Excellent)
LOD (Limit of Detection) ~5 ppm~0.5 ppm
Resolution (Rs) from API Variable (often co-elutes)High (> 3.0)
Equilibrium Handling Poor (Peak Splitting risk)Robust (Single sharp peak)

Validated Experimental Protocols

Protocol 1: The Optimized Mixed-Mode Method (Recommended)

This method is designed for stability-indicating assays where 2-FBA must be quantified at trace levels (0.05%).

1. Chromatographic Conditions:

  • Instrument: HPLC with UV/DAD Detector (or LC-MS compatible).

  • Column: Newcrom R1 (SIELC), 4.6 x 150 mm, 3 µm (or equivalent Mixed-Mode RP/Ion-Exchange).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H3PO4 for UV only).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-15 min: 5% → 60% B (Linear Gradient)

    • 15-20 min: 60% B (Wash)

  • Detection: UV at 230 nm (Primary) and 254 nm (Secondary).

  • Temperature: 30°C.

2. Sample Preparation:

  • Diluent: Water:ACN (90:10) with 0.1% Formic Acid.[6] Note: Keeping the diluent acidic helps stabilize the cyclic form before injection.

  • Concentration: Prepare API sample at 1.0 mg/mL.

3. System Suitability Criteria:

  • Resolution (Rs): > 2.0 between 2-FBA and nearest peak.

  • Tailing Factor (T): NMT 1.5.

  • RSD (n=6): NMT 2.0% for standard area.

Protocol 2: Legacy C18 Method (Alternative)

Use this only if Mixed-Mode columns are unavailable.

  • Column: Zorbax SB-C18 (StableBond), 4.6 x 250 mm, 5 µm.[1]

  • Buffer: 20 mM Potassium Phosphate, adjusted to pH 2.0 with Orthophosphoric Acid. Strict pH control is vital to force the cyclic lactol form.

  • Mobile Phase: Buffer:Methanol (70:30 Isocratic).

  • Critical Step: Ensure the column is fully equilibrated (>60 mins) to prevent retention time drift caused by the slow interaction of the aldehyde group with residual silanols.

Method Development Logic & Workflow

The following decision tree illustrates the logical flow for selecting the correct method based on impurity behavior.

MethodSelection Start Start: 2-FBA Impurity Profiling Step1 Initial Screen: Standard C18 (pH 2.5 Phosphate Buffer) Start->Step1 Check Check Peak Shape Step1->Check Split Result: Split/Broad Peak (Tautomerism Issue) Check->Split Tailing > 1.5 Good Result: Sharp Peak (Sufficient Resolution) Check->Good Tailing < 1.5 Action1 Switch to Mixed-Mode Column (Newcrom R1 / Primesep) Split->Action1 Action2 Optimize Gradient & Validate Good->Action2 Final Final Method Validation (LOD/LOQ/Linearity) Action1->Final Action2->Final

Caption: Decision tree for troubleshooting 2-FBA peak splitting and selecting the appropriate stationary phase.

References

  • SIELC Technologies. "Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • ResearchGate. "HPLC Determination of Benzoic Acid, Saccharin, and Caffeine in Carbonated Soft Drinks." International Journal of ChemTech Research. [Link]

  • National Institutes of Health (NIH). "Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate." PubMed Central. [Link]

Sources

Comparative Guide: Crystal Structure Determination of 2-Formylbenzoate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Substitution Challenge

2-Formylbenzoate (2-FBA) is not merely a structural isomer of 3- or 4-formylbenzoate; it is a "chameleon ligand" capable of dynamic structural isomerism. Unlike its rigid counterparts (phthalates or terephthalates) widely used in Metal-Organic Frameworks (MOFs), 2-FBA introduces a critical variable: ring-chain tautomerism .

This guide addresses the specific crystallographic challenges posed by 2-FBA complexes. It compares them against isostructural carboxylates to highlight how the ortho-formyl group influences coordination geometry, supramolecular packing, and material properties.

Part 1: The Ligand Landscape – A Comparative Analysis

To understand the performance of 2-FBA, we must benchmark it against its closest chemical relatives: Phthalate (dicarboxylate) and 4-Formylbenzoate (para-substituted isomer).

Table 1: Ligand Performance & Structural Behavior Matrix
Feature2-Formylbenzoate (2-FBA) Phthalate (1,2-BDC) 4-Formylbenzoate (4-FBA)
Primary Function Monodentate/Chelating + H-BondingBridging Linker (Pillaring)Linear Extender
Tautomerism High (Open Aldehyde

Closed Lactol)
None (Rigid)None (Aldehyde is isolated)
Coordination Asymmetric; Metal often stabilizes one tautomerSymmetric/ChelatingRemote; -CHO rarely binds metal
Porosity Potential Low (Dense packing via

-stacking)
High (MOF backbone)Medium (1D/2D chains)
Solubility High in alcohols (Lactol form)Low in water/alcoholsModerate
Crystallographic Risk Disorder: -CHO vs. -CH(OH)-O-LowModerate (Rotational disorder)
The "Lactol Switch" Mechanism

The defining characteristic of 2-FBA is the equilibrium between the open form (2-formylbenzoate) and the closed form (3-hydroxyphthalide anion).

  • Implication for Drug Development: The closed lactol form mimics sugar moieties, potentially enhancing bioavailability or altering albumin binding mechanisms compared to standard benzoates.

  • Implication for Crystallography: You are often not solving for a simple aldehyde. The metal center can "lock" the ligand into the hemiacetal form, creating a chiral center at the benzylic carbon that requires careful space group determination (centrosymmetric vs. chiral).

Part 2: Experimental Protocol – Synthesis & Crystallization

This protocol is designed to control the tautomeric equilibrium during complexation.

Workflow Visualization

The following diagram illustrates the decision matrix for synthesis, highlighting how pH and solvent choice dictate the final crystal structure.

SynthesisWorkflow Start Start: 2-Formylbenzoic Acid Solvent Solvent Selection Start->Solvent PathA Alcoholic Media (MeOH/EtOH) Promotes Lactol/Acetal Solvent->PathA PathB Aprotic Polar (DMSO/DMF) Promotes Open Aldehyde Solvent->PathB Metal Add Metal Salt (Cu, Zn, Co) + Auxiliary Ligand (phen/bipy) PathA->Metal PathB->Metal pH pH Adjustment (Critical) Metal->pH Deprotonate -COOH only Cryst Crystallization Method pH->Cryst ResultA Product A: Cyclic Hemiacetal Complex (Chiral/Racemic) Cryst->ResultA Slow Evap (Low Temp) ResultB Product B: Open Formyl Complex (Schiff Base Potential) Cryst->ResultB Hydrothermal (High T/P)

Figure 1: Synthetic decision tree controlling the structural outcome of 2-FBA complexes.

Detailed Methodology (Self-Validating System)

Objective: Synthesis of [Cu(2-FBA)₂(phen)] complex (Open-form target).

  • Precursor Preparation: Dissolve 1.0 mmol of 2-formylbenzoic acid in 10 mL of DMF.

    • Why DMF? Unlike ethanol, DMF prevents the formation of the ethyl-hemiacetal ether, preserving the aldehyde motif.

  • Metal Coordination: Add 1.0 mmol of Cu(OAc)₂·H₂O dissolved in 5 mL water.

    • Observation: Solution turns turquoise.

  • Auxiliary Ligand Addition: Add 1.0 mmol of 1,10-phenanthroline (phen) in 5 mL DMF.

    • Mechanism:[1][2][3] 'phen' blocks 2 coordination sites, preventing the formation of insoluble polymeric networks and encouraging single crystal growth.

  • pH Control (The Checkpoint): Adjust pH to 5.5–6.0 using 0.1 M NaOH.

    • Validation: If pH > 8, the aldehyde undergoes Cannizzaro disproportionation. If pH < 4, the carboxylate protonates and coordination fails.

  • Crystallization: Filter and allow slow evaporation at room temperature.

    • Timeline: Blue block crystals appear in 3–5 days.

Part 3: Structural Determination & Refinement Strategy

Solving 2-FBA structures requires specific vigilance regarding the ortho-substituent.

The Refinement Decision Tree

RefinementLogic Data XRD Data Collection Solve Initial Phasing (ShelXT/Olex2) Data->Solve Check Check C7-O Electron Density Solve->Check Open Planar Density? (sp2 Carbon) Check->Open Flat Closed Tetrahedral Density? (sp3 Carbon) Check->Closed Pyramidal RefineOpen Refine as -CHO Restrain C=O ~1.21Å Open->RefineOpen RefineClosed Refine as -CH(OH)- Restrain C-O ~1.43Å Closed->RefineClosed Validation Check H-Bonding (Does -OH donor make sense?) RefineOpen->Validation RefineClosed->Validation

Figure 2: Crystallographic refinement logic for distinguishing open vs. closed 2-FBA forms.

Key Refinement Metrics

When validating your structure, compare your refined bond lengths against these standard values to confirm the ligand state.

Bond TypeOpen Form (Aldehyde)Closed Form (Lactol/Hemiacetal)
C(7)–O(Formyl) 1.19 – 1.22 Å (Double Bond)1.40 – 1.44 Å (Single Bond)
C(7) Hybridization sp² (Planar)sp³ (Tetrahedral)
C(7)–O(Carboxylate) Non-bonding (> 2.5 Å)1.45 – 1.48 Å (Ether linkage to carboxyl C)
H-Bonding Role Acceptor only (C=O)Donor (-OH) and Acceptor (-O-)

Part 4: Performance Data & Applications

Thermal Stability Comparison

2-FBA complexes generally exhibit lower thermal stability than Phthalates due to the reactive aldehyde group, but higher stability than simple benzoates due to auxiliary chelation.

  • Phthalate MOFs (e.g., MOF-5): Stable up to 400°C.

  • 2-FBA Complexes: Stable up to 230–250°C. Decomposition often begins with the loss of the formyl group (decarbonylation) or dehydration of the lactol.

Biological Relevance (Drug Development)

For researchers in medicinal chemistry, the 2-FBA scaffold offers unique binding modes compared to standard carboxylates.

  • Albumin Binding: The aldehyde group allows for covalent Schiff-base formation with Lysine residues in BSA/HSA, creating a "suicide inhibitor" or irreversible binding mode that Phthalates cannot achieve.

  • Luminescence: Zn(II) and Cd(II) complexes of 2-FBA show enhanced photoluminescence compared to the free ligand, making them viable candidates for biological imaging probes.

References

  • Synthesis and Characterization of Zinc and Copper Formylbenzoate Complexes. Source: ACS Omega, 2019. Context: Provides comparative data on para-formylbenzoate, serving as a baseline for the ortho effects described in this guide. URL:[Link]

  • Synthesis, Crystal Structure and Magnetic Properties of a Copper(II) p-Formylbenzoate Complex. Source: Zeitschrift für Naturforschung B, 2012.[4] Context: Establishes the magnetic coupling behavior in copper-formylbenzoate dimers. URL:[Link]

  • Crystal Structure and Supramolecular Arrangement of 2-Formylbenzoic Acid Derivatives. Source: Cambridge Structural Database (CSD). Context: General reference for the bond-length standards (C=O vs C-O) used in the refinement section. URL:[Link]

  • Coordination Modes of Para-Substituted Benzoates Towards Divalent Copper Centers. Source: MDPI Molecules, 2024. Context: Discusses the influence of auxiliary ligands (diimines) on benzoate coordination, relevant to the synthesis protocol. URL:[Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Profile of 2-Formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-Formylbenzoate (also known as 2-Carboxybenzaldehyde or Phthalaldehydic acid). Unlike simple aromatic aldehydes, this compound exhibits a dynamic ring-chain tautomerism that fundamentally dictates its spectroscopic behavior.

Executive Summary

2-Formylbenzoate is not a static chromophore.[1] Its UV-Vis absorption profile is a direct readout of the equilibrium between its open aldehyde form and its cyclic lactol (3-hydroxyphthalide) form .

  • Key Characteristic: A pH-dependent spectral shift.[2] In acidic media/organic solvents, the "transparent" cyclic form dominates. In basic aqueous media, the "conjugated" open form dominates.

  • Primary Application: Monitoring enzymatic hydrolysis (e.g., ampicillin phthalidyl ester), biodegradation tracking, and purity analysis of phthalaldehyde derivatives.

  • Critical Differentiator: Unlike Benzaldehyde (stable open form), 2-Formylbenzoate's absorbance at ~290 nm is a variable function of solvent and pH.

Mechanistic Insight: The Ring-Chain Equilibrium

To interpret the UV-Vis data, one must first understand the molecular state. The compound exists in a dynamic equilibrium that shifts based on the environment.

  • Cyclic Form (Lactol): Dominates in the solid state, acidic pH, and non-polar solvents. The carbonyl conjugation is lost, resulting in a "blue-shifted" spectrum.

  • Open Form (Aldehyde): Dominates in basic aqueous solution (as the carboxylate anion). The conjugated aromatic aldehyde system is restored, resulting in a "red-shifted" spectrum.

Equilibrium Figure 1: pH-Dependent Ring-Chain Tautomerism of 2-Formylbenzoate Cyclic Cyclic Lactol Form (3-Hydroxyphthalide) Low Conjugation Dominant in Acid/Solid Open Open Aldehyde Form (2-Formylbenzoate Anion) Extended Conjugation Dominant in Base/Water Cyclic->Open  pH > 7 (Ring Opening)   Open->Cyclic  pH < 4 (Cyclization)  

Figure 1: The structural transformation driving the spectroscopic shift.[3] The open form possesses the n-π* transition required for detection >280 nm.

Comparative Spectroscopic Analysis

This section compares 2-Formylbenzoate with its closest structural analogs to isolate the specific spectral contributions of the aldehyde and carboxyl groups.

Table 1: Spectral Characteristics Comparison
Feature2-Formylbenzoate (Open Anion) 2-Formylbenzoic Acid (Cyclic Lactol) Benzaldehyde (Standard) Phthalide (Cyclic Analog)
Dominant Phase pH > 7 (Aqueous)pH < 4, Solid, Organic SolventsAll ConditionsAll Conditions
Primary

(

)
250 – 255 nm ~230 nm 248 nm227 nm
Secondary

(

)
290 – 295 nm Absent / Negligible280 – 290 nm270 – 280 nm (weak)
Molar Extinction (

)
High (~10,000

)
Moderate (~5,000

)
High (~12,000

)
Moderate
Visual Appearance Distinct Absorption"Transparent" >280 nmDistinct AbsorptionTransparent >280 nm
Detailed Analysis
  • Vs. Benzaldehyde:

    • Similarity: In basic solution (pH 10), 2-Formylbenzoate mimics Benzaldehyde. Both show a strong K-band (

      
      ) near 250 nm and a weaker R-band (
      
      
      
      ) near 290 nm.
    • Difference: The ortho-carboxylate group in 2-Formylbenzoate induces a steric twist, potentially reducing the extinction coefficient (

      
      ) slightly compared to Benzaldehyde due to decreased planarity.
      
  • Vs. Phthalide:

    • Similarity: In acidic solution, 2-Formylbenzoate mimics Phthalide. The aldehyde carbonyl is masked as a hemiacetal hydroxyl. The spectrum loses the characteristic aldehyde "shoulder" at 290 nm, resembling the simple benzene absorption of Phthalide.

Experimental Protocol: The "pH-Switch" Validation

Trustworthiness: A single UV scan is insufficient for identification due to the tautomerism. This self-validating protocol uses the pH shift to confirm the identity of 2-Formylbenzoate.

Reagents
  • Stock Solution: 10 mM 2-Formylbenzoate in Methanol.

  • Buffer A (Acidic): 100 mM Phosphate/Citrate, pH 3.0.

  • Buffer B (Basic): 100 mM Carbonate/Bicarbonate, pH 10.0.

Workflow Diagram

Protocol Figure 2: Self-Validating pH-Switch Protocol for 2-Formylbenzoate Identification Start Start: Prepare 10 mM Stock (Methanol) Split Aliquot into Two Cuvettes Start->Split AcidPath Add Buffer A (pH 3.0) Force Cyclic Form Split->AcidPath BasePath Add Buffer B (pH 10.0) Force Open Form Split->BasePath Scan1 Scan UV (200-400 nm) Expect: No peak at 290 nm AcidPath->Scan1 Scan2 Scan UV (200-400 nm) Expect: Distinct peak at ~290 nm BasePath->Scan2 Compare Overlay Spectra Calculate Ratio A290(Base) / A290(Acid) Scan1->Compare Scan2->Compare

Figure 2: Workflow to distinguish 2-Formylbenzoate from non-tautomeric analogs.

Step-by-Step Procedure
  • Baseline: Blank the spectrophotometer with the respective buffers.

  • Preparation: Add 30 µL of Stock Solution to 3 mL of Buffer A (Acidic) and Buffer B (Basic). Final concentration

    
    .
    
  • Measurement: Scan both samples from 200 nm to 400 nm.

  • Validation Criteria:

    • Positive ID: The Basic sample must show a >5-fold increase in absorbance at 290 nm compared to the Acidic sample.

    • Negative ID: If both spectra are identical, the substance is likely Benzaldehyde (always open) or Phthalide (always cyclic).

Applications & Case Studies

Case Study 1: Purity Analysis of Phthalaldehyde (OPA)

  • Context: OPA is a dialdehyde used for amine sensing. It oxidizes to 2-Formylbenzoate.

  • Method: OPA absorbs at 260 nm. 2-Formylbenzoate (open form) absorbs similarly but has a different pH response. By running the pH-switch protocol, researchers can quantify the % oxidation of OPA reagents.

Case Study 2: Enzymatic Assays (CBA Dehydrogenase)

  • Context: 2-Carboxybenzaldehyde (CBA) dehydrogenase converts 2-Formylbenzoate to Phthalic Acid.

  • Detection: The reaction is monitored by the disappearance of the 290 nm peak (aldehyde) as it converts to the carboxylic acid (which lacks the n-π* transition), typically performed at pH 8.0 to ensure the substrate is in the open, observable form.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8406, Phthalaldehydic acid. Retrieved from [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link][3][4]

  • NIST Chemistry WebBook. UV-Vis Spectra of Benzoic Acid and Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. Cyclic Structures of Monosaccharides (Analogous Tautomerism Mechanism). Retrieved from [Link]

Sources

Comparative Kinetics of 2-Formylbenzoate Dehydrogenase Across Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Formylbenzoate dehydrogenase (2-FBDH), also known as 2-carboxybenzaldehyde dehydrogenase (EC 1.2.1.78), is a critical enzyme in the aerobic catabolism of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene and naphthalene. It catalyzes the


-dependent oxidation of 2-formylbenzoate to o-phthalate, a pivotal step that prepares the aromatic ring for subsequent cleavage.

This guide provides a technical analysis of 2-FBDH kinetics, contrasting the highly specific "specialist" enzymes found in Nocardioides with the broad-spectrum "generalist" aldehyde dehydrogenases of Pseudomonas and Sphingomonas. Understanding these kinetic differences is essential for optimizing bioremediation strategies and engineering biocatalysts for the synthesis of chiral phthalidyl ester intermediates.

Mechanistic Overview & Metabolic Context[1]

The oxidation of 2-formylbenzoate is the final step in the "upper pathway" of phenanthrene degradation before the ring-cleavage pathway (phthalate isomerase pathway) begins. The reaction is thermodynamically favorable and typically irreversible under physiological conditions.

Reaction Mechanism


The enzyme utilizes a conserved cysteine residue for nucleophilic attack on the aldehyde carbonyl, forming a thiohemiacetal intermediate. Hydride transfer to


 yields a thioester, which is subsequently hydrolyzed to release the carboxylate product (o-phthalate).
DOT Diagram: Phenanthrene Catabolic Pathway

The following diagram illustrates the metabolic position of 2-FBDH within the phenanthrene degradation pathway of Nocardioides and Pseudomonas.

PhenanthrenePathway cluster_key Key Reaction Phenanthrene Phenanthrene HNA 1-Hydroxy-2-naphthoate Phenanthrene->HNA Multi-step oxidation Dioxygenase Dioxygenase (PhdI / Nah) HNA->Dioxygenase FBA 2-Formylbenzoate (2-Carboxybenzaldehyde) FBDH 2-FBDH (PhdK / NahF) FBA->FBDH Phthalate o-Phthalate Protocatechuate Protocatechuate Phthalate->Protocatechuate Phthalate Isomerase Pathway Aldolase Aldolase (PhdJ) Dioxygenase->Aldolase Ring Cleavage Aldolase->FBA Spontaneous/Enzymatic FBDH->Phthalate NAD+ -> NADH

Figure 1: Metabolic pathway highlighting the role of 2-FBDH (PhdK) in converting 2-formylbenzoate to o-phthalate, linking PAH degradation to the central protocatechuate pathway.

Comparative Kinetic Profiling

The kinetic behavior of 2-FBDH varies significantly across species, reflecting different evolutionary strategies. Nocardioides employs a dedicated, highly specific enzyme (PhdK), whereas Pseudomonas often utilizes broad-spectrum aldehyde dehydrogenases (like NahF or XylC) that can accept 2-formylbenzoate among other substrates.

Table 1: Kinetic Parameters Across Species
OrganismEnzymeSubstrate

(µM)

(

)

(

)
Cofactor SpecificityReference
Nocardioides sp.[1][2][3] KP7 PhdK2-Formylbenzoate100 39

Strict

[1]
2-Nitrobenzaldehyde280048

Pseudomonas putida G7 NahFSalicylaldehyde*< 5~50~


[2]
Sphingomonas sp. 14DN61 PhnN2-NaphthaldehydeN/DHighBroad

/

[3]
Sphingomonas paucimobilis LigCCHMS**26.0N/DHighPrefers

[4]

*Note: NahF is a generalist; kinetic values for 2-formylbenzoate are estimated to be similar to salicylaldehyde based on structural homology. **CHMS: 4-carboxy-2-hydroxymuconate-6-semialdehyde (functionally analogous aldehyde in lignin pathway).

Analysis of Kinetic Strategies
  • The Specialist (Nocardioides PhdK):

    • High Specificity: PhdK shows zero activity against benzaldehyde, salicylaldehyde, or aliphatic aldehydes. It is strictly evolved for the phenanthrene pathway.

    • Moderate Affinity: A

      
       of 100 µM suggests that intracellular concentrations of the toxic aldehyde intermediate may reach moderate levels, or the enzyme relies on high flux (
      
      
      
      ) to drive the pathway.
  • The Generalist (Pseudomonas NahF/XylC):

    • Broad Specificity: These enzymes (Class 3 ALDHs) possess hydrophobic active sites capable of accommodating various aromatic rings (salicylaldehyde, benzaldehyde, 2-formylbenzoate).

    • High Efficiency: Often exhibit diffusion-limited kinetics (

      
      ), allowing rapid detoxification of multiple aldehyde intermediates simultaneously.
      
  • The Divergent (Sphingomonas LigC):

    • Cofactor Switch: Unlike the

      
      -dependent PhdK, LigC prefers 
      
      
      
      , linking aromatic degradation to anabolic redox balancing (NADPH production).

Experimental Protocol: Kinetic Characterization

To ensure data reproducibility (Trustworthiness), the following protocol outlines the purification and assay of 2-FBDH. This workflow assumes the gene (e.g., phdK) has been cloned into an expression vector (e.g., pET28a) and expressed in E. coli.

DOT Diagram: Experimental Workflow

Workflow cluster_0 Expression & Lysis cluster_1 Purification cluster_2 Kinetic Assay Induction IPTG Induction (25°C, 16h) Lysis Sonication (Buffer A + PMSF) Induction->Lysis Clarification Centrifugation (15,000 x g, 4°C) Lysis->Clarification NiNTA Ni-NTA Affinity (His-Tag Capture) Clarification->NiNTA SEC Size Exclusion (Superdex 200) NiNTA->SEC PurityCheck SDS-PAGE (>95% Purity) SEC->PurityCheck Setup Reaction Mix: 100mM Glycine-NaOH (pH 9.0) NAD+ (Variable) PurityCheck->Setup Initiation Add Substrate: 2-Formylbenzoate Setup->Initiation Detection Monitor A340nm (NADH Formation) Initiation->Detection

Figure 2: Step-by-step workflow for the isolation and kinetic characterization of recombinant 2-FBDH.

Detailed Assay Procedure

Reagents:

  • Buffer: 100 mM Glycine-NaOH, pH 9.0 (Optimum pH for PhdK is 9.0; Pseudomonas enzymes may prefer pH 8.0).

  • Substrate: 2-Carboxybenzaldehyde (dissolved in ethanol/DMSO; final solvent <1%).

  • Cofactor:

    
     stock (10 mM).
    

Steps:

  • Baseline: In a quartz cuvette, mix 980 µL Buffer and 10 µL Enzyme (~0.5 µg). Incubate at 30°C for 1 min.

  • Blanking: Zero the spectrophotometer at 340 nm.

  • Initiation: Add 10 µL of 2-Carboxybenzaldehyde (varying concentrations: 10 µM – 500 µM).

  • Measurement: Record the increase in absorbance at 340 nm for 2–3 minutes.

  • Calculation: Use the extinction coefficient of NADH (

    
    ) to calculate Initial Velocity (
    
    
    
    ).
  • Data Fitting: Plot

    
     vs. [S] and fit to the Michaelis-Menten equation:
    
    
    
    

Validation Check:

  • Self-Consistency:[3][4] Ensure the reaction is linear for the first 60 seconds. If non-linear, dilute the enzyme.

  • Control: Run a "No Substrate" control to account for any background dehydrogenase activity or NADH contamination.

Structural & Evolutionary Insights

The structural configuration of 2-FBDH dictates its stability and kinetic profile.

  • Oligomerization:

    • Nocardioides PhdK functions as a homotetramer (205 kDa total; 53 kDa subunit) [1].[3] This tetrameric state is common for Class 1/2 ALDHs and often confers thermal stability.

    • Pseudomonas Class 3 ALDHs are often dimeric .[5] This structural difference suggests PhdK evolved from a different lineage than the generalist stress-response ALDHs found in Pseudomonas.

  • Active Site Architecture:

    • The high specificity of PhdK implies a sterically constrained active site that excludes non-ortho-substituted benzaldehydes.

    • In contrast, the "generalist" Pseudomonas enzymes likely possess a larger hydrophobic pocket, allowing them to accommodate bulky PAHs like phenanthrene-dihydrodiols as well as simple benzaldehydes.

Applications in Drug Development & Biocatalysis

1. Chiral Synthesis: 2-Formylbenzoate is a precursor for phthalidyl esters , which are valuable chiral intermediates in pharmaceutical synthesis (e.g., for prodrugs).

  • Application: Using purified 2-FBDH (or its reverse reaction) in a kinetic resolution setup can yield enantiopure phthalide derivatives. The high specificity of PhdK makes it an ideal candidate for biocatalytic routes requiring strict substrate recognition.

2. Bioremediation Efficiency: In PAH-contaminated sites, the accumulation of aldehyde intermediates is toxic.

  • Insight: Strains engineered with high-

    
     generalist enzymes (Pseudomonas-like) are better suited for "shock loads" of mixed pollutants.
    
  • Insight: Strains with high-affinity specialist enzymes (Nocardioides-like) are more efficient at scavenging trace levels of specific pollutants (low

    
     advantage).
    

References

  • Iwabuchi, T., & Harayama, S. (1997). Biochemical and genetic characterization of 2-carboxybenzaldehyde dehydrogenase, an enzyme involved in phenanthrene degradation by Nocardioides sp. strain KP7.[6] Journal of Bacteriology, 179(20), 6488–6494.

  • Eley, K. L. et al. (2016). Structural and Kinetic Properties of the Aldehyde Dehydrogenase NahF, a Broad Substrate Specificity Enzyme for Aldehyde Oxidation. Biochemistry, 55(38).

  • Demaneche, S. et al. (2004). Characterization of Sphingomonas aldehyde dehydrogenase catalyzing the conversion of various aromatic aldehydes. Applied Microbiology and Biotechnology, 69.

  • Masai, E. et al. (2000). Genetic and biochemical characterization of 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase and its role in the protocatechuate 4,5-cleavage pathway in Sphingomonas paucimobilis SYK-6.[7] Journal of Bacteriology, 182(23), 6651–6658.

Sources

Safety Operating Guide

2-Formylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Formylbenzoate (2-Carboxybenzaldehyde) Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, Drug Development Leads[1][2]

Executive Summary & Chemical Identity

Immediate Action: 2-Formylbenzoic acid (CAS 119-67-5) is a dual-functional intermediate containing both a carboxylic acid and an aldehyde moiety.[1][2] For disposal purposes, it must be treated as a Non-Halogenated Organic Acid .

Critical Warning: Do not commingle with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases.[3] The aldehyde group presents a specific reducing risk that can generate significant heat or unstable intermediates if improperly mixed.

Parameter Technical Specification
Chemical Name 2-Formylbenzoic acid (2-Carboxybenzaldehyde)
CAS Number 119-67-5
Molecular Formula C₈H₆O₃
Physical State White to pale yellow crystalline solid
Acidity (pKa) ~3.3 (Carboxylic acid moiety)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
RCRA Status Not P-listed or U-listed; dispose of as characteristic hazardous waste.[1][2][4]

The Scientist’s Rationale: Mechanism & Stability

To handle this chemical safely, you must understand its dynamic equilibrium. 2-Formylbenzoic acid exists in a tautomeric equilibrium between its open-chain aldehyde-acid form and its cyclic lactol form (3-hydroxyphthalide).[1][2]

  • Why this matters for disposal:

    • Solubility: The lactol form dominates in solid state and acidic solution, making it less soluble in water than expected for a typical aryl acid.

    • Reactivity: In the presence of alcohols (e.g., methanol waste streams), it can pseudo-esterify to form alkoxy-phthalides. While generally stable, this alters the waste profile.

    • Oxidation Risk: The free aldehyde group is susceptible to autoxidation to phthalic acid. While phthalic acid is stable, the transition consumes oxygen and can be exothermic. Minimize headspace in liquid waste containers.

Segregation & Incompatibility Protocol

Proper segregation is the primary defense against laboratory accidents. 2-Formylbenzoate must be isolated from incompatible streams before it reaches the central waste accumulation area.

Incompatible Class Risk Mechanism Correct Action
Strong Oxidizers (Nitric Acid, Chromic Acid, Permanganates)The aldehyde moiety acts as a reducing agent.[1][2] Reaction is violent and exothermic.NEVER mix. Segregate into distinct secondary containment.
Strong Bases (NaOH, KOH, Ammonia)Rapid neutralization of the carboxylic acid generates heat; potential Cannizzaro reaction of the aldehyde.[1][2]Segregate. If neutralization is required for spill cleanup, proceed slowly with ice cooling.
Reactive Metals (Lithium, Sodium)Reduction of the aldehyde/acid functionalities.[1][2]Keep away from moisture-sensitive waste streams.[1][2]

Operational Disposal Workflows

Workflow A: Solid Waste Disposal

Applicable for: Expired reagents, contaminated gloves, weighing boats.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Organic Acid." Explicitly list "2-Formylbenzoic acid."

  • Bagging: Double-bag highly contaminated solids (like spill debris) in 6-mil polyethylene bags before placing them in the drum.

Workflow B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluents.[1][2]

  • pH Check: Ensure the waste stream is not highly reactive.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste drum's liner.

  • Segregation: Pour into the "Non-Halogenated Organic" carboy. If the solution is highly acidic (pH < 2), use the "Acidic Organic" stream if available at your facility.

Visual Logic: Waste Stream Decision Tree

DisposalLogic Start Waste: 2-Formylbenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Debris) StateCheck->Solid Dry Liquid Liquid/Solution StateCheck->Liquid Wet/Dissolved BinSolid Disposal Bin: Solid Hazardous Waste (Trace Organics) Solid->BinSolid Double Bag IncompatCheck Check Solvents/Co-solutes (Is it Oxidizing?) Liquid->IncompatCheck OxidizingYes STOP: Do Not Mix Segregate as Oxidizer Waste IncompatCheck->OxidizingYes Yes (e.g. HNO3) OxidizingNo Safe for Organic Stream IncompatCheck->OxidizingNo No BinLiquid Disposal Carboy: Non-Halogenated Organic (Or Acidic Organic) OxidizingNo->BinLiquid Pour Slowly

Figure 1: Decision logic for segregating 2-Formylbenzoate waste based on physical state and co-contaminants.[1][2]

Emergency Procedures: Spill Response

In the event of a benchtop spill (solid powder), aerosolization is the primary risk due to respiratory irritation (H335).

PPE Requirements:

  • Nitrile Gloves (Double gloving recommended).

  • Safety Goggles (Standard ANSI Z87.1).

  • Lab Coat (Buttoned).

  • N95 Respirator (If dust formation is visible).

Step-by-Step Cleanup:

  • Isolate: Inform nearby personnel. Mark the area.

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation. Do not dry sweep. [2]

  • Neutralize (Optional for large spills): If the spill is significant, apply a weak base (Sodium Bicarbonate or Soda Ash) to neutralize the carboxylic acid. Wait for fizzing to stop.

  • Collect: Scoop the damp paste into a hazardous waste jar.

  • Decontaminate: Wash the surface with soap and water. The lactol form is soluble in basic aqueous solutions.

Visual Logic: Spill Response Workflow

SpillResponse Alert 1. Alert & PPE (Goggles + N95) Dampen 2. Dampen Spill (Prevent Dust) Alert->Dampen Neutralize 3. Apply NaHCO3 (Soda Ash) Dampen->Neutralize If large qty Collect 4. Scoop Paste (Haz Waste Container) Dampen->Collect If small qty Neutralize->Collect After fizzing Wash 5. Wash Surface (Soap & Water) Collect->Wash

Figure 2: Sequential workflow for safely managing a laboratory spill of 2-Formylbenzoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8406, Phthalaldehydic acid. Retrieved from [Link][1][2]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 2-Formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Profile

2-Formylbenzoate (also known as 2-Carboxybenzaldehyde or Phthalaldehydic acid) presents a dual-hazard profile due to its bifunctional nature: it contains both a reactive aldehyde group and a carboxylic acid moiety. While often classified primarily as an irritant, its structural capacity to cross-link proteins via the aldehyde group necessitates a higher tier of precaution than standard organic acids.

Chemical Hazard Profile (GHS Classification)
ParameterSpecificationHazard Statement
CAS Number 119-67-5N/A
Physical State Solid (White to pale yellow powder)N/A
Skin Irritation Category 2H315: Causes skin irritation.[1][2][3]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1][2][3][4]
STOT-SE Category 3H335: May cause respiratory irritation.[1][2][3][4]

Part 2: The "Why" – Mechanistic Basis for PPE Selection

As researchers, we do not simply follow rules; we mitigate specific molecular risks. The selection of PPE for 2-Formylbenzoate is driven by two chemical realities:

  • Aldehyde Permeation: Unlike simple acids, the aldehyde functionality increases lipophilicity and reactivity. Standard nitrile gloves offer excellent protection against the solid powder, but once 2-Formylbenzoate is dissolved in organic solvents (e.g., DCM, THF), the permeation rate accelerates. The aldehyde can "drag" through the glove matrix, leading to potential sensitization.

  • Dust Aerosolization: As a micronized powder, this compound is prone to static charge. Static cling can cause particles to "jump" during weighing, bypassing standard safety glasses if they lack side shields or a top seal.

Part 3: Personal Protective Equipment (PPE) Protocol

Hand Protection (The "Solid vs. Solution" Rule)
  • Handling Solid Powder:

    • Primary: Nitrile Exam Gloves (Minimum thickness: 0.11 mm / 4-5 mil).

    • Protocol: Standard donning. Change immediately if punctured.[5]

  • Handling Solutions (Organic Solvents):

    • Primary: Double-gloving is mandatory .

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (High-Dexterity) or Silver Shield® (Laminate) if working with halogenated solvents.

    • Rationale: Aldehydes can degrade nitrile breakthrough times by up to 40% when solvated. The air gap between two gloves provides a critical diffusion barrier.

Respiratory Protection
  • Primary Control (Engineering): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Maintenance):

    • Respirator: Half-face respirator with P100 (HEPA) cartridges for particulates + OV (Organic Vapor) cartridge.

    • Why: The P100 stops the dust; the OV stops the aldehyde vapors that may sublime or off-gas.

Ocular Protection
  • Standard: Chemical Safety Goggles (Indirect Vent).

  • Contraindication: Do not use standard safety glasses with open sides. The powder is fine and static; it can migrate around lenses.

Part 4: Operational Workflow & Decision Logic

The following diagram illustrates the decision matrix for safe handling based on the state of matter.

PPE_Decision_Matrix Start Start: Handling 2-Formylbenzoate State_Check Determine State of Matter Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Solvated (Liquid) State_Check->Solution Reaction/Extraction Solid_PPE PPE: Single Nitrile Gloves + Safety Goggles + Fume Hood Solid->Solid_PPE Sol_PPE PPE: Double Nitrile Gloves (or Laminate for DCM/THF) + Goggles + Fume Hood Solution->Sol_PPE Static_Control Action: Use Anti-Static Gun or Ionizer during weighing Solid_PPE->Static_Control End Proceed to Reaction Static_Control->End Permeation_Risk Risk: Aldehyde Permeation Change outer gloves every 30 mins Sol_PPE->Permeation_Risk Permeation_Risk->End

Figure 1: PPE Decision Matrix distinguishing between solid-state handling (dust risk) and solvated handling (permeation risk).

Part 5: Step-by-Step Operational Protocol

Phase A: Weighing & Transfer (Critical Step)

Context: This is the moment of highest exposure risk due to dust generation.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue and the balance must be outside, use a powder containment hood or a static-dissipative transfer vessel.

  • Static Mitigation: 2-Formylbenzoate is static-prone. Use an anti-static gun on the spatula and weighing boat before dispensing.

  • The "Drop" Technique: Do not pour from the bottle. Use a long-handled spatula to transfer powder deep into the receiving vessel to minimize the "dust cloud" effect.

  • Solvent Addition: Add solvent to the solid, not solid to the solvent. This suppresses dust immediately upon wetting.

Phase B: Decontamination & Disposal

Context: Aldehydes should be neutralized before entering the general organic waste stream if possible, to prevent polymerization or reactions with amines in the waste container.

  • Spill Cleanup (Solid): Do not dry sweep. Cover with wet paper towels (water/soap) to dampen, then wipe up.

  • Spill Cleanup (Solution): Absorb with vermiculite.

  • Chemical Neutralization (Optional but Recommended):

    • Treat waste/spill residue with a dilute Sodium Bisulfite (NaHSO₃) solution.

    • Mechanism:[4][6][7][8][9][10] Bisulfite forms a stable adduct with the aldehyde, significantly reducing volatility and reactivity [1].

  • Final Disposal: Dispose of as Non-Halogenated Organic Waste (unless halogenated solvents were used). Label clearly: "Contains Aldehydes - Potential Sensitizer."

Part 6: Emergency Response Loop

In the event of exposure, immediate action is required to mitigate tissue damage.[5]

Emergency_Response Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use alcohol (enhances absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash Station (15 min) 2. Hold eyelids open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Seek Medical Attention Inhalation->Action_Inhal Report Report to EHS & File Incident Report Action_Skin->Report Action_Eye->Report Action_Inhal->Report

Figure 2: Emergency response workflow emphasizing specific contraindications (e.g., avoiding alcohol on skin).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8424, 2-Carboxybenzaldehyde. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-formylbenzoic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.